CL 232468
Description
Properties
CAS No. |
96555-65-6 |
|---|---|
Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1,4-bis(2-aminoethylamino)-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H20N4O4/c19-5-7-21-9-1-2-10(22-8-6-20)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,21-24H,5-8,19-20H2 |
InChI Key |
CLVFWRBVFBUDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN |
Appearance |
Solid powder |
Other CAS No. |
96555-65-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70476-81-2 (di-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone dihydrochloride AEAD CL 232,468 CL 232468 CL-232468 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Immunosuppressive Agent CL 232468
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 232468 , chemically identified as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), is a potent, synthetic immunosuppressive agent belonging to the anthracenedione class of compounds. Structurally related to the anti-neoplastic and immunomodulatory drug mitoxantrone (B413), this compound exhibits significant activity in modulating cell-mediated immune responses. This document provides a comprehensive technical overview of this compound , detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its evaluation, and visualizing the pertinent biological pathways. The primary focus of its immunosuppressive action is the inhibition of cytolytic T lymphocyte (CTL) induction and the generation of a suppressor cell population, highlighting its potential for therapeutic applications in conditions characterized by aberrant T-cell activity.
Core Mechanism of Action
this compound exerts its immunosuppressive effects primarily by targeting the cellular immune response, with a pronounced impact on T-lymphocytes. Its mechanisms are multifaceted and align with those of other immunosuppressive anthracenediones.
-
Inhibition of T-Cell Proliferation and Function: Like its analogue mitoxantrone, this compound is understood to intercalate into DNA and inhibit topoisomerase II. This action disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as activated lymphocytes. This antiproliferative effect is a cornerstone of its immunosuppressive activity.[1]
-
Inhibition of Cytolytic T Lymphocyte (CTL) Induction: A key finding is that this compound significantly prevents the induction of CTLs from responding to alloantigens in mixed lymphocyte cultures (MLC).[2] The compound is most effective when present during the initial stages of T-cell activation, suggesting it interferes with the early signaling events required for CTL differentiation rather than the effector function of mature CTLs.
-
Induction of Suppressor Cells: Lymphocytes isolated from mice treated with this compound have been shown to inhibit the generation of CTLs from normal mouse lymphocytes. This indicates that this compound induces a population of suppressor cells capable of downregulating T-cell mediated immune responses.[2]
-
Impairment of Antigen Presentation: Anthracenediones like mitoxantrone can interfere with the function of antigen-presenting cells (APCs), which are crucial for the activation of T-cells.[1][3] This can occur through the induction of apoptosis in APCs or by diminishing their antigen-presenting capabilities.[3]
-
Modulation of Cytokine Secretion: The parent compound, mitoxantrone, has been shown to decrease the secretion of pro-inflammatory cytokines, which would further contribute to the immunosuppressive environment.[1][2]
Quantitative Data
While comprehensive dose-response data for this compound is not extensively available in publicly accessible literature, the following table summarizes the key findings from preclinical evaluations.
| Assay | Test System | Key Findings | Reference |
| Inhibition of CTL Induction | Mixed Lymphocyte Culture (MLC) | Significantly inhibited the response of lymphocytes to alloantigens and prevented CTL induction. The effect was dose- and time-dependent. | [2] |
| Induction of Suppressor Cells | In vivo mouse model and in vitro co-culture | Lymphocytes from this compound-treated mice inhibited CTL generation from normal lymphocytes. | [2] |
| Antibody Production | In vivo mouse model | Was extremely active in depressing immune responses in vivo, including antibody production. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the immunosuppressive activity of this compound and related anthracenediones.
Mixed Lymphocyte Culture (MLC) for CTL Induction
This assay is fundamental for assessing the in vitro immunosuppressive activity of compounds on T-cell activation and differentiation.
Objective: To evaluate the effect of this compound on the proliferation and differentiation of T-lymphocytes in response to allogeneic stimulation.
Methodology:
-
Cell Preparation:
-
Isolate spleen cells from two different strains of mice (e.g., C57BL/6 and DBA/2) to serve as responder and stimulator populations, respectively.
-
Treat the stimulator cell population with Mitomycin C or irradiation to prevent their proliferation.
-
-
Culture Setup:
-
Co-culture responder and stimulator cells at a defined ratio (e.g., 1:1) in 96-well plates.
-
Add various concentrations of this compound to the cultures at the time of initiation. Include a vehicle control.
-
Culture the cells for 5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of Proliferation:
-
On day 4, pulse the cultures with ³H-thymidine.
-
After 18-24 hours, harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter to quantify lymphocyte proliferation.
-
-
Generation of Cytolytic T Lymphocytes (CTLs):
-
On day 5, harvest the effector cells from the MLC.
-
Cell-Mediated Lympholysis (CML) Assay
This assay measures the cytotoxic activity of the CTLs generated in the MLC.
Objective: To determine the lytic activity of CTLs generated in the presence or absence of this compound .
Methodology:
-
Target Cell Preparation:
-
Prepare target cells by stimulating spleen cells from the stimulator mouse strain with a T-cell mitogen (e.g., Concanavalin A) for 48 hours to generate lymphoblasts.
-
Label the target cells with ⁵¹Cr.
-
-
Cytotoxicity Assay:
-
Co-culture the effector cells (from the MLC) with the ⁵¹Cr-labeled target cells at various effector-to-target ratios.
-
Incubate for 4 hours at 37°C.
-
-
Measurement of Cytotoxicity:
-
Centrifuge the plates and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis.
-
Assay for Induction of Suppressor Cells
Objective: To determine if treatment with this compound in vivo generates a population of suppressor cells.
Methodology:
-
In Vivo Treatment:
-
Administer this compound or a vehicle control to a group of mice (e.g., C57BL/6) for a defined period.
-
-
Suppressor Cell Isolation:
-
Isolate spleen cells from the treated mice.
-
-
Co-culture and CTL Assay:
-
Set up a standard MLC as described in section 3.1 with responder and stimulator cells from untreated mice.
-
Add the spleen cells from the this compound-treated mice to these cultures.
-
After 5 days, perform a CML assay as described in section 3.2 to measure the generation of CTLs. A reduction in CTL activity in the presence of cells from treated mice indicates the induction of suppressor cells.
-
Signaling Pathways and Visualizations
The immunosuppressive activity of this compound is believed to be mediated through interference with key signaling pathways involved in T-cell activation and effector function.
T-Cell Activation Signaling Pathway
The following diagram illustrates the general T-cell activation signaling pathway and the putative points of intervention for anthracenediones like this compound .
Caption: T-Cell activation pathway and proposed inhibition by this compound .
Experimental Workflow for Assessing Immunosuppressive Activity
The following diagram outlines the experimental workflow for evaluating the immunosuppressive properties of this compound .
Caption: Workflow for in vitro and in vivo assessment of this compound .
Conclusion
this compound is a potent immunosuppressive agent of the anthracenedione class that demonstrates significant promise in the modulation of T-cell mediated immunity. Its primary mechanisms of action, including the inhibition of CTL induction and the generation of suppressor cells, make it a valuable tool for research into immune regulation and a potential candidate for therapeutic development in autoimmune diseases and transplantation. Further investigation is warranted to fully elucidate its molecular targets and signaling pathways, and to establish a comprehensive profile of its in vivo efficacy and safety. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for future research in this area.
References
An In-Depth Technical Guide to CL 232468 : Chemical Structure, Properties, and Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 232468 , chemically identified as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025), is a potent immunosuppressive agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and for assessing its immunosuppressive effects using a mixed lymphocyte reaction (MLR) assay are presented. Furthermore, its mechanism of action, involving the inhibition of cytolytic T lymphocyte (CTL) induction, is discussed, and a putative signaling pathway is visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology and drug development.
Chemical Structure and Properties
this compound is an anthraquinone (B42736) derivative. The core structure consists of a 9,10-anthracenedione moiety with hydroxyl groups at the 5 and 8 positions and substituted aminoethylamino groups at the 1 and 4 positions. The compound is typically available as a dihydrochloride salt.
Chemical Structure:
Caption: Chemical structure of this compound .
Physicochemical and Biological Properties:
| Property | Value | Reference |
| IUPAC Name | 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxyanthracene-9,10-dione;dihydrochloride | |
| Synonyms | AEAD dihydrochloride | [1] |
| Molecular Formula | C18H22N4O4 · 2HCl | |
| Molecular Weight | 447.3 g/mol | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Biological Activity | Immunosuppressive agent | [1] |
Synthesis
A general method for the synthesis of 1,4-bis(substituted-amino)-5,8-dihydroxyanthraquinones involves the condensation of leuco-1,4,5,8-tetrahydroxyanthraquinone with the appropriate amine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of leuco-1,4,5,8-tetrahydroxyanthraquinone and a suitable solvent (e.g., an alcohol or an aromatic solvent) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Addition of Amine: An excess of ethylenediamine (B42938) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the free base of 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione.
-
Salt Formation: The purified free base is dissolved in an appropriate solvent, and a stoichiometric amount of hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether) is added to precipitate the dihydrochloride salt, this compound .
-
Final Product: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Biological Activity and Mechanism of Action
this compound exhibits potent immunosuppressive activity, primarily by inhibiting cell-mediated immune responses.[1] Studies have shown that it significantly inhibits the proliferation of T-lymphocytes in response to alloantigens and prevents the induction of cytolytic T lymphocytes (CTLs).[1]
Mechanism of Action:
The primary mechanism of immunosuppression by this compound appears to be the induction of a suppressor cell population.[1] Lymphocytes from mice treated with the compound were found to inhibit the generation of CTLs from normal mouse lymphocytes, suggesting an active suppression mechanism rather than direct cytotoxicity to effector cells.[1] The compound is most effective when present during the initial stages of lymphocyte activation, indicating that it interferes with the induction phase of the immune response.[1]
Signaling Pathway Visualization:
Caption: Putative mechanism of this compound immunosuppression.
Experimental Evaluation of Immunosuppressive Activity
The immunosuppressive properties of this compound can be quantitatively assessed using a one-way mixed lymphocyte reaction (MLR) assay. This in vitro assay measures the proliferative response of T-cells from one donor (responder) to the antigens presented by irradiated or mitomycin C-treated cells from a different donor (stimulator).
Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.
-
Treat the stimulator cells with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiation to inhibit their proliferation. Wash the cells extensively to remove any residual mitomycin C.
-
-
Assay Setup:
-
In a 96-well round-bottom plate, add a fixed number of responder cells (e.g., 1 x 10^5 cells/well) to each well.
-
Add the treated stimulator cells to the wells at a specific responder-to-stimulator ratio (e.g., 1:1).
-
Prepare a serial dilution of this compound in culture medium and add it to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used for the compound, e.g., DMSO).
-
Include a positive control (responder and stimulator cells without the compound) and a negative control (responder cells only).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 to 6 days.
-
-
Measurement of Proliferation:
-
Eighteen hours before harvesting, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU to each well.
-
Harvest the cells onto filter mats and measure the incorporation of the proliferation marker using a scintillation counter or an appropriate ELISA reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of T-cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.
-
Caption: Workflow for a one-way mixed lymphocyte reaction assay.
Conclusion
this compound is a promising immunosuppressive agent with a distinct mechanism of action involving the induction of suppressor cells. Its anthraquinone scaffold provides a basis for further structure-activity relationship studies to develop more potent and selective immunosuppressants. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and related compounds.
References
8-Chloro-Adenosine: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) that has garnered significant interest as a potential anti-cancer therapeutic. It functions as a prodrug, readily entering cells where it is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active form exerts its cytotoxic effects through a multi-faceted mechanism, primarily by inhibiting RNA synthesis and depleting cellular ATP levels. This leads to the activation of AMP-activated protein kinase (AMPK) and the induction of autophagy, ultimately resulting in cancer cell death. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols related to 8-chloro-adenosine, serving as a valuable resource for professionals in the field of drug discovery and development.
Discovery and Historical Context
The discovery of 8-chloro-adenosine's therapeutic potential is intrinsically linked to the pioneering work on its parent compound, 8-chloro-cAMP. Initial research, notably by Dr. Cho-Chung at the National Institutes of Health (NIH), focused on halogenated cAMP derivatives as potential competitive inhibitors of cAMP to modulate cancer cell growth.[1] Among various halogenated analogs, 8-chloro-cAMP demonstrated significant anti-cancer activity across a broad spectrum of cancer cell lines in vitro.[1]
Subsequent investigations revealed that 8-chloro-cAMP serves as a prodrug, undergoing extracellular conversion to 8-chloro-adenosine.[2][3] This pivotal discovery shifted the research focus towards 8-chloro-adenosine as the key bioactive molecule. It was established that the antiproliferative effects previously attributed to 8-chloro-cAMP were, in fact, mediated by its metabolite, 8-chloro-adenosine.[2][3] This understanding paved the way for the development of 8-chloro-adenosine as a standalone therapeutic agent, with The University of Texas MD Anderson Cancer Center being a key institution in its clinical development.
Chemical Synthesis
While a definitive, publicly available, step-by-step protocol for the industrial synthesis of 8-chloro-adenosine is not readily found in the literature, the synthesis of 8-halogenated adenosine analogs generally follows established principles of medicinal chemistry. A plausible synthetic route involves the direct and regioselective chlorination of the C8 position of the purine (B94841) ring of adenosine.
This process typically requires the use of protecting groups for the hydroxyl moieties on the ribose sugar to prevent unwanted side reactions. A general workflow for such a synthesis is outlined below:
Key steps in this proposed synthesis include:
-
Protection: The 2', 3', and 5'-hydroxyl groups of the ribose moiety of adenosine are protected to prevent their reaction during the chlorination step. This can be achieved using various protecting groups common in nucleoside chemistry.
-
Chlorination: The protected adenosine is then subjected to a regioselective chlorination reaction that specifically targets the C8 position of the purine ring.
-
Deprotection: Following successful chlorination, the protecting groups on the ribose are removed to yield 8-chloro-adenosine.
-
Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity.
Mechanism of Action
8-chloro-adenosine exerts its anticancer effects through a well-defined, multi-pronged mechanism of action. As a prodrug, it is readily taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form, 8-Cl-ATP.[4]
The primary cytotoxic mechanisms of 8-Cl-ATP are:
-
Inhibition of RNA Synthesis: As an analog of ATP, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases.[4] This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[4][5]
-
Depletion of Cellular ATP: The enzymatic conversion of 8-chloro-adenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[4]
-
Activation of AMP-Activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio resulting from ATP depletion leads to the activation of AMPK, a crucial sensor of cellular energy status.[4]
-
Induction of Autophagy: Activated AMPK can then trigger autophagy, a cellular process involving the degradation of cellular components to provide energy and nutrients, which can contribute to cell death in cancer cells.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro and in vivo activity of 8-chloro-adenosine.
Table 1: In Vitro Efficacy of 8-Chloro-Adenosine
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| HCT116 | Colorectal Cancer | Not specified, but significant inhibition at 0.1 µM | 72 hours | [6] |
| HCT116-E6 (p53-depleted) | Colorectal Cancer | Not specified, but significant inhibition at 0.1 µM | 72 hours | [6] |
| 80S14 (p21WAF1/Cip1-null) | Colorectal Cancer | Not specified, but significant inhibition at 0.1 µM | 72 hours | [6] |
| Molm-13 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |
| Molm-14 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |
| KG1a | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |
| FLT3-ITD-positive primary AML blasts | Acute Myeloid Leukemia | 800 nM | Not specified | [7] |
| CAKI-1 | Renal Cell Carcinoma | 2 µM | Not specified | [8] |
| RXF-393 | Renal Cell Carcinoma | 36 µM | Not specified | [8] |
Table 2: In Vivo Efficacy of 8-Chloro-Adenosine
| Cancer Model | Animal Model | Dosage | Treatment Schedule | Outcome | Reference |
| HCT116 Xenograft | Athymic mice | Not specified (nontoxic doses) | i.p. twice weekly for 4 weeks | 50% suppression of tumor growth | [6] |
| Molm-14 (FLT3-ITD-positive) Xenograft | Mice | 50 mg/kg/day | Continuous infusion via osmotic pump for 16 days | >70% reduction in tumor mass | [7] |
| MCF-7 Xenograft | Mice | 100 mg/kg | IP three times a week for 3 weeks | Inhibition of tumor growth | [3] |
| BT-474 Xenograft | Mice | 100 mg/kg | IP three times a week for 3 weeks | Inhibition of tumor growth | [3] |
Table 3: Clinical Trial Information for 8-Chloro-Adenosine
| Clinical Trial ID | Phase | Indication | Status | Additional Information | Reference |
| NCT02509546 | Phase I | Relapsed or Refractory Acute Myeloid Leukemia | Completed | Evaluated safety, pharmacokinetics, and pharmacodynamics. Recommended Phase 2 dose determined to be 400 mg/m². | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-chloro-adenosine.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be utilized, including but not limited to, colorectal cancer lines (e.g., HCT116), breast cancer lines (e.g., MCF-7, BT-474), and leukemia cell lines (e.g., Molm-14).
-
Culture Conditions: Cells are typically maintained in appropriate culture medium such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with 8-Chloro-Adenosine: A stock solution of 8-chloro-adenosine is prepared in a suitable solvent like DMSO. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM). Control cells should be treated with an equivalent concentration of the vehicle (DMSO).
RNA Synthesis Inhibition Assay
-
Principle: This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, such as [³H]uridine.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-chloro-adenosine for a specified duration (e.g., up to 12 hours).
-
One hour prior to the end of the treatment period, add 2 µCi/mL of [³H]uridine to each well.
-
After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.
-
Wash the filters with ice-cold 8% trichloroacetic acid, followed by water and 100% ethanol (B145695) to remove unincorporated uridine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.[4]
-
Western Blot Analysis for AMPK Activation
-
Principle: This technique is used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.
-
Procedure:
-
Treat cells with 8-chloro-adenosine (e.g., 10 µM) for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Conclusion
8-Chloro-adenosine has emerged as a promising anti-cancer agent with a unique mechanism of action that distinguishes it from many conventional chemotherapeutics. Its journey from a metabolite of 8-chloro-cAMP to a standalone drug candidate highlights the importance of understanding the metabolic fate of investigational compounds. With a solid preclinical foundation and early clinical data, 8-chloro-adenosine continues to be an area of active research. This technical guide provides a comprehensive resource for scientists and researchers, summarizing the key aspects of its discovery, synthesis, and biological activity, to facilitate further investigation and development of this potent therapeutic agent.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Cl-adenosine is an active metabolite of 8-Cl-cAMP responsible for its in vitro antiproliferative effects on CHO mutants hypersensitive to cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective enzymatic undecylenoylation of 8-chloroadenosine and its analogs with biomass-based 2-methyltetrahydrofuran as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 8-Chloro-Adenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog demonstrating significant promise as an anti-cancer agent. Its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily targets cellular metabolism and macromolecular synthesis, leading to cell cycle arrest, apoptosis, and autophagy in malignant cells. This technical guide provides a comprehensive overview of the core mechanisms of 8-Cl-Ado, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction
8-Chloro-adenosine is a synthetic adenosine (B11128) analog that functions as a pro-drug.[1] It is readily transported into cells and subsequently phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This active form is the primary driver of the cytotoxic effects observed in various cancer models. This document will elucidate the key molecular events triggered by 8-Cl-Ado, providing a foundational understanding for researchers and professionals in drug development.
Core Mechanisms of Action
The anti-neoplastic activity of 8-chloro-adenosine is not attributed to a single mode of action but rather a cascade of interconnected cellular events. The primary mechanisms are detailed below.
Metabolic Conversion and ATP Depletion
Upon cellular uptake, 8-Cl-Ado is metabolized by adenosine kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP), which is further phosphorylated to 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and ultimately to the active triphosphate form, 8-Cl-ATP.[2][3] This conversion process consumes endogenous ATP, leading to a significant depletion of the intracellular ATP pool.[1][4] The accumulation of 8-Cl-ATP, an ATP analog, further disrupts cellular energy homeostasis.[5]
Inhibition of RNA Synthesis
8-Cl-ATP acts as a competitive inhibitor of ATP for incorporation into newly synthesized RNA chains by RNA polymerases.[1] This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[1][6][7] Studies have shown that 8-Cl-Ado preferentially inhibits RNA polymerase II, leading to a rapid decline in mRNA synthesis.[6][7] In some cancer types, such as mantle cell lymphoma, 8-Cl-Ado has also been shown to inhibit DNA synthesis, although this is a less universal mechanism.[1]
Activation of AMP-Activated Protein Kinase (AMPK)
The depletion of cellular ATP and the resulting increase in the AMP:ATP ratio are potent activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[1][5][8] Activated AMPK initiates a signaling cascade to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.[9]
Downstream Cellular Consequences
The primary mechanisms of 8-Cl-Ado trigger several downstream signaling pathways and cellular responses that contribute to its anti-cancer effects.
Induction of Apoptosis
8-Cl-Ado is a potent inducer of apoptosis in a variety of cancer cell lines.[8][10] The apoptotic cascade is initiated through multiple avenues, including endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[10] Furthermore, the inhibition of RNA synthesis leads to the depletion of short-lived anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.
Cell Cycle Arrest
Treatment with 8-Cl-Ado leads to cell cycle arrest at different phases, depending on the cancer cell type. G1 and G2/M phase arrests have been reported.[8][11] In some instances, 8-Cl-Ado can induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[11]
Autophagy
The activation of AMPK by 8-Cl-Ado can trigger autophagy, a cellular process involving the degradation of cellular components to provide energy and nutrients during times of stress.[1][8] While autophagy can sometimes be a survival mechanism for cancer cells, in the context of 8-Cl-Ado treatment, it can also contribute to a form of programmed cell death.[8]
Signaling Pathways
The cellular effects of 8-chloro-adenosine are mediated through the modulation of key signaling pathways.
AMPK/mTOR Pathway
A central signaling axis affected by 8-Cl-Ado is the AMPK/mTOR pathway. Activated AMPK directly phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key promoter of cell growth and proliferation.[12][13] Inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell growth.
p38 MAPK Pathway
Studies have shown that 8-Cl-cAMP, for which 8-Cl-Ado can be a prodrug, induces apoptosis through the p38 mitogen-activated protein kinase (MAPK) pathway.[14]
Quantitative Data
The following tables summarize key quantitative data on the effects of 8-chloro-adenosine from various studies.
Table 1: In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.52 | [8] |
| SK-BR-3 | Breast Cancer | 1.4 | [8] |
| CAKI-1 | Renal Cell Carcinoma | 2 | [5] |
| RXF-393 | Renal Cell Carcinoma | 36 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | |
| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | |
| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4 | |
| MV4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | |
| FLT3-ITD+ Blasts | Acute Myeloid Leukemia | 0.8 |
Table 2: Effects on Cellular Processes
| Cellular Process | Cell Line(s) | 8-Cl-Ado Conc. (µM) | Effect | Reference |
| ATP Depletion | Mantle Cell Lymphoma | 10 | 30-60% reduction | [1] |
| RNA Synthesis Inhibition | Mantle Cell Lymphoma | 10 | 50-90% inhibition | [1] |
| RNA Synthesis Inhibition | Multiple Myeloma | 10 | ~50% decrease in mRNA synthesis | [6][7] |
| DNA Synthesis Inhibition | Mantle Cell Lymphoma | 10 | 50-80% decrease | [1] |
| Clonogenic Survival | MCF-7 (Breast Cancer) | 10 | >90% inhibition | [11] |
Table 3: Intracellular Metabolite Concentrations
| Metabolite | Cell Line(s) | 8-Cl-Ado Conc. (µM) | Incubation Time | Intracellular Conc. (µM) | Reference |
| 8-Cl-ATP | Multiple Myeloma | 10 | 12 hours | >400 | [9] |
| 8-Cl-ATP | Mantle Cell Lymphoma | 10 | 6-12 hours | >1000 | [10] |
| 8-Cl-ATP | Acute Myeloid Leukemia | 10 | 12 hours | >600 | [10] |
| 8-Cl-ATP | Mouse Mononuclear Cells | 50-100 mg/kg (in vivo) | 1 hour | 350 - 1200 | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells at a density of 3 x 10³ cells per well in 96-well plates.
-
Treatment: After 24 hours, add various concentrations of 8-Cl-Ado to the wells and incubate for the desired time points (e.g., 96 hours).
-
CCK-8 Addition: Add 10 µl of CCK-8 solution to each well and incubate for 30 minutes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
RNA Synthesis Inhibition Assay
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat cells with the desired concentrations of 8-Cl-Ado for a specific duration (e.g., up to 12 hours).
-
Radiolabeling: One hour before the end of the treatment, add 2 µCi/mL of [³H]uridine to each well.
-
Harvesting: Harvest cells onto glass fiber filters.
-
Washing: Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol (B145695).
-
Measurement: Measure the radioactivity on the filters using a scintillation counter.[14]
Western Blot Analysis for AMPK Activation
-
Cell Treatment: Treat cells with 8-Cl-Ado (e.g., 40 µM) for various time points (e.g., 0, 8, 16, 24 hours).
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL chemiluminescent detection system.[5][14]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with 8-Cl-Ado for the desired time.
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at 4°C.
-
Staining: Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.[5][8]
Apoptosis Assay by Annexin V Staining
-
Cell Treatment: Induce apoptosis by treating cells with 8-Cl-Ado.
-
Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[2][16]
Clonogenic Survival Assay
-
Cell Treatment: Treat a monolayer of adherent cells with 8-Cl-Ado.
-
Cell Plating: Prepare a single-cell suspension and plate a known number of cells in petri dishes.
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
Conclusion
8-Chloro-adenosine exerts its potent anti-cancer effects through a coordinated attack on fundamental cellular processes. Its ability to disrupt cellular energy metabolism via ATP depletion and inhibit RNA synthesis triggers a cascade of events, including the activation of the AMPK signaling pathway and the induction of apoptosis, cell cycle arrest, and autophagy. The comprehensive data and methodologies presented in this guide offer a valuable resource for the ongoing research and development of 8-Cl-Ado as a novel therapeutic agent. A thorough understanding of its mechanism of action is crucial for optimizing its clinical application and identifying potential combination therapies to enhance its efficacy.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cottrellrna.com [cottrellrna.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Effect of 8-Chloro-Adenosine on RNA Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog with significant preclinical and clinical activity against a range of hematological malignancies and solid tumors. Its primary mechanism of action involves the profound inhibition of RNA synthesis, a process fundamental to cell survival and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms by which 8-Cl-Ado disrupts cellular transcription, presents key quantitative data from seminal studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. Understanding these core mechanisms is crucial for the continued development and optimization of 8-Cl-Ado as a therapeutic agent.
Core Mechanism of Action: From Prodrug to Potent Inhibitor
8-Cl-Ado is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[1] The canonical activation pathway is initiated by adenosine (B11128) kinase, which phosphorylates 8-Cl-Ado into its monophosphate form.[2][3] Subsequent phosphorylation steps lead to the formation of the principal active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][4] This triphosphate analog is central to the two major mechanisms of cell death induced by 8-Cl-Ado: the inhibition of transcription and the depletion of intracellular ATP.[5]
The primary RNA-directed actions of 8-Cl-ATP are:
-
Inhibition of RNA Polymerase II (Pol II): 8-Cl-ATP acts as a fraudulent nucleotide, being incorporated into nascent mRNA transcripts by RNA Polymerase II.[1][5]
-
Transcriptional Chain Termination: Once incorporated, 8-Cl-ATP prevents further elongation of the RNA chain, leading to the premature termination of transcription.[6][7][8] This has been demonstrated through the analysis of rRNA synthesis, where 8-Cl-Ado treatment caused a more significant loss of the 3' splice product (28S) compared to the 5' splice product (18S).[6][9]
-
Inhibition of Polyadenylation: The analog can also be incorporated into the poly(A) tail of mRNA transcripts, which is critical for their stability and functionality.[1][5]
This selective disruption of RNA synthesis, particularly of transcripts with short half-lives, leads to the depletion of key survival proteins, such as Mcl-1 and Cyclin D1, ultimately triggering apoptosis and cell cycle arrest.[5][10]
Metabolic Activation and Downstream Signaling
The journey of 8-Cl-Ado from a prodrug to a transcriptional inhibitor involves a critical metabolic pathway and triggers several downstream signaling cascades.
Metabolic Activation Pathway
The conversion of 8-Cl-Ado to its active triphosphate form is a sequential phosphorylation process. Cells with high levels of adenosine kinase are particularly sensitive to the drug.[3] A newly identified metabolic route also involves the conversion of 8-Cl-Ado to succinylated analogs, linking its metabolism directly to the citric acid cycle via the consumption of fumarate.[1]
Caption: Metabolic activation of 8-Cl-Ado to 8-Cl-ATP.
Mechanism of RNA Synthesis Inhibition
8-Cl-ATP directly interferes with the transcriptional machinery. As an ATP analog, it is recognized by RNA Polymerase II and incorporated into the growing mRNA strand. This event stalls the polymerase, leading to the release of a truncated, non-functional transcript.
Caption: Incorporation of 8-Cl-ATP leads to chain termination.
Downstream Apoptotic Signaling
The inhibition of Pol II-mediated transcription disproportionately affects proteins with high turnover rates. The reduction of anti-apoptotic proteins like Mcl-1 and cell cycle regulators like Cyclin D1 are key events that push the cell towards apoptosis and cell cycle arrest. Furthermore, in some contexts, 8-Cl-Ado can downregulate the RNA-editing enzyme ADAR1, leading to the activation of the p53/p21 signaling pathway.[11]
References
- 1. Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloro-Adenosine and Cellular ATP Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) that functions as a pro-drug with significant potential in oncology. After cellular uptake, it is metabolized into its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which is the primary driver of its cytotoxic effects.[1][2] The therapeutic efficacy of 8-Cl-Ado is rooted in a dual mechanism of action: the profound depletion of the intracellular adenosine triphosphate (ATP) pool and the direct inhibition of RNA synthesis.[1] This disruption of cellular energy homeostasis and macromolecular synthesis triggers downstream signaling cascades, leading to cell death in various cancer models.[3] This technical guide provides an in-depth overview of the mechanisms, key quantitative data, experimental protocols, and signaling pathways associated with 8-Cl-Ado-induced cellular ATP depletion.
Core Mechanism: Metabolic Activation and Energy Disruption
The cytotoxic activity of 8-Cl-Ado is contingent upon its intracellular phosphorylation. This process not only generates the active metabolite but also directly consumes the cell's primary energy currency, ATP.
-
Cellular Uptake and Phosphorylation: 8-Cl-Ado is readily transported into cells. Inside the cell, the enzyme adenosine kinase initiates its metabolic activation by converting it to 8-chloro-adenosine monophosphate (8-Cl-AMP). Subsequent phosphorylations by other cellular kinases yield 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and ultimately the active triphosphate form, 8-Cl-ATP.[4] The accumulation of 8-Cl-ATP is a hallmark of 8-Cl-Ado treatment and is directly linked to its anti-tumor effects.[4][5]
-
Depletion of Cellular ATP: The enzymatic conversion of 8-Cl-Ado to 8-Cl-ATP is an energy-dependent process that utilizes endogenous ATP as a phosphate (B84403) donor. This extensive phosphorylation leads to a significant and rapid reduction of the intracellular ATP pool.[1][3][6]
-
Activation of AMP-Activated Protein Kinase (AMPK): The depletion of ATP and the corresponding increase in the AMP:ATP ratio are critical cellular stress signals. This shift activates AMP-activated protein kinase (AMPK), a master sensor and regulator of cellular energy homeostasis.[3][7] Activation occurs through the phosphorylation of AMPK at its threonine 172 residue (Thr172).[3]
-
Downstream Signaling Consequences: Once activated, AMPK initiates a cascade of events to conserve energy and promote catabolism, including:
-
mTOR Pathway Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[3][8] This contributes to the anti-proliferative effects of 8-Cl-Ado.
-
Induction of Autophagy: AMPK activation is a potent trigger for autophagy, a catabolic process where cells degrade and recycle damaged organelles and proteins to generate energy and survive stress.[1][3][9] In the context of cancer therapy, sustained autophagy can lead to autophagic cell death.[3][6]
-
Induction of Apoptosis: In addition to autophagy, 8-Cl-Ado treatment can lead to apoptosis (programmed cell death), often characterized by the cleavage of PARP and loss of mitochondrial membrane potential.[10][11][12]
-
-
Inhibition of RNA Synthesis: The structural similarity of 8-Cl-ATP to ATP allows it to be mistakenly incorporated into newly synthesized RNA chains by RNA polymerases. This incorporation acts as a chain terminator, leading to a global inhibition of transcription.[1][13][5] This RNA-directed effect contributes significantly to the compound's cytotoxicity, particularly by reducing the expression of short-lived anti-apoptotic proteins like Mcl-1.[13]
Data Presentation: Quantitative Effects of 8-Chloro-Adenosine
The following tables summarize the quantitative data from various preclinical studies, illustrating the effects of 8-Cl-Ado across different cancer cell lines.
Table 1: ATP Depletion and 8-Cl-ATP Accumulation
| Cell Line/Model | 8-Cl-Ado Conc. | Treatment Time | ATP Reduction | Intracellular 8-Cl-ATP Conc. | Source(s) |
| Mantle Cell Lymphoma (MCL) | 10 µM | 24 hours | 30% to 60% | >1 mM (JeKo & Mino lines) | [12] |
| Breast Cancer (T47D, SK-BR-3) | 10 µM | 12 hours | Rapid depletion | Not specified | [6] |
| Acute Myeloid Leukemia (AML) | 10 µM | 12 hours | >20% | >600 µM | [14] |
| Multiple Myeloma (MM) | 10 µM | 12 hours | Parallel to 8-Cl-ATP rise | >400 µM | [5] |
| AML (KG-1a, MV4-11) | Not specified | Not specified | ~20% | Not specified | [15] |
Table 2: Cytotoxicity and Pathway Activation
| Cell Line Type | 8-Cl-Ado Conc. | Treatment Time | Effect | Observation | Source(s) |
| Breast Cancer (MCF-7) | 10 µM | 3 days | Cytotoxicity | 90% loss of clonogenic survival | [3][16] |
| Breast Cancer (MCF-7, BT-474) | 10 µM | 7-12 hours | AMPK Activation | Time-dependent ↑ in p-AMPK (Thr172) | [3][6][17] |
| Renal Cell Carcinoma (ccRCC) | 2 µM - 36 µM | Not specified | Cytotoxicity (IC50) | IC50 values varied by cell line sensitivity | [8][18] |
| Acute Myeloid Leukemia (AML) | 0.2 µM - 1.4 µM | 72 hours | Cytotoxicity (IC50) | Growth inhibition in multiple AML lines | [14][15] |
| Chronic Lymphocytic Leukemia (CLL) | 3 µM, 10 µM | 8-16 hours | AMPK Activation | Dose-dependent ↑ in p-AMPK (Thr172) | [7] |
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N4-hydroxycytidine (NHC) as a Ribonucleoside Analog
Misidentification of CL 232468 as a Ribonucleoside Analog
Initial research indicates a misclassification in the topic query. Scientific literature identifies this compound not as a ribonucleoside analog, but as an immunosuppressive agent . Specifically, it is known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD).[1][2] Its documented effects relate to the suppression of cell-mediated immune responses, such as inhibiting the generation of cytolytic T lymphocytes.[2]
Given this discrepancy, this technical guide will focus on a well-documented and clinically relevant ribonucleoside analog with broad-spectrum antiviral activity: N4-hydroxycytidine (NHC) , also known as EIDD-1931.[3][4][5] NHC is the active metabolite of the oral prodrug Molnupiravir and serves as an excellent subject for an in-depth technical guide for researchers, scientists, and drug development professionals.[3][6][7]
Audience: Researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
N4-hydroxycytidine (NHC) is a potent ribonucleoside analog that exhibits broad-spectrum antiviral activity against numerous RNA viruses, including influenza viruses, respiratory syncytial virus (RSV), and coronaviruses such as SARS-CoV-2.[3][4][5] Unlike chain terminators, NHC functions as a mutagenic agent.
The mechanism of action begins with the cellular uptake of NHC, where it is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[6] Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP and incorporates it into nascent viral RNA in place of cytidine (B196190) triphosphate (CTP).[3][6] The incorporated NHC can then act as a template for the synthesis of complementary RNA strands. Due to tautomerization, NHC can be read as either cytidine or uridine, leading to an accumulation of G-to-A and C-to-U transition mutations in the viral genome.[3] This increase in mutation frequency beyond a tolerable threshold results in "error catastrophe," where the viral population is no longer viable due to the accumulation of deleterious mutations.[6]
Signaling and Metabolic Activation Pathway
The following diagram illustrates the conversion of the prodrug Molnupiravir to the active NHC-TP and its subsequent incorporation into viral RNA, leading to viral mutagenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of alloreactive immunosuppression by 1,4-bis [( 2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (CL 232,468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Guide: Pharmacokinetics and Pharmacodynamics of CL 232468
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on CL 232468 is based on limited publicly available data. A comprehensive pharmacokinetic profile as per modern standards is not available in the public domain. The primary source of information is a study published in 1984.
Introduction
this compound , also known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), is an anthracenedione derivative with potent immunosuppressive properties. Research conducted in the mid-1980s identified its significant effects on cell-mediated immune responses, positioning it as a compound of interest for its immunomodulatory potential. This document provides a detailed overview of the known pharmacodynamics of this compound and highlights the current lack of publicly available pharmacokinetic data.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its ability to suppress alloreactive immune responses, primarily by inhibiting the generation of cytotoxic T lymphocytes (CTLs).
Mechanism of Action
this compound exerts its immunosuppressive effects by interfering with the induction phase of the T-cell mediated immune response. Key findings indicate that the compound does not affect already generated CTLs but rather prevents their formation.[1] Furthermore, in vivo studies in mice suggest that this compound may induce a population of suppressor cells in the spleen, which in turn inhibit the generation of CTLs from normal lymphocytes.[1] This suggests a multi-faceted mechanism of action targeting the initial stages of T-cell activation and differentiation.
In Vitro and In Vivo Effects
The immunosuppressive activity of this compound has been demonstrated in both in vitro and in vivo settings.
Table 1: Summary of Pharmacodynamic Effects of this compound
| Effect | Model System | Key Findings | Reference |
| Inhibition of Alloantigen Response | Mixed Lymphocyte Cultures (MLC) | Significantly inhibited the response of lymphocytes to alloantigens. | [1] |
| Prevention of CTL Induction | Mixed Lymphocyte Cultures (MLC) | Prevented the induction of cytolytic T lymphocytes. | [1] |
| Time-Dependent Inhibition | 5-day Mixed Lymphocyte Culture | Required presence during the first 3 days to exert a significant effect. | [1] |
| No Effect on Effector Phase | Pre-generated Cytolytic T Lymphocytes | Had no effect on already generated CTLs. | [1] |
| In Vivo Immunosuppression | Mice | Lymphocytes from treated mice were unable to respond to alloantigens in vitro. | [1] |
| Induction of Suppressor Cells | Mice | Lymphocytes from treated mice inhibited CTL generation from normal mouse lymphocytes. | [1] |
| Dose-Dependent Effect | In Vivo (Mice) | The immunosuppressive effect was observed to be dose-dependent. | [1] |
Pharmacokinetics
A thorough review of publicly available scientific literature and databases did not yield any quantitative pharmacokinetic data for this compound . Parameters such as absorption, distribution, metabolism, excretion (ADME), half-life, clearance, and volume of distribution have not been publicly reported.
Experimental Protocols
The primary experimental model used to characterize the pharmacodynamics of this compound was the Mixed Lymphocyte Culture (MLC). The following is a generalized protocol for such an assay designed to test the effects of an immunosuppressive agent.
Mixed Lymphocyte Culture (MLC) for Immunosuppressive Activity
Objective: To assess the effect of a test compound on the proliferation and generation of cytotoxic T lymphocytes in response to allogeneic stimulation.
Materials:
-
Responder lymphocytes (from one donor, e.g., C57BL/6 mice)
-
Stimulator lymphocytes (from a different, allogeneic donor, e.g., DBA/2 mice), treated with a proliferation inhibitor like mitomycin C or irradiation.
-
this compound (or other test compounds) at various concentrations.
-
Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum, antibiotics, and 2-mercaptoethanol).
-
96-well cell culture plates.
-
Cell proliferation assay reagent (e.g., [3H]-thymidine or a colorimetric reagent like WST-1).
-
Target cells for CTL assay (e.g., P815 mastocytoma cells of DBA/2 origin).
-
Chromium-51 (51Cr) for labeling target cells.
Procedure:
-
Preparation of Cells: Isolate spleen cells from both responder and stimulator mouse strains. Treat the stimulator cells to prevent their proliferation.
-
Cell Culture Setup: Co-culture responder and stimulator cells in 96-well plates at a defined ratio.
-
Compound Addition: Add this compound at a range of concentrations to the appropriate wells at the initiation of the culture (Day 0). Include vehicle controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.
-
Proliferation Assay: On day 4, pulse the cultures with a proliferation marker (e.g., [3H]-thymidine) for 18-24 hours. On day 5, harvest the cells and measure the incorporation of the marker to assess lymphocyte proliferation.
-
CTL Generation Assay: On day 5, harvest the effector cells from parallel cultures.
-
Cytotoxicity Assay: Co-culture the harvested effector cells with 51Cr-labeled target cells for 4 hours.
-
Data Analysis: Measure the amount of 51Cr released from the target cells, which is proportional to the cytotoxic activity of the generated CTLs. Calculate the percentage of specific lysis.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of immunosuppression by this compound .
Experimental Workflow
Caption: Workflow for assessing immunosuppressive activity using MLC.
References
The Core of Early Research on 8-Chloro-Adenosine: A Technical Guide
Introduction: 8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) that has been a subject of significant interest in oncology research for several decades. It functions as a pro-drug, readily entering cells where it is metabolized into its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP). Early investigations into this compound revealed a unique multi-faceted mechanism of action, distinct from many other nucleoside analogs, primarily targeting RNA synthesis and cellular energy metabolism. This technical guide provides an in-depth overview of the foundational and early preclinical research on 8-Cl-Ado, focusing on its core mechanisms, metabolic fate, and initial therapeutic potential. While the seminal publication detailing the initial chemical synthesis of 8-chloro-adenosine could not be definitively identified in the present search, this guide consolidates the early biological and mechanistic studies that established its profile as a promising anti-neoplastic agent.
Core Mechanism of Action
Early research established that 8-Cl-Ado exerts its cytotoxic effects through two primary, interconnected mechanisms: inhibition of RNA synthesis and depletion of cellular energy stores.
Inhibition of RNA Synthesis
Unlike deoxyribonucleoside analogs that primarily disrupt DNA replication, 8-Cl-Ado is a ribonucleoside analog that predominantly affects RNA synthesis. Following its conversion to 8-Cl-ATP, it acts as a competitive inhibitor of endogenous ATP for incorporation into nascent RNA chains by RNA polymerases. This incorporation leads to the termination of RNA transcription. Studies in multiple myeloma and AML cell lines demonstrated a significant, dose-dependent decrease in the incorporation of radiolabeled uridine (B1682114) into newly synthesized RNA, confirming this mechanism. Notably, early studies indicated that 8-Cl-Ado does not significantly inhibit DNA synthesis at concentrations that effectively block RNA production.
Depletion of Intracellular ATP
A hallmark of 8-Cl-Ado's activity is its ability to deplete the endogenous pool of adenosine triphosphate (ATP). The intracellular phosphorylation of 8-Cl-Ado to 8-Cl-ATP is an energy-dependent process that consumes cellular ATP. Furthermore, the accumulation of its triphosphate metabolite, 8-Cl-ATP, can interfere with ATP synthase, the key enzyme responsible for ATP production. This leads to a significant reduction in intracellular ATP levels, which is highly associated with the induction of apoptosis. In various cancer cell lines, treatment with 10 µM 8-Cl-Ado resulted in a 30% to 60% reduction in ATP levels.
Metabolic Pathways of 8-Chloro-Adenosine
The biological activity of 8-Cl-Ado is entirely dependent on its intracellular metabolism. The key metabolic transformations are phosphorylation to its active form and catabolism to inactive metabolites.
Anabolic Pathway: Phosphorylation
Upon cellular uptake, 8-Cl-Ado is phosphorylated by adenosine kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP). This is the rate-limiting step in its activation. Subsequently, 8-Cl-AMP is further phosphorylated by cellular kinases to 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and finally to the active cytotoxic metabolite, 8-Cl-ATP. The accumulation of 8-Cl-ATP within the cell is directly correlated with the cytotoxic effects of the drug.
Catabolic and Alternative Pathways
The primary catabolic pathway for 8-Cl-Ado involves deamination by adenosine deaminase to the inactive metabolite 8-chloro-inosine. Additionally, a significant metabolic pathway identified in later "early" research is the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate (S-8-Cl-AMP), linking the drug's metabolism to the citric acid cycle via the consumption of fumarate.
An In-depth Technical Guide to CL 232468 : Supplier, Purity, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunosuppressive agent CL 232468 , also known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride. This document consolidates available information on its supplier, purity, and key experimental findings to support its application in research and development.
Supplier and Purity Information
this compound is commercially available from various chemical suppliers catering to the research community. One prominent supplier is MedchemExpress, where the compound is listed under the catalog number HY-116662.
While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation, an analysis of representative certificates from MedchemExpress for other compounds indicates that purity is typically determined by High-Performance Liquid Chromatography (HPLC). Based on these examples, the purity of similar research chemicals is often ≥98%. For precise, lot-specific purity data, it is imperative to request a Certificate of Analysis directly from the supplier.
Table 1: Supplier and Purity Data for this compound
| Supplier | Catalog Number | Stated Purity | Method of Analysis |
| MedchemExpress | HY-116662 | Request Certificate of Analysis | Typically HPLC |
Core Experimental Applications and Protocols
The primary characterized activity of this compound is its potent immunosuppressive effect on cell-mediated immune responses. The seminal work by Wang et al. (1984) provides the foundational experimental protocols for investigating these effects.
Inhibition of Alloreactive T-Cell Responses
this compound has been shown to significantly inhibit the response of lymphocytes to alloantigens in mixed lymphocyte cultures (MLC) and prevent the induction of cytolytic T lymphocytes (CTLs).[1]
Experimental Protocol: Mixed Lymphocyte Culture (MLC) Assay
-
Cell Preparation: Prepare spleen cell suspensions from different mouse strains (e.g., C57BL/6 and DBA/2) in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 1 mM sodium pyruvate, 0.1 mM nonessential amino acids, 5 x 10-5 M 2-mercaptoethanol, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Setup: Co-culture responder spleen cells with an equal number of irradiated (e.g., 2000 rads) allogeneic stimulator spleen cells in 96-well flat-bottom microtiter plates.
-
Compound Addition: Add this compound at various concentrations to the cultures at the initiation of the MLC.
-
Proliferation Assay: After a defined incubation period (e.g., 4 days), pulse the cultures with 3H-thymidine. Harvest the cells 18 hours later and measure the incorporation of 3H-thymidine using a liquid scintillation counter to assess lymphocyte proliferation.
-
CTL Generation: For the generation of cytotoxic T lymphocytes, perform a 5-day MLC.
-
Cytotoxicity Assay: Following the MLC, harvest the effector cells and assess their cytotoxic activity against 51Cr-labeled target cells (e.g., P815 mastocytoma cells for DBA/2-stimulated C57BL/6 responders) in a 4-hour chromium release assay.
Mechanism of Action and Signaling Pathways
The precise molecular signaling pathway of this compound has not been fully elucidated in the currently available literature. However, experimental evidence suggests a mechanism that involves the induction of a suppressor cell population and interference with the early stages of T-cell activation.
Proposed Immunosuppressive Mechanism
The immunosuppressive activity of this compound is characterized by its effect on the induction phase of the immune response. The compound is effective when present during the initial days of a mixed lymphocyte culture but does not affect the function of already generated cytotoxic T lymphocytes.[1] This suggests that this compound may interfere with the signaling cascades initiated by T-cell receptor (TCR) engagement with alloantigens, which are crucial for T-cell activation, proliferation, and differentiation into effector cells. Furthermore, lymphocytes from mice treated with this compound were found to inhibit the generation of CTLs from normal lymphocytes, indicating the induction of a suppressor cell population.[1]
Logical Flow of this compound 's Proposed Immunosuppressive Action
Caption: Proposed mechanism of this compound immunosuppression.
Potential Signaling Pathways for Further Investigation
Given that this compound acts on the early stages of T-cell activation, its molecular targets may lie within the canonical T-cell receptor signaling pathways. These pathways are critical for translating the antigen recognition event at the cell surface into intracellular signals that drive T-cell responses.
Simplified T-Cell Receptor Signaling Cascade
References
An In-depth Technical Guide to 8-Chloro-Adenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) with significant potential as an anti-cancer agent. It functions as a pro-drug, readily taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This active metabolite is the primary driver of the compound's cytotoxic effects, which are exerted through a multi-faceted mechanism targeting fundamental cellular processes. This technical guide provides a comprehensive overview of 8-chloro-adenosine, including its chemical properties, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support further research and development.
Chemical and Physical Properties
8-Chloro-adenosine is a chlorine derivative of the purine (B94841) nucleoside adenosine.[2] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 34408-14-5 | [3][4][5][6] |
| Molecular Formula | C10H12ClN5O4 | [2][3][4][5][6] |
| Molecular Weight | 301.69 g/mol | [2][3] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble to 20 mM in water with gentle warming and to 100 mM in DMSO. | [3] |
| Storage | Store at -20°C | [3] |
| Synonyms | 8-Cl-Ado | [7] |
Mechanism of Action
8-Chloro-adenosine exerts its cytotoxic effects through a coordinated attack on RNA synthesis and cellular energy metabolism.[1] Upon cellular uptake, it is metabolized to 8-Cl-ATP, which acts as a competitive inhibitor of ATP.[2]
The key mechanisms include:
-
Inhibition of RNA Synthesis: As an analog of ATP, 8-Cl-ATP competes with the natural substrate for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[1][2]
-
Depletion of Cellular ATP: The phosphorylation of 8-chloro-adenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1]
-
Activation of AMP-Activated Protein Kinase (AMPK): The resulting decrease in the ATP:AMP ratio activates AMPK, a critical sensor of cellular energy status.[1]
-
Induction of Autophagy: Activated AMPK can trigger autophagy, a catabolic process involving the degradation of cellular components to provide energy and substrates for survival, which can contribute to cell death in cancer cells.[1][7]
The primary inactive metabolite of 8-chloro-adenosine is 8-chloroinosine.[1]
Signaling Pathways
The activity of 8-chloro-adenosine is intricately linked to several key signaling pathways that regulate cell growth, metabolism, and survival.
AMPK/mTOR Signaling Pathway
A primary consequence of 8-chloro-adenosine treatment is the activation of the AMPK pathway due to ATP depletion. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. This inhibition is a critical component of 8-chloro-adenosine's anti-cancer effects, particularly in solid tumors like renal cell carcinoma.[8]
p53 and Ribosomal RNA Synthesis Pathway
In acute myeloid leukemia (AML), 8-chloro-adenosine has been shown to inhibit ribosomal RNA (rRNA) synthesis by downregulating the transcription initiation factor TIF-IA. This is associated with an increase in the levels of the tumor suppressor protein p53.[9][10] Interestingly, the p53 induced by 8-Cl-Ado can also increase fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), which may represent a self-limiting mechanism.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-chloro-adenosine.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be utilized, including but not limited to cholangiocarcinoma (e.g., RMCCA-1), renal cell carcinoma, leukemia, multiple myeloma (MM.1S, RPMI-8226, U266), and lung cancer (A549, H1299) cell lines.[1][3]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and standard antibiotics.
-
Treatment: A stock solution of 8-chloro-adenosine is prepared in a suitable solvent such as DMSO.[1][3] For experiments, the stock solution is diluted in the culture medium to the desired final concentration (e.g., 10 µM). Control cells are treated with an equivalent concentration of the vehicle.[1]
RNA Synthesis Inhibition Assay
-
Principle: This assay quantifies the rate of new RNA synthesis by measuring the incorporation of a radiolabeled precursor, such as [³H]uridine.[1]
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.[1]
-
Treat the cells with the desired concentrations of 8-chloro-adenosine for a specific duration (e.g., up to 12 hours).[1]
-
One hour prior to the end of the treatment period, add 2 µCi/mL of [³H]uridine to each well.[1]
-
After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.[1]
-
Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol (B145695) to remove unincorporated uridine.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.[1]
-
Western Blotting for AMPK Activation
-
Principle: This technique is used to detect and quantify the phosphorylation status of AMPK and its downstream targets, indicating its activation.
-
Procedure:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[1]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 8-chloro-adenosine.
Table 1: In Vitro Cytotoxicity of 8-Chloro-Adenosine
| Cell Line | Cancer Type | IC50 | Reference |
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 µM | [8] |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 µM | [8] |
| HCT116 | Colorectal Cancer | ~5 µM (at 72h) | [11] |
Table 2: Effects of 8-Chloro-Adenosine on Cellular Processes
| Cell Line(s) | Treatment | Effect | Observation | Reference |
| MCF-7, BT-474 | 10 µM; 7-21 hours | AMPK Activation | Time-dependent phosphorylation of AMPK (Thr172). | [7] |
| T47D, SK-BR-3, ZR-75-1 | 10 µM | ATP Depletion | Rapid depletion of ATP within 12 hours. | [7] |
| MCF-7 | 10 µM; 3 days | Inhibition of Clonogenic Survival | Over 90% inhibition. | [7] |
| HCT116 | 5 µM; 72 hours | Inhibition of DNA Synthesis | 99% decrease in ³H-thymidine incorporation. | [11] |
| AML Primary Blasts | 10 µM | Inhibition of RNA Synthesis | >70% inhibition. | [9] |
| Mantle Cell Lymphoma | 10 µM; 24 hours | ATP Depletion | 40-60% reduction in intracellular ATP. | [12] |
Clinical Development
8-Chloro-adenosine has been investigated in Phase I clinical trials for hematological malignancies. A trial in patients with relapsed/refractory acute myeloid leukemia (AML) established a recommended Phase 2 dose (RP2D) of 400 mg/m².[13][14] The primary dose-limiting toxicity observed was cardiac in nature, necessitating careful monitoring of patients for arrhythmias and QT interval prolongation during infusion.[13][14] While peripheral blood cytoreduction was observed, the responses were transient, suggesting that combination therapies may be necessary to achieve durable clinical benefit.[13][14]
Conclusion
8-Chloro-adenosine is a promising anti-cancer agent with a well-defined, multi-pronged mechanism of action centered on the disruption of RNA synthesis and cellular energetics. Its activity is mediated through key signaling pathways such as the AMPK/mTOR and p53 pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on optimizing dosing schedules, exploring combination strategies to enhance efficacy and overcome resistance, and managing its cardiac toxicity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism [mdpi.com]
- 10. "Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of " by Dinh Hoa Hoang, Corey Morales et al. [digitalcommons.library.tmc.edu]
- 11. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-depth Technical Guide to 8-Chloroadenosine (8-Cl-Ado)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroadenosine (B1666358) (8-Cl-Ado), a ribonucleoside analog, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Its primary activity stems from its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP), which acts as a competitive inhibitor of ATP. This leads to the disruption of crucial cellular processes, including RNA synthesis, energy metabolism, and key signaling pathways, ultimately inducing cell cycle arrest, apoptosis, and autophagy in malignant cells. This technical guide provides a comprehensive overview of the molecular formula, mechanisms of action, and relevant experimental protocols for 8-Cl-Ado, supported by quantitative data and visual representations of its cellular effects.
Introduction
8-Chloroadenosine (C₁₀H₁₂ClN₅O₄) is a synthetic adenosine (B11128) analog characterized by the substitution of a chlorine atom at the 8th position of the adenine (B156593) base.[1][2][3][4][5][6] This modification confers unique biochemical properties that are harnessed for its therapeutic potential, particularly in oncology. 8-Cl-Ado is readily taken up by cells and is phosphorylated to its active triphosphate form, 8-Cl-ATP, by adenosine kinase.[6][7] 8-Cl-ATP then acts as a competitive inhibitor of endogenous ATP, leading to a cascade of cytotoxic effects in cancer cells.[7]
Molecular Formula and Physicochemical Properties
A summary of the key physicochemical properties of 8-Cl-Ado is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ |
| Molecular Weight | 301.69 g/mol |
| CAS Number | 34408-14-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
The anti-neoplastic activity of 8-Cl-Ado is attributed to several interconnected mechanisms:
Inhibition of RNA Synthesis
The primary mechanism of 8-Cl-Ado is the inhibition of RNA synthesis.[7][8] Its active metabolite, 8-Cl-ATP, is incorporated into growing RNA chains by RNA polymerases, leading to premature chain termination.[7][8] This effect is particularly pronounced for messenger RNA (mRNA) transcribed by RNA Polymerase II.[8]
Figure 1: Metabolic activation of 8-Cl-Ado and inhibition of RNA synthesis.
ATP Depletion and Metabolic Stress
The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[7] This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9]
Induction of Apoptosis and Autophagy
8-Cl-Ado induces programmed cell death through multiple pathways:
-
Unfolded Protein Response (UPR): In some cell types, 8-Cl-Ado can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR and subsequent apoptosis.[10]
-
Caspase Activation: 8-Cl-Ado treatment can lead to the cleavage and activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.[11]
-
AMPK/mTOR Pathway: Activated AMPK inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[9] Inhibition of mTOR can lead to the induction of autophagy, a cellular self-degradation process that can promote cell death in some contexts.[9]
Figure 2: Signaling pathways activated by 8-Cl-Ado leading to autophagy and apoptosis.
Cell Cycle Arrest
8-Cl-Ado can induce cell cycle arrest, primarily at the G2/M checkpoint, preventing cells from entering mitosis.[12]
Quantitative Data
The cytotoxic and anti-proliferative effects of 8-Cl-Ado have been quantified in numerous studies.
In Vitro Efficacy (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | [13] |
| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | [13] |
| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4 | [13] |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | [13] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | [13] |
| FLT3-ITD-positive blasts | Acute Myeloid Leukemia | 0.8 | [13] |
| MDA-MB-231 | Breast Cancer | 0.52 | [14] |
| SK-BR-3 | Breast Cancer | 1.4 | [14] |
| CAKI-1 | Renal Cell Carcinoma | 2 | [15] |
| ACHN | Renal Cell Carcinoma | < 10 | [15] |
| RCC4 | Renal Cell Carcinoma | > 30 | [15] |
| RXF-393 | Renal Cell Carcinoma | 36 | [15] |
Pharmacokinetic Parameters
| Species | Dose and Route | Analyte | Cₘₐₓ / Concentration | Tₘₐₓ / Time Point | Half-life (t₁/₂) | Reference |
| CD2F1 Mice | 100 mg/kg i.p. | 8-Cl-Ado (plasma) | 1.3 µM | 1 h | - | [16] |
| CD2F1 Mice | 100 mg/kg i.p. | 8-Cl-ATP (intracellular, PBMC) | 350 µM | 1 h | - | [16] |
| Sprague-Dawley Rats | 42.5 mg/kg i.v. | 8-Cl-Ado (plasma) | ~10 µM | 5 min | ~30 min | [16] |
| Humans (AML patients) | 100-800 mg/m² daily for 5 days | 8-Cl-Ado (plasma) | Dose-dependent | - | - | [17] |
| Humans (AML patients) | 400 mg/m² | 8-Cl-ATP (intracellular) | Associated with blast cytoreduction | - | - | [17] |
Experimental Protocols
RNA Synthesis Inhibition Assay
Principle: This assay quantifies the incorporation of a radiolabeled nucleoside (e.g., [³H]-uridine) into newly synthesized RNA.
Protocol:
-
Seed cells in a multi-well plate and culture overnight.
-
Treat cells with varying concentrations of 8-Cl-Ado for the desired duration.
-
Add [³H]-uridine to each well and incubate for 1-4 hours.
-
Harvest the cells and lyse to release cellular contents.
-
Precipitate the nucleic acids using an acid solution (e.g., trichloroacetic acid).
-
Collect the precipitate on a filter membrane and wash to remove unincorporated [³H]-uridine.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Normalize the counts to the total protein or cell number to determine the rate of RNA synthesis.[18]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phase by flow cytometry.
Protocol:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate in the dark to allow for staining.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the identification of G1, S, and G2/M populations.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoadenosine inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for 8-chloro-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) with significant potential in cancer research and therapy.[1] It functions as a prodrug, readily taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] 8-Cl-ATP is the primary cytotoxic metabolite responsible for the compound's anticancer effects.[1] The primary mechanism of action of 8-Cl-Ado involves the disruption of cellular energy homeostasis and the inhibition of RNA synthesis, ultimately leading to cell death in cancer cells.[3] This document provides a comprehensive overview of 8-Cl-Ado, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in research settings.
Mechanism of Action
8-chloro-adenosine exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting RNA synthesis and cellular energy metabolism. Upon cellular uptake, 8-Cl-Ado is metabolized by adenosine kinase to 8-Cl-ATP.[4]
Key mechanistic actions include:
-
Inhibition of RNA Synthesis: As an analog of adenosine triphosphate, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases.[1][2] This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[1][4]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1][4][5] In mantle cell lymphoma cell lines, a 30-60% reduction in ATP levels was observed after 24 hours of treatment.[6]
-
Activation of AMP-Activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio resulting from ATP depletion leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][5]
-
Induction of Autophagy and Apoptosis: Activated AMPK can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can contribute to cell death in cancer cells.[1][5] 8-Cl-Ado has also been shown to induce apoptosis.[2][7][8]
Data Presentation
Table 1: In Vitro Efficacy of 8-chloro-adenosine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| Molm-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| Molm-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| KG1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| Primary AML blasts (FLT3-ITD+) | Acute Myeloid Leukemia | 0.8 | Not Specified |
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | Not Specified |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | Not Specified |
| MDA-MB-231 | Breast Cancer | 0.52 | 96 |
| SK-BR-3 | Breast Cancer | 1.4 | 96 |
Data sourced from multiple studies.[9][10][11][12]
Table 2: Intracellular Accumulation of 8-chloro-adenosine Metabolites
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular 8-Cl-ATP Concentration (µM) |
| Multiple Myeloma | 10 | 12 | >400 |
| AML Cells | 10 | 12 | >600 |
Data sourced from multiple studies.[4][9]
Signaling Pathway Diagram
Caption: Signaling pathway of 8-chloro-adenosine.
Experimental Workflow Diagram
Caption: General experimental workflow for 8-chloro-adenosine studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be utilized, including but not limited to, cholangiocarcinoma (e.g., RMCCA-1), renal cell carcinoma, leukemia, and breast cancer cell lines.[1][11][12]
-
Culture Conditions: Cells are typically maintained in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1]
-
Treatment with 8-chloro-adenosine:
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of 8-Cl-Ado to the wells and include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72, or 96 hours).
-
Reagent Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Signal Detection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Western Blot Analysis for AMPK Activation
This technique is used to detect the phosphorylation status of AMPK, which is indicative of its activation.[1]
-
Cell Treatment: Treat cells with 8-Cl-Ado (e.g., 40 µM) for various time points (e.g., 0, 8, 16, 24 hours).[1]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[1][3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1][3]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., GAPDH or vinculin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
RNA Synthesis Inhibition Assay ([³H]-Uridine Incorporation)
This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor.[1][14]
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.[1]
-
Cell Treatment: Treat the cells with the desired concentrations of 8-Cl-Ado for a specific duration (e.g., up to 12 or 24 hours).[1][9]
-
Radiolabeling: One hour prior to the end of the treatment period, add 2 µCi/mL of [³H]-uridine to each well.[1]
-
Cell Harvest: After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.[1]
-
Washing: Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol (B145695) to remove unincorporated uridine.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Data Expression: Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.[15][16]
-
Cell Treatment: Treat cells with 8-Cl-Ado (e.g., 300 nM or 1 µM) for a specified time (e.g., 24 hours).[15]
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.
-
Fixation: Resuspend the cells in PBS and add cold ethanol dropwise to a final concentration of 70% for fixation. Fix on ice for at least two hours.[16]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining buffer containing a DNA dye such as Propidium Iodide (PI) and RNase A.[16]
-
Incubation: Incubate the cells in the dark to allow for stoichiometric DNA staining.
-
Flow Cytometry: Acquire data on a flow cytometer. The intensity of the fluorescent signal from the DNA dye will be proportional to the DNA content.
-
Analysis: Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Chloro-Adenosine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for CL 232468 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 232468 , also known by its chemical name 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), is a potent immunosuppressive agent. This synthetic anthracenedione derivative has demonstrated significant effects on cell-mediated immune responses, particularly in the context of lymphocyte activation and proliferation. These application notes provide a comprehensive overview of its use in cell culture, including its mechanism of action, protocols for its application in immunosuppression assays, and guidance on assessing its cytotoxic effects.
Mechanism of Action
this compound exerts its immunosuppressive effects primarily by inhibiting the induction of cytotoxic T-lymphocytes (CTLs).[1] Experimental evidence suggests that it directly targets the cytotoxic T-lymphocyte precursor (CTLp) cells.[1] A key aspect of its mechanism is that the immunosuppression induced by this compound is not reversible by the addition of exogenous Interleukin-2 (IL-2), indicating a defect at the level of the CTLp cell itself.[1]
Interestingly, the production of Interleukin-1 (IL-1) and IL-2 by lymphocytes exposed to this compound remains normal.[1] However, these lymphocytes exhibit a diminished responsiveness to IL-2.[1] This suggests that this compound interferes with the signaling cascade downstream of the IL-2 receptor, rather than affecting cytokine production. The structurally related compound, mitoxantrone, is also known to suppress the proliferation of T cells, B cells, and macrophages, which may provide further insight into the broader immunological effects of this class of compounds.
Data Presentation
Due to the limited availability of public quantitative data for this compound , a comprehensive table of IC50 values across multiple cell lines cannot be provided. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Table 1: Summary of Expected Effects of this compound in Lymphocyte Culture
| Parameter | Observed Effect | Reference |
| Cytotoxic T-Lymphocyte (CTL) Induction | Potent Inhibition | [1] |
| Response to Alloantigens | Significantly Inhibited | |
| IL-1 Production | Normal | [1] |
| IL-2 Production | Normal | [1] |
| Responsiveness to exogenous IL-2 | Reduced | [1] |
| Target Cell | Cytotoxic T-Lymphocyte Precursor (CTLp) | [1] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell culture to assess its immunosuppressive properties.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
this compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for handling and storage of this compound .
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in sterile DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For cell culture experiments, dilute the stock solution to the desired final concentration using sterile PBS or the appropriate cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations.
Protocol 2: Lymphocyte Proliferation Assay for Immunosuppression
This protocol describes a general method to assess the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/anti-CD28 beads).
-
this compound working solutions (prepared from the stock solution).
-
96-well flat-bottom cell culture plates.
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a BrdU incorporation kit).
-
Plate reader.
Procedure:
-
Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Add 50 µL of the mitogen solution (at 4x the final concentration) to the stimulated wells. For unstimulated control wells, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. For this compound , an incubation period of 72 hours is recommended to observe its effect on the induction of proliferation.
-
At the end of the incubation period, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.
Protocol 3: Cytotoxicity Assay
It is crucial to distinguish between immunosuppressive and cytotoxic effects. A cytotoxicity assay should be performed in parallel with the proliferation assay.
Materials:
-
Lymphocytes or other target cells of interest.
-
Complete cell culture medium.
-
this compound working solutions.
-
96-well cell culture plates.
-
Cytotoxicity assay kit (e.g., LDH release assay or a viability dye like propidium (B1200493) iodide).
-
Plate reader or flow cytometer.
Procedure:
-
Seed the target cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for the same duration as the proliferation assay (e.g., 72 hours).
-
At the end of the incubation, measure cytotoxicity using a chosen method. For an LDH assay, collect the supernatant to measure lactate (B86563) dehydrogenase release. For viability dyes, stain the cells and analyze using flow cytometry or a fluorescence microscope.
-
Determine the concentration of this compound that causes 50% cell death (LC50). This will help in interpreting the results of the immunosuppression assay.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated immunosuppression.
Experimental Workflow
Caption: General experimental workflow for assessing this compound effects.
References
Application Notes and Protocols for 8-Cl-Ado Treatment in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a halogenated adenosine (B11128) analog that has demonstrated significant preclinical activity against various hematologic malignancies, including acute myeloid leukemia (AML).[1][2][3] Unlike other nucleoside analogs that primarily affect DNA synthesis, 8-Cl-Ado is a unique RNA-directed agent.[4][5] Upon cellular uptake, it is metabolized by adenosine kinase to its active triphosphate form, 8-Cl-ATP.[1][2] This metabolite is incorporated into newly transcribed RNA, leading to the inhibition of RNA synthesis.[1][2] Furthermore, the accumulation of 8-Cl-ATP contributes to a reduction in endogenous ATP levels, affecting cellular energy metabolism.[1][2][6]
These application notes provide a comprehensive overview of the in vitro effects of 8-Cl-Ado on leukemia cell lines, summarizing key quantitative data and detailing experimental protocols for its study. The information is intended to guide researchers in designing and conducting experiments to investigate the efficacy and mechanism of action of 8-Cl-Ado.
Data Presentation
The anti-leukemic activity of 8-Cl-Ado has been evaluated across a panel of leukemia cell lines, with a notable efficacy in AML cells, including those with poor-risk mutations like FLT3-ITD.[1][4]
Table 1: In Vitro Efficacy of 8-Cl-Ado in AML Cell Lines
| Cell Line | Molecular Feature | IC50 (µM) after 72h | Reference |
| Molm-13 | FLT3-ITD | 0.2 - 1.4 | [1][2] |
| Molm-14 | FLT3-ITD | 0.2 - 1.4 | [1][2] |
| MV-4-11 | FLT3-ITD | 0.2 - 1.4 | [1][2] |
| KG-1a | FLT3 WT | 0.2 - 1.4 | [1][2] |
| OCI-AML3 | - | 0.2 - 1.4 | [1][2] |
Table 2: Cellular Effects of 8-Cl-Ado Treatment
| Effect | Cell Line(s) | Treatment Conditions | Observations | Reference |
| Apoptosis | MV-4-11 (FLT3-ITD+) | Increasing concentrations | Increased apoptosis rate | [4] |
| KG-1a, THP1, HL-60 (FLT3 WT) | Increasing concentrations | No significant increase in apoptosis | [4] | |
| Cell Cycle Arrest | MV-4-11 | - | G0/G1 arrest | [4] |
| ATP Depletion | KG-1a, MV-4-11 | 10 µM 8-Cl-Ado for 6h | ~20% reduction in intracellular ATP | [2][6] |
| RNA Synthesis Inhibition | KG-1a, MV-4-11 | 300 nM - 1 µM for 24h | Dose-dependent inhibition | [1][2] |
| DNA Synthesis | - | Up to 10 µM for 24h | No significant inhibition | [1][6] |
Signaling Pathways and Mechanism of Action
8-Cl-Ado exerts its anti-leukemic effects through a multi-faceted mechanism of action. A primary mode of action is the inhibition of RNA synthesis following its conversion to 8-Cl-ATP and incorporation into RNA.[2] This leads to a global disruption of cellular processes reliant on continuous transcription.
In AML cells harboring the FLT3-ITD mutation, 8-Cl-Ado has been shown to down-regulate the expression of microRNA-155 (miR-155).[4] This leads to the de-repression of its target, ErbB3 Binding Protein 1 (Ebp1), which in turn promotes p53 activation and subsequent apoptosis.[4][7] This pathway highlights a targeted effect of 8-Cl-Ado in a genetically defined subset of AML.
Furthermore, 8-Cl-Ado treatment leads to a reduction in intracellular ATP levels, which can impact energy-dependent cellular processes and contribute to its cytotoxic effects.[1][2] The compound has also been shown to synergize with other anti-leukemic agents, such as the BCL-2 inhibitor venetoclax (B612062), by targeting metabolic pathways crucial for leukemia cell survival, including the methionine-MAT2A-SAM axis and fatty acid oxidation.[2][3][8]
Caption: Mechanism of action of 8-Cl-Ado in leukemia cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of 8-Cl-Ado on leukemia cell lines.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
8-Cl-Ado stock solution (dissolved in a suitable solvent like DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed leukemia cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 8-Cl-Ado in complete culture medium.
-
Add 100 µL of the 8-Cl-Ado dilutions to the respective wells to achieve the desired final concentrations. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with 8-Cl-Ado and vehicle control
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Leukemia cells treated with 8-Cl-Ado and vehicle control
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the modulation of signaling pathways.
Materials:
-
Leukemia cells treated with 8-Cl-Ado and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Ebp1, anti-cyclin A2, anti-cyclin E2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Caption: General experimental workflow for in vitro studies.
Conclusion
8-Cl-Ado is a promising anti-leukemic agent with a distinct mechanism of action involving RNA-directed toxicity and metabolic disruption. The data and protocols presented here provide a framework for researchers to further investigate its therapeutic potential and explore its efficacy in various leukemia subtypes. The particular effectiveness of 8-Cl-Ado in FLT3-ITD positive AML highlights the importance of exploring its activity in other genetically defined leukemia subsets. Further research into combination therapies, such as with venetoclax, may also yield promising strategies for overcoming drug resistance and improving patient outcomes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. "Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of " by Dinh Hoa Hoang, Corey Morales et al. [digitalcommons.library.tmc.edu]
- 4. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CL 232468 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal cells that accumulate in the bone marrow and blood, thereby interfering with normal blood cell production.[1] While chemotherapy and stem cell transplantation are mainstays of treatment, there is a continuous need for novel therapeutic agents.[2] This document provides an overview of the compound CL 232468 , a synthetic anthracenedione, and explores its potential, though currently uninvestigated, relevance to AML research.
this compound , also known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), has been identified as a potent immunosuppressive agent.[3] Its structural similarity to mitoxantrone (B413), an anthracenedione derivative with established efficacy in AML treatment, suggests that this compound could warrant investigation in this context.[4] These notes will detail the known properties of this compound , provide a comprehensive overview of the related compound mitoxantrone in AML, and present detailed protocols for immunological assays relevant to the study of this compound 's known biological activities.
This compound : An Immunosuppressive Anthracenedione
this compound has been shown to exert a significant immunosuppressive effect on cell-mediated immune responses. A key study demonstrated that this compound inhibits the in vitro response of lymphocytes to alloantigens and prevents the induction of cytolytic T lymphocytes (CTLs).[3] The compound was found to be most effective when present during the initial days of a mixed lymphocyte culture (MLC), indicating that it acts on the induction phase of the CTL response rather than the effector phase.[3] Furthermore, in vivo administration of this compound in mice led to a state where their lymphocytes were unable to respond to alloantigens in vitro, suggesting the induction of a suppressor cell population.[3]
Mitoxantrone: A Structurally Related Compound in AML Therapy
Mitoxantrone is an anthracenedione derivative that is structurally related to this compound and is used in the treatment of AML.[4] Its mechanism of action in cancer therapy is primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA repair and replication.[5] This leads to DNA strand breaks and ultimately, cell death.[5] Mitoxantrone also exhibits immunosuppressive effects, which may contribute to its therapeutic activity.[6]
Clinical Data for Mitoxantrone in AML
Mitoxantrone is often used in combination with other chemotherapeutic agents, such as cytarabine (B982), for the treatment of both newly diagnosed and relapsed/refractory AML.[2][3] Clinical trials have established its efficacy in achieving complete remission in a significant percentage of patients.
| Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Reference |
| Previously Untreated AML | Mitoxantrone + Cytarabine | 85% | [3] |
| Relapsed AML | Mitoxantrone + Cytarabine | 38% | [3] |
| Refractory AML | Mitoxantrone (single agent or combination) | 14-44% | [4] |
| Relapsed AML | Mitoxantrone (single agent or combination) | 46-79% | [4] |
| Relapsed/Refractory Pediatric AML | Mitoxantrone + Cytarabine | 76% | [2] |
| Secondary AML (Pediatric) | Mitoxantrone + Cytarabine | 77% | [2] |
| Relapsed/Refractory AML | Mitoxantrone Hydrochloride Liposome + Other Agents | 60% (Composite CR) | [7] |
Experimental Protocols
The following are detailed protocols for immunological assays that are central to characterizing the immunosuppressive activity of compounds like this compound . These are based on standard laboratory procedures and the descriptions provided in the 1984 study on this compound .
Mixed Lymphocyte Culture (MLC) Assay
This assay is used to assess the proliferative response of lymphocytes to allogeneic stimulation.
Objective: To determine the effect of this compound on the proliferation of responder lymphocytes in response to stimulator lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two unrelated donors (Responder and Stimulator)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C (for one-way MLC)
-
this compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
96-well round-bottom culture plates
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or a plate reader/flow cytometer (for non-radioactive assays)
Procedure:
-
Preparation of Cells:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI 1640 medium.
-
For a one-way MLC, treat the stimulator cells with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times to remove excess Mitomycin C.
-
Adjust the cell concentration of both responder and stimulator cells to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of responder cells (1 x 10⁵ cells) to each well.
-
Add 100 µL of Mitomycin C-treated stimulator cells (1 x 10⁵ cells) to the appropriate wells.
-
Prepare serial dilutions of this compound in complete medium and add them to the wells at the desired final concentrations. Include a vehicle control.
-
Set up control wells: responder cells alone and stimulator cells alone.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Measurement of Proliferation:
-
Using [³H]-Thymidine: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Using BrdU: Follow the manufacturer's protocol for the BrdU cell proliferation assay kit. This typically involves adding BrdU to the wells for the final 2-24 hours of culture, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.
-
Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) of the mixed culture divided by the sum of the mean CPM of the responder and stimulator cells cultured alone. Plot the SI against the concentration of this compound to determine the IC₅₀.
Cell-Mediated Lympholysis (CML) Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs), generated in an MLC, to lyse target cells.
Objective: To determine if this compound inhibits the generation of functional CTLs.
Materials:
-
Effector cells (from a 5-day MLC, as described above)
-
Target cells (phytohemagglutinin (PHA)-stimulated lymphoblasts from the same donor as the stimulator cells in the MLC)
-
Sodium [⁵¹Cr]chromate
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Preparation of Target Cells:
-
Culture PBMCs from the stimulator donor with PHA for 3 days to generate lymphoblasts.
-
Label the target cells by incubating them with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Wash the labeled target cells three times with medium to remove unincorporated ⁵¹Cr.
-
Resuspend the target cells at 1 x 10⁵ cells/mL.
-
-
CML Assay:
-
Harvest the effector cells from the 5-day MLC.
-
In a 96-well V-bottom plate, add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Add 100 µL of labeled target cells (1 x 10⁴ cells) to each well.
-
Set up control wells for spontaneous release (target cells in medium alone) and maximum release (target cells in medium with a detergent like Triton X-100).
-
-
Incubation and Measurement:
-
Centrifuge the plate at 50 x g for 5 minutes to initiate cell contact and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate at 200 x g for 10 minutes.
-
Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Plot the % specific lysis against the E:T ratio for cultures with and without this compound .
Visualizations
Hypothetical Signaling Pathway for this compound-Mediated Immunosuppression
Hypothetical pathway for this compound immunosuppression.
Experimental Workflow for Investigating this compound in AML
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Mitoxantrone and cytarabine induction, high-dose cytarabine, and etoposide intensification for pediatric patients with relapsed or refractory acute myeloid leukemia: Children's Cancer Group Study 2951 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic evaluation of high-dose mitoxantrone in combination with cytarabine in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitoxantrone in the treatment of acute myelogenous leukemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of mitoxantrone hydrochloride liposome-containing regimens in treating refractory/relapsed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Chloro-Adenosine in Chronic lymphocytic Leukemia (CLL) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Chronic Lymphocytic Leukemia (CLL) is the most common leukemia in adults in Western countries, characterized by the progressive accumulation of monoclonal B-lymphocytes.[1] The pathogenesis of CLL is driven not by rapid cell proliferation, but by a defect in the apoptotic machinery, leading to extended cell survival.[1] A key survival factor for CLL lymphocytes is the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1).[1][2]
8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant preclinical activity against various hematological malignancies, including CLL.[3][4][5] It is currently being evaluated in Phase I/II clinical trials for patients with CLL (NCT00714103) and acute myeloid leukemia (AML).[2][6] 8-Cl-Ado's unique RNA-directed mechanism of action, which involves the depletion of cellular energy and inhibition of transcription of key survival proteins, makes it a promising therapeutic agent for CLL.[2][3]
Mechanism of Action
8-Cl-Ado exerts its cytotoxic effects in CLL cells through a dual mechanism involving energy depletion and transcription inhibition.
-
Metabolism and ATP Depletion: Upon entering the cell, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase and other enzymes to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[3] This analog triphosphate accumulates to high intracellular concentrations (approaching millimolar levels), while concurrently depleting the endogenous pool of cellular ATP by as much as 60%.[5][6]
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a potent inhibitor of RNA synthesis.[7] Studies in multiple myeloma cells have shown that 8-Cl-Ado preferentially targets RNA Polymerase II (Pol II), which is responsible for transcribing mRNA.[7] The analog gets incorporated into the elongating RNA chain and acts as a chain terminator, leading to a rapid and sustained decrease in mRNA synthesis.[3][7] This inhibition is highly correlated with intracellular 8-Cl-ATP levels.[5]
-
Downregulation of Anti-Apoptotic Proteins: The inhibition of Pol II-mediated transcription leads to a rapid decline in the levels of short-lived mRNA transcripts and their corresponding proteins. A critical target in CLL is the anti-apoptotic protein Mcl-1, which has a short half-life.[3][8] The reduction of Mcl-1 protein levels disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards apoptosis.[2][3]
-
Induction of Autophagy via AMPK Activation: The significant depletion of cellular ATP leads to bioenergetic stress and the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][6][9] Activated AMPK, marked by phosphorylation at Thr172, then stimulates catabolic processes to restore energy homeostasis, including the induction of autophagy.[6][9] This has been observed both in preclinical models and in lymphocytes from CLL patients undergoing 8-Cl-Ado therapy.[2][6][9]
The interplay of these mechanisms culminates in the induction of apoptosis in CLL cells, as evidenced by the loss of mitochondrial membrane potential and cleavage of poly (ADP-ribose) polymerase (PARP).[1][5]
Figure 1: Signaling pathway of 8-chloro-adenosine in CLL cells.
Data Presentation
Table 1: In Vitro Biochemical Effects of 8-Cl-Ado in Leukemia/Lymphoma Cells
| Parameter | Cell Type | Concentration | Incubation Time | Result | Reference |
| 8-Cl-ATP Accumulation | Primary CLL Cells | 10 µM | 6 h | ~400 µM | [6] |
| Mantle Cell Lymphoma | 10 µM | 24 h | >1 mM | [5] | |
| AML Cells | 10 µM | 12 h | >600 µM | [4] | |
| ATP Pool Reduction | Primary CLL Cells | 10 µM | 6 h | ~60% reduction | [6] |
| Mantle Cell Lymphoma | 10 µM | 24 h | 40-60% reduction | [5] | |
| AML Cells | 10 µM | 12 h | >20% reduction | [4] | |
| RNA Synthesis Inhibition | Mantle Cell Lymphoma | 10 µM | 24 h | 50-90% reduction | [5] |
| Multiple Myeloma | 10 µM | 4-20 h | ~50% reduction (mRNA) | [7] | |
| Apoptosis | Mantle Cell Lymphoma | 10 µM | 24 h | >20% loss of mitochondrial potential | [5] |
Table 2: Clinical Trial Information for 8-Cl-Ado in CLL (NCT00714103)
| Parameter | Details | Reference |
| Study Phase | Phase I | [6][10] |
| Objective | To find the maximum tolerated dose (MTD) and evaluate efficacy. | [10] |
| Patient Population | Patients with relapsed/refractory Chronic Lymphocytic Leukemia (CLL). | [10] |
| Treatment Regimen | 1-hour intravenous infusion once daily for five consecutive days. | [10] |
| Cycle Length | Repeated every 4 weeks. | [10] |
| Key Findings | 8-Cl-Ado induced AMPK activation and autophagy in patient lymphocytes. | [6] |
| Accumulation of 8-Cl-ATP was observed in circulating leukemia cells. | [6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary CLL Cells
-
Source: Obtain peripheral blood from CLL patients with informed consent and Institutional Review Board approval.
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque™.
-
Culture Medium: Culture the isolated CLL lymphocytes at a density of 1 x 10⁷ cells/mL in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 2: In Vitro Treatment and Viability Assay
-
Plating: Plate CLL cells in 96-well plates at a concentration of 1 x 10⁶ cells/well.
-
Treatment: Add 8-Cl-Ado at desired concentrations (e.g., a range of 1-10 µM). Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate cells for specified time points (e.g., 8, 16, 24, 48 hours).
-
Viability Assessment: Assess cell viability using an MTS assay or by flow cytometry with Annexin V/Propidium Iodide staining according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment with 8-Cl-Ado, harvest cells and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-AMPKα (Thr172), total AMPKα, Mcl-1, cleaved PARP, LC3B, Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 4: Measurement of Intracellular Nucleotide Pools by HPLC
-
Sample Preparation: After incubation with 8-Cl-Ado, harvest 5-10 x 10⁶ cells and wash with cold PBS.
-
Extraction: Extract nucleotides by adding 0.5 mL of ice-cold 0.4 N perchloric acid. Vortex and incubate on ice for 20 minutes.
-
Neutralization: Centrifuge the samples to pellet debris. Neutralize the supernatant with 1.0 M potassium carbonate.
-
HPLC Analysis: Separate and quantify the ribonucleoside triphosphates (ATP and 8-Cl-ATP) using a validated strong anion-exchange high-performance liquid chromatography (HPLC) method.
-
Quantification: Calculate concentrations based on the peak areas relative to known standards.
Figure 2: Experimental workflow for in vitro evaluation of 8-Cl-Ado in CLL.
Protocol 5: Assessment of Autophagy
-
LC3B Lipidation (by Western Blot): Follow Protocol 3 for Western blotting. Use an antibody specific for LC3B. The conversion of the cytosolic form (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) is a hallmark of autophagy. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
-
Acridine (B1665455) Orange (AVO) Staining:
-
Treat cells with 8-Cl-Ado as described.
-
Stain the cells with acridine orange (1 µg/mL) for 15 minutes at 37°C.
-
Analyze the cells by flow cytometry. Acridine orange fluoresces green in the cytoplasm and nucleus but accumulates in acidic vesicular organelles (AVOs), such as autolysosomes, where it fluoresces bright red. An increase in red fluorescence indicates an increase in AVOs and autophagy.[6]
-
Figure 3: Logical relationship of 8-Cl-Ado's cellular effects in CLL.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "A Phase 1 Trial of 8-Chloro-Adenosine in Relapsed/Refractory Acute Mye" by Rong Chen, Yuling Chen et al. [digitalcommons.library.tmc.edu]
- 9. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: In Vitro Assays for 8-Chloro-Adenosine (8-Cl-Ado) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog of adenosine (B11128) with significant potential as an anti-cancer agent.[1] It has demonstrated preclinical activity against a variety of solid tumors and hematologic malignancies.[2] 8-Cl-Ado functions as a pro-drug, readily entering cells where it is phosphorylated by adenosine kinase to its active cytotoxic metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[3][4] The anti-neoplastic effects of 8-Cl-Ado are multifaceted, primarily involving the inhibition of RNA synthesis and the disruption of cellular energy metabolism, ultimately leading to programmed cell death.[1][5] These application notes provide an overview of the key in vitro assays used to characterize the activity of 8-Cl-Ado and detailed protocols for their execution.
Mechanism of Action
The primary mechanism of 8-Cl-Ado involves its intracellular conversion to 8-Cl-ATP, which acts as a competitive inhibitor of endogenous ATP.[1] This leads to several downstream effects:
-
Inhibition of RNA Synthesis: As an ATP analog, 8-Cl-ATP is incorporated into newly transcribed RNA by RNA polymerases, resulting in premature chain termination and a global inhibition of transcription.[3][6] This affects the synthesis of both messenger RNA (mRNA) and ribosomal RNA (rRNA).[3][7]
-
Depletion of Cellular ATP: The enzymatic conversion of 8-Cl-Ado to 8-Cl-ATP consumes and depletes the cell's natural ATP pool.[2][4] A significant reduction in ATP levels can be observed following treatment.[2][6]
-
Activation of AMPK Pathway: The depletion of ATP leads to an increased AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), the master sensor of cellular energy status.[5][8] Activated AMPK can then inhibit the mTOR signaling pathway and induce autophagic cell death.[5][8]
-
Induction of Apoptosis: 8-Cl-Ado treatment triggers apoptosis through multiple pathways. This includes the activation of the unfolded protein response (UPR) due to endoplasmic reticulum stress, as well as caspase-dependent and -independent pathways.[9][10] In some contexts, it can also induce DNA double-stranded breaks by inhibiting topoisomerase II.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for 8-Cl-Ado activity from in vitro studies.
Table 1: IC₅₀ Values of 8-Cl-Ado in Cancer Cell Lines
| Cell Line(s) | Cancer Type | Incubation Time | IC₅₀ Value | Citation(s) |
|---|---|---|---|---|
| MOLM-13, MOLM-14, KG-1a, MV4-11, OCI-AML3 | Acute Myeloid Leukemia (AML) | 72 h | 0.2 µM - 1.4 µM | [2][6][12] |
| Primary AML blasts (FLT3-ITD positive) | Acute Myeloid Leukemia (AML) | 72 h | 800 nM |[2][6][13] |
Table 2: Key Pharmacodynamic Effects of 8-Cl-Ado
| Parameter | Cell Type | 8-Cl-Ado Conc. | Time | Effect | Citation(s) |
|---|---|---|---|---|---|
| RNA Synthesis Inhibition | AML Cell Lines | 300 nM - 1 µM | 24 h | Significant dose-dependent inhibition | [2][6][12] |
| RNA Synthesis Inhibition | Primary AML Blasts | 10 µM | 24 h | >70% inhibition | [7][14] |
| DNA Synthesis Inhibition | AML Cell Lines | Up to 10 µM | 24 h | No significant inhibition | [2][4][6][12] |
| Intracellular 8-Cl-ATP | AML Cell Lines | 10 µM | 12 h | >600 µM accumulation | [2][6][12] |
| Endogenous ATP Levels | AML Cell Lines | 10 µM | 12 h | >20% reduction | [2][6][15] |
| AMPK Phosphorylation (Thr172) | Breast Cancer Cells | 10 µM | 7 - 12 h | Readily detected induction | [5][8] |
| Apoptosis | Primary AML Blasts (LSC-enriched) | 5 µM | 24 h | Significant induction vs. controls |[15] |
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate 8-Cl-Ado activity.
This protocol measures the effect of 8-Cl-Ado on cell growth and survival.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MV4-11, KG-1a) in appropriate media (e.g., IMEM with 10% FBS) at 37°C with 5% CO₂.[16]
-
Seeding: Plate cells in a 96-well plate at a density of 2,000-20,000 cells per well.[16][17]
-
Treatment: Prepare serial dilutions of 8-Cl-Ado in culture media. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO diluted in media).
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours).[2][16][18]
-
Measurement:
-
For CellTiter-Glo® (Luminescent Assay): Add the reagent directly to each well according to the manufacturer's protocol, mix, and measure luminescence. This assay quantifies ATP levels, which correlate with the number of metabolically active cells.[17]
-
For MTT/AQueous One (Colorimetric Assay): Add the reagent to each well and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan (B1609692) product. Measure the absorbance at the appropriate wavelength.[16]
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the results as percent viability versus drug concentration and calculate the IC₅₀ value using non-linear regression.
This assay directly measures the impact of 8-Cl-Ado on the rate of new RNA synthesis.[1]
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with desired concentrations of 8-Cl-Ado (e.g., 0.3, 1, 3, 10 µM) for a specific duration (e.g., 24 hours).[19]
-
Radiolabeling: One to three hours before the end of the treatment period, add [³H]-uridine (e.g., 2 µCi/mL) to each well to label newly synthesized RNA.[1][19]
-
Harvesting: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters sequentially with ice-cold 8% trichloroacetic acid (TCA), water, and 100% ethanol (B145695) to precipitate macromolecules and remove any unincorporated [³H]-uridine.[1]
-
Measurement: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in vehicle-treated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells (e.g., 2x10⁵ cells/mL) with various concentrations of 8-Cl-Ado (e.g., 500 nM to 10 µM) for a set time, typically 24-48 hours.[15]
-
Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer.[16] Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Analysis: Add additional binding buffer and analyze the samples immediately using a flow cytometer.[15][16]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
This protocol detects the activation of AMPK by assessing its phosphorylation status.
Methodology:
-
Cell Treatment: Treat cells (e.g., MCF-7, BT-474) with 8-Cl-Ado (e.g., 10-40 µM) for various time points (e.g., 0, 8, 16, 24 hours).[1][5]
-
Lysis: Harvest and lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing:
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imager.[1]
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein and/or loading control. An increase in the p-AMPK/total AMPK ratio indicates activation.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Chloro-adenosine sensitizes a human hepatoma cell line to TRAIL-induced apoptosis by caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Apoptosis after CL-232,468 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-232,468 is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. By inhibiting STAT3, CL-232,468 is designed to suppress the expression of downstream anti-apoptotic genes, such as Bcl-2, Bcl-xL, and Survivin, thereby inducing programmed cell death in cancer cells. These application notes provide detailed protocols for quantifying apoptosis in cancer cells following treatment with CL-232,468.
Mechanism of Action: CL-232,468 and Apoptosis Induction
CL-232,468 functions by interfering with the STAT3 signaling cascade, a critical pathway for tumor cell survival.[1] Activated STAT3 promotes the transcription of genes that inhibit apoptosis.[2][3] Inhibition of STAT3 by compounds like CL-232,468 leads to the downregulation of these anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.[1] This process is primarily mediated through the intrinsic (mitochondrial) apoptotic pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases.
Data Presentation
Disclaimer: The following data is representative of STAT3 inhibitors and may not reflect the exact values for CL-232,468. Researchers should perform their own dose-response and time-course experiments.
Table 1: Dose-Dependent Induction of Apoptosis by STAT3 Inhibitor S3I-201 in Human Breast Carcinoma Cells (MDA-MB-435) after 48 hours.
| Concentration of S3I-201 (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 5.2 ± 1.1 |
| 30 | 28.4 ± 3.5 |
| 100 | 65.7 ± 5.2 |
| 300 | 89.1 ± 6.8 |
Data adapted from a study on the STAT3 inhibitor S3I-201.[4]
Table 2: Time-Course of Caspase-3 Activation in Nasopharyngeal Carcinoma (NPC) Cells Treated with 10 µM Stattic (a STAT3 Inhibitor).
| Time (hours) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 | 1.0 |
| 12 | 2.5 ± 0.3 |
| 24 | 4.8 ± 0.6 |
| 48 | 7.2 ± 0.9 |
Data adapted from a study on the STAT3 inhibitor Stattic.[5]
Table 3: Effect of Cryptotanshinone (a STAT3 Inhibitor) on Apoptosis-Related Protein Expression in Renal Cell Carcinoma (A498) Cells after 48 hours.
| Treatment | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
| Control | 1.00 | 1.00 |
| Cryptotanshinone (20 µM) | 0.45 ± 0.05 | 3.2 ± 0.4 |
Data adapted from a study on the STAT3 inhibitor Cryptotanshinone.[2]
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
CL-232,468
-
Cell culture medium and supplements
-
Flow cytometer
Protocol:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of CL-232,468 and a vehicle control for the desired time period.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Caspase-3/7 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
CL-232,468
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate and treat with CL-232,468 as described previously.
-
After treatment, lyse the cells according to the manufacturer's protocol.
-
Add the caspase substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a late-stage marker of apoptosis.
Materials:
-
TUNEL assay kit
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat with CL-232,468.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells on ice for 2 minutes.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent-based kit, proceed to detection with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified.
References
- 1. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy [mdpi.com]
- 4. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-chloro-adenosine Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog demonstrating significant anti-neoplastic activity across various cancer types.[1][2] Its primary mechanism of action involves intracellular phosphorylation to 8-chloro-adenosine triphosphate (8-Cl-ATP), which competitively inhibits RNA synthesis.[3][4] This leads to a depletion of cellular ATP, activating the AMP-activated protein kinase (AMPK) pathway.[5][6] Subsequent inhibition of the mTOR signaling cascade and induction of autophagy contribute to its cytotoxic effects.[2][5] Additionally, 8-Cl-Ado has been shown to regulate the ADAR1/p53/p21 signaling pathway, leading to cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide to analyzing the dose-response relationship of 8-Cl-Ado in cancer cell lines.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of 8-chloro-adenosine on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of 8-chloro-adenosine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| CAKI-1 | Renal Cell Carcinoma | 2 | 96 hours | [2][6] |
| RXF-393 | Renal Cell Carcinoma | 36 | 96 hours | [2] |
| Granta 519 | Mantle Cell Lymphoma | ~8 | Not Specified | [7] |
| JeKo | Mantle Cell Lymphoma | Not Specified | Not Specified | [7] |
| Mino | Mantle Cell Lymphoma | ~4 | Not Specified | [7] |
| SP-53 | Mantle Cell Lymphoma | ~2 | Not Specified | [7] |
Table 2: Effective Concentrations and Observed Effects of 8-chloro-adenosine
| Cell Line(s) | Cancer Type | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| MDA-MB-231, SK-BR-3 | Breast Cancer | 10 | 10 days | Inhibition of colony formation.[1] | [1] |
| A549, H1299 | Lung Cancer | 2 | 24-96 hours | G2/M cell cycle arrest.[8] | [8] |
| A549, H1299, K562 | Lung & Leukemia | 0.02-20 | 72 hours | Dose-dependent G2/M arrest and apoptosis.[8] | [8] |
| MCF-7, BT-474 | Breast Cancer | 10 | 3 days | Over 90% inhibition of clonogenic survival.[5][6] | [5][6] |
| MCF-7, BT-474 | Breast Cancer | 10 | 7-12 hours | Time-dependent phosphorylation of AMPK (Thr172).[5][6] | [5][6] |
| FLT3-ITD+ AML blasts | Acute Myeloid Leukemia | 5 | 24 hours | Significant apoptosis induction in CD34+CD38- cells.[9] | [9] |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | 10 | 24 hours | 30-60% reduction in ATP levels.[7] | [7] |
| In vivo (MCF-7 xenografts) | Breast Cancer | 100 mg/kg | 3 times/week for 3 weeks | Suppression of tumor growth.[5] | [5] |
| In vivo (BT-474 xenografts) | Breast Cancer | 100 mg/kg | 3 times/week for 3 weeks | Significant inhibition of tumor growth, some regression.[5] | [5] |
Signaling Pathways
8-chloro-adenosine impacts multiple critical signaling pathways within cancer cells. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: ATP depletion and AMPK/mTOR signaling pathway activation by 8-chloro-adenosine.
Caption: Regulation of the ADAR1/p53 signaling pathway by 8-chloro-adenosine.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT-based)
This protocol is a standard method for assessing the effect of 8-Cl-Ado on cell proliferation.[8][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
8-chloro-adenosine (dissolved in a suitable vehicle, e.g., 0.85% NaCl solution)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10³ to 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.[1][8] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, or 96 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 490 nm or 560 nm using a microplate reader.[8][10]
-
Analysis: Normalize the absorbance data to the vehicle control group to determine the percentage of cell viability. Calculate IC50 values using appropriate software.
Clonogenic Survival Assay
This assay assesses the long-term effect of 8-Cl-Ado on the ability of single cells to form colonies.[1][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
8-chloro-adenosine
-
PBS
-
0.1% Crystal Violet solution
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in 6-well plates.[1]
-
Drug Treatment: After 24 hours, treat the cells with the desired concentration of 8-Cl-Ado (e.g., 10 µM).[1]
-
Incubation: Incubate the plates for a prolonged period (e.g., 10 days), allowing colonies to form.[1]
-
Staining:
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the colony formation rate by dividing the number of colonies by the initial number of cells seeded.[1]
Western Blot Analysis for Signaling Pathway Components
This protocol is used to measure changes in protein levels of key signaling molecules.[1][5]
Materials:
-
Cancer cell lines treated with 8-Cl-Ado
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADAR1, anti-p53, anti-p21, anti-cyclin D1, anti-p-AMPK, anti-AMPK, anti-p-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with a secondary antibody, and detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for 8-chloro-adenosine dose-response analysis.
Caption: General experimental workflow for 8-chloro-adenosine dose-response analysis.
References
- 1. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure of Human Lung Cancer Cells to 8-Chloro-Adenosine Induces G2/M Arrest and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation and Use of 8-Chloro-Adenosine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) with significant potential in cancer research and therapy.[1] It functions as a pro-drug, readily taken up by cells and phosphorylated intracellularly to its primary active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] 8-Cl-Ado exhibits cytotoxic effects against various cancer cell lines, including those from breast cancer, leukemia, and cholangiocarcinoma, primarily by inhibiting RNA synthesis and disrupting cellular energy metabolism.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and application of 8-Cl-Ado stock solutions for in vitro research.
Physicochemical and Handling Properties
Proper preparation of 8-Cl-Ado solutions requires an understanding of its physical and chemical properties. The following table summarizes key data for 8-Chloro-adenosine.
| Property | Value | Source(s) |
| CAS Number | 34408-14-5 | [1][2][4] |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1][2][4] |
| Molecular Weight | 301.69 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥98% | [4] |
| Solubility | - Up to 100 mM in DMSO- Up to 20 mM in water (with gentle warming)- 30.17 mg/mL in DMSO | [2][5] |
| Storage (Solid) | -20°C for ≥ 4 years | [2][4] |
| Storage (Stock Solution) | - -80°C for up to 6 months- -20°C for up to 1 month (protect from light) | [5][6] |
Mechanism of Action
8-Cl-Ado exerts its anticancer effects through a multi-faceted mechanism following its conversion to the active metabolite 8-Cl-ATP.[1]
-
Inhibition of RNA Synthesis : As an analog of ATP, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains, leading to premature chain termination and a global inhibition of RNA synthesis.[1][2][5][7]
-
Depletion of Cellular ATP : The phosphorylation of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, causing a significant depletion of the intracellular ATP pool.[1][6]
-
Activation of AMPK : The resulting decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1][6][8]
-
Induction of Autophagy and mTOR Inhibition : Activated AMPK can trigger autophagic cell death and attenuate signaling through the mammalian target of rapamycin (B549165) (mTOR) pathway.[6][8]
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution in cell culture experiments.
Materials:
-
8-Chloro-adenosine (MW: 301.69 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, RNase/DNase-free 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Calculation : Determine the mass of 8-Cl-Ado required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 301.69 g/mol × 1000 mg/g = 30.17 mg
-
-
Weighing : Carefully weigh out 30.17 mg of 8-Cl-Ado powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolving : Add 1 mL of sterile DMSO to the tube.
-
Mixing : Close the cap tightly and vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
Aliquoting : Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[6]
-
Storage : Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6] Protect from light.[6]
This protocol provides an example of how to treat a cancer cell line with a final concentration of 10 µM 8-Cl-Ado, a concentration commonly used in cytotoxicity and mechanistic studies.[1][6]
Materials:
-
100 mM 8-Cl-Ado stock solution in DMSO
-
Cancer cell line of interest (e.g., MCF-7, BT-474)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
Cell culture plates (e.g., 96-well or 6-well plates)
-
Sterile pipettes and tubes for dilution
Procedure:
-
Cell Seeding : Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically overnight).
-
Thawing Stock : Thaw one aliquot of the 100 mM 8-Cl-Ado stock solution at room temperature.
-
Preparing Working Solution : Perform a serial dilution of the stock solution in complete culture medium. To achieve a final concentration of 10 µM from a 100 mM stock, a 1:10,000 dilution is required.
-
Step A (Intermediate Dilution) : Add 1 µL of 100 mM stock to 999 µL of culture medium to create a 100 µM intermediate solution. Mix thoroughly.
-
Step B (Final Dilution) : Add the appropriate volume of the 100 µM intermediate solution to the culture wells. For example, to treat cells in 1 mL of medium, add 100 µL of the 100 µM solution to 900 µL of medium in the well.
-
-
Vehicle Control : Prepare a vehicle control by adding an equivalent amount of DMSO (the solvent) to control cells. For the example above, this would be 0.1% DMSO.
-
Incubation : Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
Analysis : Proceed with downstream analysis, such as cell viability assays (MTT), western blotting for AMPK activation, or RNA synthesis inhibition assays.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloroadenosine | 34408-14-5 [m.chemicalbook.com]
- 3. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 8-Chloroadenosine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 8. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of 8-Chloro-adenosine (8-Cl-Ado) in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated potent anti-cancer activity across a range of hematological malignancies and solid tumors.[1] Its mechanism of action is multifaceted, primarily involving the depletion of intracellular ATP, which in turn activates the AMP-activated protein kinase (AMPK) pathway and inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[2][3] Additionally, 8-Cl-Ado has been shown to downregulate the RNA-editing enzyme ADAR1, leading to the activation of the p53 tumor suppressor pathway.[4][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This document provides detailed protocols and application notes for determining the IC50 of 8-Cl-Ado in cancer cell lines.
Data Presentation
The following table summarizes the reported IC50 values of 8-Cl-Ado in various cancer cell lines. This data provides a comparative reference for researchers working with this compound.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Assay Method |
| Breast Cancer | MDA-MB-231 | 0.52 | 96 h | CCK8 |
| Breast Cancer | SK-BR-3 | 1.4 | 96 h | CCK8 |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 0.2 - 1.4 | 72 h | Not Specified |
| Acute Myeloid Leukemia (AML) | MOLM-14 | 0.2 - 1.4 | 72 h | Not Specified |
| Acute Myeloid Leukemia (AML) | KG-1a | 0.2 - 1.4 | 72 h | Not Specified |
| Acute Myeloid Leukemia (AML) | MV4-11 | 0.2 - 1.4 | 72 h | Not Specified |
| Acute Myeloid Leukemia (AML) | OCI-AML3 | 0.2 - 1.4 | 72 h | Not Specified |
| Renal Cell Carcinoma (RCC) | CAKI-1 | 2 | Not Specified | Not Specified |
| Renal Cell Carcinoma (RCC) | RXF-393 | 36 | Not Specified | Not Specified |
Signaling Pathways of 8-Cl-Ado
The anti-cancer effects of 8-Cl-Ado are mediated through key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Experimental Protocols
Preparation of 8-Chloro-adenosine (8-Cl-Ado) Stock Solution
Materials:
-
8-Chloro-adenosine (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of 8-Cl-Ado in DMSO. A common stock concentration is 10 mM.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of 8-Cl-Ado powder in sterile DMSO. For example, for a final volume of 1 ml, dissolve 2.88 mg of 8-Cl-Ado (Molecular Weight: 287.68 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Seeding
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates, sterile
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the cancer cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
Ensure the cells are in the logarithmic growth phase before seeding.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density. The optimal density should be determined empirically for each cell line but is typically in the range of 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow the cells to attach.
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Seeded 96-well plate with cancer cells
-
8-Cl-Ado stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Experimental Workflow:
Procedure:
-
Drug Dilution: Prepare a series of dilutions of 8-Cl-Ado in complete culture medium from the stock solution. A typical concentration range to start with is 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control containing the same concentration of DMSO as the highest drug concentration well.
-
Cell Treatment: Carefully remove the medium from the wells of the overnight-incubated plate and replace it with 100 µL of the medium containing the different concentrations of 8-Cl-Ado. Include wells with vehicle control (cells treated with medium containing DMSO) and blank wells (medium only, no cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Viability: The percent viability for each drug concentration is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the 8-Cl-Ado concentration.
-
IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of 8-Cl-Ado that inhibits cell viability by 50%.[6] Software such as GraphPad Prism or online tools can be used for this analysis.
Conclusion
This document provides a comprehensive guide for determining the IC50 of 8-Cl-Ado in cancer cells. The provided protocols for drug preparation, cell handling, and the MTT assay offer a standardized approach for obtaining reliable and reproducible results. The summarized IC50 data and signaling pathway diagrams serve as valuable resources for researchers investigating the anti-cancer properties of this promising therapeutic agent. Accurate IC50 determination is a fundamental step in the pre-clinical evaluation of anti-cancer compounds, providing crucial data for further drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Flow Cytometry Analysis of 8-Chloro-Adenosine Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant anti-cancer properties in a variety of hematological malignancies and solid tumors.[1][2][3] Its cytotoxic effects are mediated through a multi-faceted mechanism that includes the inhibition of RNA synthesis, depletion of cellular ATP, and the induction of apoptosis and cell cycle arrest.[3][4][5][6][7] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to 8-Cl-Ado treatment, providing rapid and precise measurements of apoptosis and cell cycle distribution.[8][9]
These application notes provide detailed protocols for the analysis of 8-Cl-Ado treated cells using flow cytometry, focusing on the assessment of apoptosis via Annexin V and Propidium (B1200493) Iodide (PI) staining and the evaluation of cell cycle progression.
Principle of 8-Chloro-Adenosine Action
8-Cl-Ado is a pro-drug that is readily taken up by cells and subsequently phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[3][7] 8-Cl-ATP exerts its cytotoxic effects through several mechanisms:
-
Inhibition of RNA Synthesis: As an analog of ATP, 8-Cl-ATP is incorporated into nascent RNA chains by RNA polymerases, leading to premature chain termination and a global inhibition of transcription.[4][5][6]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant decrease in the intracellular ATP pool.[2][7][10][11]
-
Activation of AMP-Activated Protein Kinase (AMPK): The reduction in the ATP:AMP ratio activates AMPK, a critical sensor of cellular energy status.[2][10][12] Activated AMPK can, in turn, inhibit anabolic pathways such as the mTOR pathway and induce autophagy.[2][10][12]
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these molecular events is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, thereby inhibiting tumor growth.[1][13][14][15]
Data Presentation
Table 1: Apoptosis Induction by 8-Chloro-Adenosine in Cancer Cells
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 8-Cl-Ado | 5 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| 8-Cl-Ado | 10 | 45.3 ± 4.2 | 35.6 ± 3.1 | 19.1 ± 2.5 |
| 8-Cl-Ado | 20 | 20.1 ± 3.8 | 50.2 ± 4.5 | 29.7 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of 8-Chloro-Adenosine Treated Cancer Cells
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 25.1 ± 1.9 | 19.5 ± 2.3 | 1.8 ± 0.4 |
| 8-Cl-Ado | 5 | 68.2 ± 3.1 | 15.3 ± 2.5 | 16.5 ± 2.1 | 5.7 ± 1.1 |
| 8-Cl-Ado | 10 | 75.1 ± 3.9 | 8.2 ± 1.7 | 16.7 ± 2.4 | 12.4 ± 2.3 |
| 8-Cl-Ado | 20 | 65.3 ± 4.2 | 5.1 ± 1.5 | 29.6 ± 3.1 | 25.9 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with 8-Chloro-Adenosine
-
Cell Culture: Culture the desired cancer cell line (e.g., breast cancer, leukemia, or cholangiocarcinoma cell lines) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Preparation of 8-Cl-Ado Stock Solution: Prepare a stock solution of 8-Cl-Ado (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO) or water. Store the stock solution at -20°C.
-
Cell Treatment: The following day, treat the cells with varying concentrations of 8-Cl-Ado (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[1][10] A vehicle control (DMSO or water) should be included in all experiments.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[16]
-
Cell Harvesting: Following treatment with 8-Cl-Ado, harvest the cells. For suspension cells, gently aspirate the media and cells. For adherent cells, wash with PBS, and then detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[17]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[19]
-
Addition of Binding Buffer: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.[19] Use a flow cytometer equipped with a 488 nm laser for excitation. Detect FITC fluorescence in the FL1 channel (typically 530/30 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Create a dot plot of FITC-Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis) to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol utilizes the ability of propidium iodide to stoichiometrically bind to DNA, allowing for the determination of the cellular DNA content and, consequently, the cell cycle phase.[8][9]
-
Cell Harvesting and Fixation: Following 8-Cl-Ado treatment, harvest the cells as described in Protocol 2, step 1. Wash the cells once with PBS and then fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Cell Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry using a 488 nm excitation laser and detecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.[14]
Visualization of Workflows and Pathways
Caption: Experimental workflow for flow cytometry analysis.
Caption: Signaling pathway of 8-Cl-Ado-induced apoptosis.
References
- 1. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 14. 8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. ptglab.com [ptglab.com]
- 18. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for RNA Sequencing of Cells Treated with CL-232468
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-232468, also known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), is a synthetic compound with potent immunosuppressive properties. Structurally related to the anthracenedione class of molecules, which includes the well-characterized anti-cancer agent mitoxantrone, CL-232468 has been demonstrated to inhibit cell-mediated immune responses. Specifically, it has been shown to prevent the induction of cytolytic T lymphocytes (CTLs) and suppress alloreactive immune responses, suggesting its potential as a therapeutic agent in contexts of transplantation and autoimmune diseases.
The precise molecular mechanisms underlying the immunosuppressive effects of CL-232468 are not fully elucidated. However, based on its structural similarity to mitoxantrone, it is hypothesized to function through the intercalation of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in proliferating immune cells. These actions are likely to have profound effects on the transcriptome of treated cells.
RNA sequencing (RNA-seq) is a powerful, unbiased, and high-throughput method to investigate the transcriptional landscape of cells. By applying RNA-seq to cells treated with CL-232468, researchers can gain a comprehensive understanding of the changes in gene expression and the signaling pathways that are modulated by the compound. This information is invaluable for elucidating its mechanism of action, identifying potential biomarkers of drug response, and discovering novel therapeutic applications.
This document provides a detailed protocol for performing an RNA sequencing experiment on a human T-cell leukemia line (Jurkat cells) treated with CL-232468. It also outlines a comprehensive data analysis workflow and presents hypothetical data to illustrate the expected outcomes of such a study.
Proposed Signaling Pathway for CL-232468 in T-Cells
Based on the known immunosuppressive effects of CL-232468 and the mechanisms of its structural analog, mitoxantrone, a plausible signaling pathway affected by this compound in T-cells is the T-cell receptor (TCR) signaling cascade leading to cellular proliferation. CL-232468 is hypothesized to act as a topoisomerase II inhibitor and DNA intercalating agent, which would lead to DNA damage and cell cycle arrest, thereby inhibiting the proliferation of activated T-cells.
Caption: Proposed mechanism of CL-232468 action on T-cell signaling.
Experimental Protocols
Cell Culture and Treatment
A human T-cell leukemia line, Jurkat E6.1, is a suitable in vitro model for this study.
-
Cell Culture:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
Treatment with CL-232468:
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a T25 flask.
-
Prepare a stock solution of CL-232468 in sterile, nuclease-free water or DMSO.
-
Treat the cells with a range of concentrations of CL-232468 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (water or DMSO).
-
Incubate the treated cells for a predetermined time point (e.g., 24 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold, nuclease-free PBS.
-
Proceed immediately to RNA extraction or snap-freeze the cell pellet in liquid nitrogen and store at -80°C.
-
RNA Extraction and Quality Control
-
RNA Extraction:
-
Extract total RNA from the cell pellets using a TRIzol-based method or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are indicative of high-purity RNA.
-
Evaluate the integrity of the RNA by capillary electrophoresis using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for RNA sequencing.
-
RNA Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Use a commercial RNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina) to construct sequencing libraries from the high-quality total RNA.
-
Typically, 100 ng to 1 µg of total RNA is required per sample.
-
The general steps include:
-
Poly(A) mRNA selection or ribosomal RNA (rRNA) depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
Perform quality control on the prepared libraries to assess their size distribution and concentration.
-
-
Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20-30 million paired-end reads per sample).
-
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data that could be obtained from an RNA sequencing experiment of Jurkat cells treated with CL-232468.
Table 1: Differentially Expressed Genes in Jurkat Cells Treated with 1 µM CL-232468 for 24 hours
| Gene Symbol | Gene Name | log2FoldChange | p-value | Adjusted p-value |
| CCNB1 | Cyclin B1 | -2.58 | 1.2e-15 | 3.5e-14 |
| CDK1 | Cyclin Dependent Kinase 1 | -2.15 | 4.5e-12 | 8.2e-11 |
| PLK1 | Polo-Like Kinase 1 | -2.33 | 7.8e-14 | 1.9e-12 |
| TOP2A | Topoisomerase (DNA) II Alpha | -3.01 | 2.1e-20 | 5.5e-19 |
| IL2 | Interleukin 2 | -2.89 | 9.3e-18 | 2.0e-16 |
| NFATC1 | Nuclear Factor of Activated T-cells 1 | -1.98 | 3.4e-10 | 5.1e-09 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.45 | 6.7e-13 | 1.5e-11 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.21 | 1.8e-11 | 3.7e-10 |
| GZMB | Granzyme B | -2.67 | 5.2e-16 | 1.3e-14 |
| PRF1 | Perforin 1 | -2.51 | 8.9e-15 | 2.4e-13 |
Table 2: Enriched KEGG Pathways for Downregulated Genes
| Pathway ID | Pathway Name | Gene Count | p-value | Adjusted p-value |
| hsa04110 | Cell cycle | 58 | 1.3e-18 | 3.9e-17 |
| hsa04650 | Natural killer cell mediated cytotoxicity | 45 | 2.5e-12 | 5.1e-11 |
| hsa04064 | NF-kappa B signaling pathway | 35 | 7.8e-09 | 1.2e-07 |
| hsa04660 | T cell receptor signaling pathway | 42 | 1.2e-08 | 2.1e-07 |
| hsa04115 | p53 signaling pathway | 28 | 3.4e-07 | 4.9e-06 |
Experimental and Data Analysis Workflow
The entire process from cell culture to biological interpretation can be visualized as a workflow.
Caption: A comprehensive workflow for RNA sequencing analysis.
Detailed Data Analysis Protocol
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
-
Gene Expression Quantification:
-
Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Perform differential expression analysis between the CL-232468-treated and control groups using R packages such as DESeq2 or edgeR.
-
These tools will normalize the count data and perform statistical tests to identify genes with significant changes in expression.
-
-
Functional Enrichment Analysis:
-
Perform gene set enrichment analysis (GSEA) or over-representation analysis (ORA) on the list of differentially expressed genes to identify enriched biological pathways (e.g., KEGG pathways, Gene Ontology terms).
-
Tools like clusterProfiler in R can be used for this purpose.
-
-
Visualization and Interpretation:
-
Visualize the results using volcano plots, heatmaps, and pathway diagrams to aid in the biological interpretation of the data.
-
Relate the findings back to the known or hypothesized mechanism of action of CL-232468.
-
By following these detailed protocols and data analysis steps, researchers can effectively utilize RNA sequencing to unravel the transcriptomic effects of CL-232468, providing critical insights for drug development and a deeper understanding of its immunosuppressive properties.
Application Notes and Protocols for Studying the Cellular Uptake of 8-Chloro-Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) with significant potential as an anti-cancer agent. Its therapeutic efficacy is contingent upon its transport into target cells and subsequent metabolic activation. Understanding the mechanisms of cellular uptake is therefore critical for optimizing its therapeutic use, predicting drug resistance, and designing novel drug delivery strategies. These application notes provide a comprehensive overview of the cellular uptake, metabolism, and downstream signaling pathways of 8-Cl-Ado, along with detailed protocols for its study.
8-Cl-Ado is a pro-drug that requires intracellular phosphorylation to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), to exert its cytotoxic effects[1]. As an analog of ATP, 8-Cl-ATP competitively inhibits RNA polymerases, leading to the termination of RNA synthesis[1]. Furthermore, the conversion of 8-Cl-Ado to 8-Cl-ATP depletes the intracellular ATP pool, leading to metabolic stress[1]. This energy depletion activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can trigger downstream pathways leading to autophagy and apoptosis[1][2].
Cellular Uptake of 8-Chloro-Adenosine
The cellular plasma membrane is generally impermeable to hydrophilic molecules like nucleosides and their analogs. Therefore, the entry of 8-Cl-Ado into cells is mediated by specialized membrane transport proteins known as nucleoside transporters (NTs). The two major families of NTs are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs)[3][4].
-
Equilibrative Nucleoside Transporters (ENTs): This family, including ENT1 and ENT2, facilitates the bidirectional transport of nucleosides down their concentration gradient. ENTs are broadly expressed in human tissues and are known to transport a wide range of natural nucleosides and their analogs[4][5]. Given that the structurally related compound 8-(4-chlorophenylthio)-adenosine has been shown to inhibit ENT1, it is highly probable that ENT1 is involved in the transport of 8-Cl-Ado[3].
-
Concentrative Nucleoside Transporters (CNTs): CNTs mediate the unidirectional uptake of nucleosides against their concentration gradient by coupling transport to the sodium ion gradient. There are three main isoforms: CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad specificity)[5]. As 8-Cl-Ado is a purine (B94841) analog, CNT2 and CNT3 are the most likely candidates for its active transport into cells.
While the involvement of ENTs and CNTs in 8-Cl-Ado uptake is strongly suggested, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) for 8-Cl-Ado with individual transporters are not yet well-documented in publicly available literature. The experimental protocols provided in this document can be employed to determine these crucial parameters.
Metabolic Activation and Downstream Signaling Pathways
Once inside the cell, 8-Cl-Ado is phosphorylated by adenosine kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP), which is subsequently converted to the di- and tri-phosphate forms (8-Cl-ADP and 8-Cl-ATP). 8-Cl-ATP is the primary cytotoxic metabolite and impacts multiple cellular processes.
Key Signaling Pathways Affected by 8-Cl-Ado:
-
Inhibition of RNA and DNA Synthesis: 8-Cl-ATP is incorporated into nascent RNA chains, causing premature chain termination and a global inhibition of transcription. It can also inhibit topoisomerase II, leading to DNA double-strand breaks and the inhibition of DNA synthesis[6][7].
-
AMPK-Mediated mTOR Inhibition and Autophagy: The depletion of cellular ATP by the synthesis of 8-Cl-ATP leads to an increased AMP:ATP ratio, which activates AMPK. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation, and induces autophagy[2].
-
ADAR1/p53/p21 Signaling Pathway: In some breast cancer cells, 8-Cl-Ado has been shown to downregulate the RNA-editing enzyme ADAR1, leading to the activation of the p53 tumor suppressor and its downstream target p21, which results in cell cycle arrest and apoptosis[8].
Data Presentation
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of 8-Cl-Ado.
Table 1: In Vitro Activity of 8-Chloro-Adenosine
| Cell Line | Cancer Type | Parameter | Value | Reference |
| AML Patient Samples | Acute Myeloid Leukemia | IC50 | ~1 µM | [9] |
| MDA-MB-231 | Breast Cancer | Growth Inhibition (10 µM) | Time-dependent | [8] |
| SK-BR-3 | Breast Cancer | Growth Inhibition (10 µM) | Time-dependent | [8] |
| K562 | Myeloid Leukemia | Inhibition of Topo II | Concentration-dependent | [6] |
Table 2: Pharmacokinetic Parameters of 8-Chloro-Adenosine in a Phase 1 Clinical Trial in AML Patients
| Parameter | Value | Infusion Duration | Dose | Reference |
| Recommended Phase 2 Dose (RP2D) | 400 mg/m² | 1-hour or 4-hour | N/A | [9][10] |
| Plasma Accumulation | Dose-dependent | 1-hour and 4-hour | 100-800 mg/m² | [9][10] |
| Major Metabolite | 8-Cl-ATP | N/A | N/A | [9][10] |
| Cellular Accumulation of 8-Cl-ATP | Associated with blast cytoreduction | N/A | N/A | [9][10] |
Mandatory Visualizations
Caption: Cellular uptake and metabolic activation of 8-Cl-Ado.
Caption: Downstream signaling pathways of 8-Cl-ATP.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of 8-Cl-Ado on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
8-Chloro-adenosine (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of 8-Cl-Ado in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted 8-Cl-Ado solutions. Include wells with vehicle control (DMSO at the same concentration as the highest 8-Cl-Ado concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of 8-Cl-Ado that inhibits cell growth by 50%).
Protocol 2: Radiolabeled 8-Chloro-Adenosine Uptake Assay
Objective: To measure the rate of cellular uptake of 8-Cl-Ado.
Materials:
-
Cancer cell line of interest
-
24-well cell culture plates
-
[³H]-8-Chloro-adenosine
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and grow to 80-90% confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Uptake Initiation: Add 200 µL of uptake buffer containing a known concentration of [³H]-8-Cl-Ado to each well. For competition assays, co-incubate with a non-radiolabeled nucleoside analog or a known transporter inhibitor.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 250 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In parallel wells, determine the protein concentration using a BCA assay to normalize the uptake data (expressed as pmol/mg protein/min).
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To analyze the effect of 8-Cl-Ado on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., AMPK, p53).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
8-Chloro-adenosine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 8-Cl-Ado at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
8-chloro-adenosine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 8-chloro-adenosine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid 8-chloro-adenosine?
A1: Solid 8-chloro-adenosine should be stored in a tightly sealed container in a freezer at -20°C for long-term storage. Under these conditions, it is reported to be stable for at least four years.[1] For short-term storage, keeping it in a dry, sealed environment is recommended.[2]
Q2: What are the recommended storage conditions for 8-chloro-adenosine solutions?
A2: Once 8-chloro-adenosine is in solution, it is crucial to store it properly to prevent degradation. For stock solutions, it is recommended to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also advisable to protect solutions from light.[3]
Q3: What solvents can I use to dissolve 8-chloro-adenosine?
A3: 8-chloro-adenosine has good solubility in dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO and 125 mg/mL with the aid of ultrasonication.[3][4] It is also soluble in water up to 20 mM with gentle warming.[2][4]
Q4: Is 8-chloro-adenosine stable in aqueous solutions?
Q5: What are the known degradation products of 8-chloro-adenosine?
A5: In biological systems and potentially under certain storage conditions, 8-chloro-adenosine can be metabolized or degraded. Known metabolites, which can be considered degradation products, include 8-chloroinosine (B1140448) (formed by deamination) and 8-chloro-adenine (formed by phosphorolysis).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments | Degradation of 8-chloro-adenosine due to improper storage of stock solutions. | Prepare fresh stock solutions from solid compound. Ensure stock solutions are aliquoted and stored at -80°C for no longer than 6 months or -20°C for no longer than 1 month, protected from light.[3] Avoid repeated freeze-thaw cycles. |
| Instability in aqueous experimental buffer. | Prepare fresh dilutions in your experimental buffer immediately before use. If solutions need to be prepared in advance, store them on ice and use them within a few hours. For longer-term studies, consider performing a stability study in your specific buffer (see Experimental Protocols). | |
| Precipitate observed in stock solution after thawing | Poor solubility or precipitation at low temperatures. | Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure all the compound is redissolved. Gentle warming can also be applied for aqueous solutions.[2][4] |
| Inconsistent experimental results | Inaccurate concentration of stock solution due to improper dissolution or degradation. | Verify the complete dissolution of the solid compound when preparing stock solutions. Use ultrasonication if necessary for DMSO solutions.[3] Perform a concentration check using UV-Vis spectroscopy (λmax ≈ 262 nm) or HPLC. |
| Photodegradation. | Protect stock solutions and experimental setups from direct light exposure.[3] Use amber vials or cover tubes with aluminum foil. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Store in a dry, sealed container.[2] |
| Solution | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
| -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Up to 100 mM[4] | Slightly soluble.[1] Use of ultrasonication may be needed for higher concentrations (125 mg/mL).[3] |
| Water | Up to 20 mM[2][4] | Requires gentle warming.[2][4] |
Experimental Protocols
Protocol 1: Reconstitution of Solid 8-chloro-adenosine
Objective: To prepare a stock solution of 8-chloro-adenosine at a desired concentration.
Materials:
-
8-chloro-adenosine (solid)
-
Anhydrous DMSO or sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (for DMSO)
-
Warming bath (for water)
Procedure:
-
Allow the vial of solid 8-chloro-adenosine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of solvent to achieve the desired stock concentration (e.g., 100 mM in DMSO). The molecular weight of 8-chloro-adenosine is 301.69 g/mol .
-
Add the calculated volume of solvent to the vial containing the solid 8-chloro-adenosine.
-
For DMSO solutions, vortex thoroughly. If complete dissolution is not achieved, use an ultrasonic bath for short intervals until the solid is fully dissolved.[3]
-
For aqueous solutions, vortex and gently warm the solution (e.g., at 37°C) until the solid is completely dissolved.[2][4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: Stability Assessment of 8-chloro-adenosine in Aqueous Solution
Objective: To determine the stability of 8-chloro-adenosine in a specific aqueous buffer over time and at different temperatures.
Materials:
-
8-chloro-adenosine stock solution (in DMSO or water)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Procedure:
-
Prepare a solution of 8-chloro-adenosine in the desired aqueous buffer at a known concentration (e.g., 100 µM).
-
Immediately after preparation (t=0), take an aliquot and inject it into the HPLC system to determine the initial peak area of 8-chloro-adenosine.
-
Divide the remaining solution into several aliquots.
-
Store these aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze each aliquot by HPLC, ensuring the injection volume is consistent.
-
Monitor the chromatogram for a decrease in the peak area of the parent 8-chloro-adenosine peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of 8-chloro-adenosine remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining 8-chloro-adenosine against time for each condition to determine its stability profile.
Visualizations
Caption: Workflow for assessing the stability of 8-chloro-adenosine in an aqueous solution.
Caption: Potential degradation pathways of 8-chloro-adenosine.
References
- 1. 8-Cl-adenosine is an active metabolite of 8-Cl-cAMP responsible for its in vitro antiproliferative effects on CHO mutants hypersensitive to cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 8-Cl-Ado Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-adenosine (8-Cl-Ado). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-Cl-Ado?
8-Cl-Ado is a ribonucleoside analog. After entering the cell, it is phosphorylated by adenosine (B11128) kinase to its active cytotoxic metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP).[1][2] The primary mechanisms of action of 8-Cl-ATP are:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly transcribed RNA, causing chain termination and a subsequent decline in cellular proteins.[2][3][4] It does not significantly inhibit DNA synthesis in the initial hours of exposure.[1][5]
-
Depletion of Cellular ATP: The accumulation of 8-Cl-ATP leads to a decrease in the endogenous pool of ATP.[1][2][5] This energy depletion activates AMP-activated protein kinase (AMPK).[6][7]
-
Induction of Cell Death: Activation of AMPK and inhibition of the mTOR pathway can lead to autophagic cell death and apoptosis.[6][7]
Q2: What is the recommended solvent and storage condition for 8-Cl-Ado?
For in vitro experiments, 8-Cl-Ado can be dissolved in DMSO. For stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light, to prevent degradation from repeated freeze-thaw cycles.[6]
Q3: What are typical effective concentrations and incubation times for in vitro studies?
The optimal concentration and duration of treatment are highly cell-line dependent. However, here are some general guidelines based on published data:
-
Concentration Range: IC50 values for growth inhibition in acute myeloid leukemia (AML) cell lines typically range from 0.2 µM to 1.4 µM after 72 hours of treatment.[2][5] For mechanistic studies, a concentration of 10 µM has been commonly used.[6]
-
Incubation Time: Significant effects on RNA synthesis and ATP levels can be observed within 12 to 24 hours.[1][5] Apoptosis and effects on cell viability are often measured after 24 to 72 hours.[5][6] It is always recommended to perform a dose-response and time-course experiment for your specific cell line.
Q4: Does the p53 status of a cell line affect its sensitivity to 8-Cl-Ado?
The effect of 8-Cl-Ado on tumor cells has been demonstrated to be independent of p53 status in some contexts.[5][8] However, other studies have shown that 8-Cl-Ado can induce p53 activation.[9][10] Therefore, the role of p53 in the response to 8-Cl-Ado may be cell-type specific.
Troubleshooting Guides
Issue 1: Low or no induction of apoptosis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal 8-Cl-Ado Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal dose for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for apoptosis induction. |
| Cell Line Resistance | Some cell lines may be inherently resistant. This could be due to low expression of adenosine kinase or upregulation of drug resistance mechanisms, such as increased G6PD expression.[11] Consider measuring the intracellular accumulation of 8-Cl-ATP to confirm uptake and metabolism. |
| Incorrect Apoptosis Assay Protocol | Ensure your apoptosis detection method (e.g., Annexin V/PI staining) is performed correctly. Review the detailed experimental protocol below and include positive and negative controls. Be aware that assays like sub-G1 DNA content may not distinguish between apoptosis and necrosis.[12] |
| Solvent Toxicity | If using DMSO to dissolve 8-Cl-Ado, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.[13] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Drug Stability | Prepare fresh dilutions of 8-Cl-Ado from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluence, and media composition. |
| Metabolism of 8-Cl-Ado in Media | 8-Cl-cAMP, a related compound, is known to be converted to 8-Cl-Ado in culture medium.[1] While less of a concern for 8-Cl-Ado itself, be mindful of potential degradation or conversion over long incubation times. |
| Assay Timing | The timing of your assay is critical. For instance, ATP depletion and RNA synthesis inhibition are early events, while apoptosis is a later event. Ensure you are measuring your endpoint at the appropriate time. |
Issue 3: Unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Compensatory Cellular Responses | 8-Cl-Ado has been shown to paradoxically increase fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS) in some contexts, which can be a mechanism of resistance.[9] Consider investigating these pathways if you observe unexpected results. |
| High Drug Concentration | Use the lowest effective concentration of 8-Cl-Ado to minimize potential off-target effects. |
Data Presentation
Table 1: In Vitro Efficacy of 8-Cl-Ado in AML Cell Lines
| Cell Line | IC50 (µM) after 72h | Key Mutation |
| Molm-13 | 0.2 - 1.4 | FLT3-ITD |
| Molm-14 | 0.2 - 1.4 | FLT3-ITD |
| KG-1a | 0.2 - 1.4 | - |
| MV-4-11 | 0.2 - 1.4 | FLT3-ITD |
| OCI-AML3 | 0.2 - 1.4 | DNMT3A R882H |
| Data compiled from multiple sources.[2][5] |
Table 2: Pharmacokinetic Parameters of 8-Cl-Ado
| Parameter | Observation |
| Active Metabolite | 8-Cl-ATP[1] |
| Intracellular Accumulation | >600 µM 8-Cl-ATP after 12h with 10 µM 8-Cl-Ado in AML cells.[2][5] |
| Plasma Metabolites | 8-Chloro-inosine (8-Cl-Ino) and 8-Chloro-adenine (8-Cl-Ade).[14] |
| Effect on ATP Levels | >20% reduction in endogenous ATP.[2][5] |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Preparation:
-
Treat cells with 8-Cl-Ado at the desired concentrations and for the desired time. Include untreated and positive controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC, PE) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Use appropriate controls for compensation (unstained cells, single-stained cells).
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Note: The binding of Annexin V to phosphatidylserine (B164497) is calcium-dependent. Avoid using buffers containing chelating agents like EDTA.[15]
Protocol 2: Quantification of Intracellular 8-Cl-ATP by HPLC
This protocol outlines the general steps for measuring the active metabolite of 8-Cl-Ado.
-
Cell Lysis and Extraction:
-
After treatment with 8-Cl-Ado, harvest and wash the cells.
-
Extract the intracellular nucleotides using a perchloric acid extraction method.[14]
-
Neutralize the acid-soluble fraction.
-
-
Chromatographic Separation:
-
Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18).
-
Separate the nucleotides using an appropriate mobile phase gradient.
-
-
Detection and Quantification:
-
Detect the nucleotides using UV absorbance.
-
Quantify the amount of 8-Cl-ATP by comparing the peak area to a standard curve of known concentrations.
-
Mandatory Visualization
Caption: Mechanism of action of 8-Cl-Ado.
Caption: Experimental workflow for apoptosis detection.
Caption: Troubleshooting low apoptosis induction.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
Optimizing 8-Chloro-Adenosine: A Technical Guide for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-chloro-adenosine?
A1: 8-chloro-adenosine is a ribonucleoside analog that functions as a pro-drug.[1] Once it enters the cell, it is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] 8-Cl-ATP exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of RNA Synthesis: As an ATP analog, 8-Cl-ATP is incorporated into newly synthesized RNA chains by RNA polymerases, leading to premature chain termination and a global inhibition of transcription.[1]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant decrease in the intracellular ATP pool.[1] This energy depletion activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1]
Q2: What is a typical effective concentration range for 8-chloro-adenosine in vitro?
A2: The effective concentration of 8-Cl-Ado can vary significantly depending on the cell line. Generally, concentrations in the low micromolar range are effective. For example, in various cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) after a 72-hour exposure typically range from 0.2 µM to 36 µM.
Q3: How should I prepare and store 8-chloro-adenosine for cell culture experiments?
A3: 8-chloro-adenosine has limited solubility in water at room temperature (approximately 16 mM).[2] Solubility can be increased to 22 mM with gentle warming to 35°C, and a 100 mM solution can be achieved at 50°C.[2] For cell culture, it is common to prepare a stock solution in a suitable solvent like DMSO.[1] This stock solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[3] The final concentration is achieved by diluting the stock solution in the culture medium.
Q4: What are the known signaling pathways affected by 8-chloro-adenosine?
A4: The primary signaling pathway activated by 8-Cl-Ado is the AMPK/mTOR pathway . The depletion of ATP leads to the activation of AMPK, which in turn inhibits the mTOR pathway, a key regulator of cell growth and proliferation.[4] Additionally, some studies have shown that 8-Cl-Ado can downregulate the expression of the RNA-editing enzyme ADAR1, subsequently activating the p53/p21 signaling pathway, leading to growth inhibition in breast cancer cells.[1]
Troubleshooting Guide
Problem 1: No significant cytotoxicity or expected biological effect is observed.
-
Possible Cause 1: Inadequate Concentration. The effective concentration of 8-Cl-Ado is highly cell-line dependent.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration. The cytotoxic effects of 8-Cl-Ado may require prolonged exposure.
-
Solution: Extend the treatment duration (e.g., 24, 48, 72 hours) to allow for the accumulation of the active metabolite and the induction of downstream effects.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may exhibit intrinsic or acquired resistance. Activation of the PI3K pathway has been associated with resistance to 8-Cl-Ado.
-
Solution: Investigate the activation status of survival pathways like PI3K/Akt in your cells. Combination therapies with inhibitors of these pathways may enhance the efficacy of 8-Cl-Ado.
-
Problem 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Instability of 8-chloro-adenosine in solution. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Aliquot the stock solution after preparation and store it at -80°C. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Serum components in the culture medium. Some enzymes in serum, like phosphodiesterases, may metabolize 8-Cl-Ado or its prodrug, 8-Cl-cAMP.[5]
-
Solution: Consider using heat-inactivated serum, which can inactivate enzymes that might interfere with the compound's activity.[5]
-
Problem 3: Off-target effects or unexpected cellular responses.
-
Possible Cause 1: Pleiotropic effects of ATP depletion. A significant reduction in cellular ATP can have widespread consequences beyond the intended signaling pathways.
-
Solution: Carefully design control experiments to dissect the specific effects of 8-Cl-Ado. For example, use other ATP-depleting agents to compare cellular responses.
-
-
Possible Cause 2: Effects independent of its canonical mechanism. While the primary mechanism is well-established, other cellular interactions may occur.
-
Solution: Validate key downstream markers of the expected pathway (e.g., phosphorylation of AMPK and its substrates) using techniques like Western blotting.
-
Quantitative Data Summary
Table 1: Effective Concentrations of 8-Chloro-Adenosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration (µM) | Treatment Duration (hours) |
| MOLM-13 | Acute Myeloid Leukemia | IC50 | 0.2 | 72 |
| MV-4-11 | Acute Myeloid Leukemia | IC50 | ~1.0 | 72 |
| KG-1a | Acute Myeloid Leukemia | IC50 | ~1.4 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | IC50 | ~0.8 | 72 |
| MCF-7 | Breast Cancer | IC50 | Not specified | - |
| BT-474 | Breast Cancer | IC50 | Not specified | - |
| CAKI-1 | Renal Cell Carcinoma | IC50 | 2 | Not specified |
| RXF-393 | Renal Cell Carcinoma | IC50 | 36 | Not specified |
| KKU-213 | Cholangiocarcinoma | - | 10 | 24 |
| KKU-100 | Cholangiocarcinoma | - | 10 | 24 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 8-chloro-adenosine for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for AMPK Activation
Principle: This technique is used to detect the phosphorylation of AMPKα at Threonine 172, which is a marker of its activation.
Methodology:
-
Cell Treatment: Treat cells with 8-chloro-adenosine (e.g., 10 µM) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total AMPKα or a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 3: RNA Synthesis Inhibition Assay
Principle: This assay measures the rate of new RNA synthesis by quantifying the incorporation of the radiolabeled precursor, [³H]-uridine.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of 8-chloro-adenosine for a specific duration (e.g., up to 12 hours).
-
Radiolabeling: One hour before the end of the treatment period, add 1-2 µCi/mL of [³H]-uridine to each well.
-
Cell Harvesting: After the 1-hour incubation with the radiolabel, aspirate the medium and wash the cells with ice-cold PBS.
-
Precipitation: Lyse the cells and precipitate the nucleic acids using ice-cold 5-10% trichloroacetic acid (TCA).
-
Washing: Wash the precipitate with ethanol (B145695) to remove unincorporated uridine.
-
Quantification: Dissolve the precipitate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.
Visualizations
Caption: Signaling pathway of 8-chloro-adenosine.
Caption: Experimental workflow for MTT cell viability assay.
Caption: Troubleshooting logic for lack of cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Chloro-adenosine (8-Cl-Ado)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 8-Chloro-adenosine (8-Cl-Ado), particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: My 8-Cl-Ado is not dissolving properly in DMSO. What could be the issue?
A1: Difficulty in dissolving 8-Cl-Ado in DMSO can arise from a few factors. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of 8-Cl-Ado. For optimal results, it is crucial to use newly opened, anhydrous DMSO. Additionally, applying ultrasonic energy can aid in the dissolution process.[1]
Q2: Can I dissolve 8-Cl-Ado in water? What is its aqueous solubility?
A2: Yes, 8-Cl-Ado is soluble in water, but its solubility is limited at room temperature, at approximately 16 mM.[2] However, the solubility can be increased by gentle warming. For instance, at 35°C, the solubility increases to 22 mM, and at 50°C, a 100 mM solution can be achieved.[2] When preparing aqueous solutions, it is recommended to use ultrasonic or vortex mixing to ensure the compound is fully dissolved.[2]
Q3: I observed precipitation when I diluted my 8-Cl-Ado DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, often due to the compound's lower solubility in the final aqueous environment. To mitigate this, it is advisable to make intermediate dilutions or add the DMSO stock solution to the culture medium dropwise while vortexing to ensure rapid and uniform mixing. This helps to avoid localized high concentrations of 8-Cl-Ado that can lead to precipitation.
Q4: How should I store my 8-Cl-Ado stock solutions?
A4: Once dissolved, it is recommended to aliquot your 8-Cl-Ado stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] It is also important to protect the solutions from light.[1]
Q5: Is 8-Cl-Ado stable in solution?
A5: 8-Cl-Ado is generally stable in DMSO when stored correctly. However, as with many nucleoside analogs, prolonged storage in aqueous solutions at room temperature is not recommended due to the potential for degradation. Following the recommended storage conditions will ensure the integrity of the compound.
Quantitative Solubility Data
The following table summarizes the solubility of 8-Cl-Ado in common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Special Conditions |
| DMSO | 301.69[1] | 125[1] | 414.33[1] | Ultrasonic recommended; use of newly opened, anhydrous DMSO is critical.[1] |
| Water | 301.69[1] | ~4.83 | ~16 | At room temperature.[2] |
| Water | 301.69[1] | ~6.64 | ~22 | With gentle warming to 35°C.[2] |
| Water | 301.69[1] | ~30.17 | ~100 | With warming to 50°C.[2] |
Experimental Protocols
Protocol 1: Preparation of 8-Cl-Ado Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of 8-Cl-Ado in DMSO for in vitro experiments.
Materials:
-
8-Chloro-adenosine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the 8-Cl-Ado vial to room temperature before opening.
-
Weigh the desired amount of 8-Cl-Ado powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 33.15 µL of DMSO per 1 mg of 8-Cl-Ado).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1]
Protocol 2: Use of 8-Cl-Ado in Cell Culture
Objective: To treat cultured cells with 8-Cl-Ado at a final desired concentration.
Materials:
-
8-Cl-Ado DMSO stock solution (from Protocol 1)
-
Cultured cells in appropriate cell culture medium
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 8-Cl-Ado DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.
-
It is recommended to perform serial dilutions in pre-warmed culture medium if a very low final concentration is required.
-
Add the calculated volume of the 8-Cl-Ado stock solution (or its dilution) to the cell culture medium. It is best to add the solution dropwise while gently swirling the culture plate/flask to ensure even distribution and minimize the risk of precipitation.
-
For control experiments, add an equivalent volume of DMSO (vehicle) to a separate set of cells.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Workflow for preparing and using 8-Cl-Ado solutions.
Caption: Simplified signaling pathway of 8-Cl-Ado.
References
Technical Support Center: Overcoming Resistance to 8-Chloro-Adenosine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 8-chloro-adenosine (8-Cl-Ado).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-chloro-adenosine (8-Cl-Ado)?
A1: 8-chloro-adenosine is a ribonucleoside analog that primarily works by being converted intracellularly to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This active form competitively inhibits RNA synthesis, leading to a depletion of cellular ATP, which in turn induces apoptosis and autophagic cell death in cancer cells.[1][2][3] Additionally, 8-Cl-Ado has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR pathway.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to 8-Cl-Ado. What are the potential mechanisms of resistance?
A2: Resistance to 8-Cl-Ado can arise from several molecular mechanisms:
-
Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a key survival pathway, and its activation can confer resistance. Resistant renal cell carcinoma lines have been observed to have elevated basal levels of phospho-RPS6 and phospho-AKT.[4][5]
-
Metabolic Reprogramming: Increased expression of enzymes like glucose-6-phosphate dehydrogenase (G6PD) has been associated with resistance to 8-substituted adenosine (B11128) analogues in B-cell neoplasms.[6]
-
Upregulation of Anti-Apoptotic Proteins: High expression of anti-apoptotic proteins, such as BCL-2, can contribute to resistance against 8-Cl-Ado-induced apoptosis.[7][8]
-
Feedback Loops: In some contexts, 8-Cl-Ado can induce a p53-dependent increase in fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), which can be a self-limiting factor to its efficacy.[9][10]
Q3: How can I determine if my resistant cells have altered signaling pathways?
A3: To investigate altered signaling pathways in your resistant cell lines, you can perform Western blot analysis to compare the protein expression and phosphorylation status of key signaling molecules between your sensitive and resistant cell lines. Key proteins to examine include:
-
PI3K/AKT/mTOR pathway: Phospho-AKT (S473 and T308), phospho-mTOR, phospho-p70S6K, and phospho-RPS6.[4][5]
-
AMPK pathway: Phospho-AMPK (Thr172) and its downstream target phospho-ACC.[4]
-
Apoptosis pathway: BCL-2 family proteins (BCL-2, MCL-1) and cleaved PARP.[7]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for 8-Cl-Ado in my cell line.
| Possible Cause | Troubleshooting Step |
| Inherent or Acquired Resistance | Investigate the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR pathway.[4][5] Consider combination therapy with a PI3K inhibitor. |
| Cell Line Specific Metabolism | Measure intracellular ATP levels before and after treatment to confirm ATP depletion.[3][5] Lack of ATP depletion may suggest altered drug metabolism. |
| Experimental Variability | Ensure consistent cell seeding density and drug concentration. Verify the purity and stability of the 8-Cl-Ado compound. |
Issue 2: 8-Cl-Ado treatment does not induce apoptosis in my cancer cells.
| Possible Cause | Troubleshooting Step |
| High BCL-2 Expression | Assess BCL-2 protein levels via Western blot.[7] Consider a combination treatment with the BCL-2 inhibitor, venetoclax, which has shown synergistic effects with 8-Cl-Ado.[7][8] |
| Autophagy Induction | 8-Cl-Ado can induce autophagy.[3][11] Assess autophagy markers like LC3B-II and p62 by Western blot.[3] Inhibition of autophagy may enhance apoptotic cell death. |
| p53-mediated FAO Upregulation | In some AML models, 8-Cl-Ado induces a p53-dependent increase in fatty acid oxidation (FAO), which limits its efficacy.[9][10] Consider co-treatment with an FAO inhibitor. |
Quantitative Data Summary
Table 1: IC50 Values of 8-Chloro-Adenosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.52 | [11] |
| SK-BR-3 | Breast Cancer | 1.4 | [11] |
| CAKI-1 | Renal Cell Carcinoma | 2 | [4][5] |
| RXF-393 | Renal Cell Carcinoma | 36 | [4][5] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [8] |
| MOLM-14 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [8] |
| KG-1a | Acute Myeloid Leukemia | ~0.2 - 1.4 | [8] |
| MV4-11 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [8] |
Key Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 8-Cl-Ado (e.g., 0.01 to 100 µM) for the desired time period (e.g., 48, 72, or 96 hours).[11]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with 8-Cl-Ado at the desired concentration and time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. siRNA-mediated Gene Knockdown
-
Cell Seeding: Seed cells in a 6-well plate to reach 50-60% confluency on the day of transfection.
-
Transfection: Transfect the cells with target-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Post-Transfection: After 24-48 hours, confirm knockdown efficiency by qRT-PCR or Western blot.
-
Drug Treatment: Re-seed the transfected cells for downstream experiments and treat with 8-Cl-Ado to assess the effect of gene knockdown on drug sensitivity.
Visualizations
Caption: Signaling pathways of 8-Cl-Ado action and resistance.
Caption: Workflow for investigating and overcoming 8-Cl-Ado resistance.
Caption: Logical relationships in troubleshooting 8-Cl-Ado resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. "Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of " by Dinh Hoa Hoang, Corey Morales et al. [digitalcommons.library.tmc.edu]
- 10. mdpi.com [mdpi.com]
- 11. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of CL 232468
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the immunosuppressive agent CL 232468 . The information is designed to help minimize undesired experimental outcomes and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
this compound , also known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), is a potent immunosuppressive agent. Its primary mechanism involves the inhibition of cell-mediated immune responses. Specifically, it has been shown to prevent the induction of cytolytic T lymphocytes (CTLs) from responding to alloantigens, rather than affecting the function of already generated CTLs.[1] This suggests that this compound acts on the induction phase of the CTL response.[1]
Q2: How should this compound be handled and stored?
As this compound is an anthracycline derivative, it should be handled with care, following safety protocols for antineoplastic agents.[2]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (as anthracyclines can penetrate latex), a lab coat, and safety glasses.[2][3] For handling powders, a ventilated cabinet or respirator is recommended to avoid inhalation.[3]
-
Storage: Store the compound at room temperature in a tightly sealed container, protected from direct sunlight or strong incandescent light.[2] Keep it away from heat, moisture, and incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Solubilization: Whenever possible, purchase in sealed, rubber-capped vials to allow for solubilization by injecting the solvent directly into the vial.[2] If weighing the powder is necessary, do so on a draft-protected balance.[2]
Q3: What are the known effects of this compound in vitro?
In mixed lymphocyte cultures (MLC), this compound significantly inhibits the response of lymphocytes to alloantigens and prevents the induction of CTLs.[1] The timing of its addition is critical; it must be present during the first three days of a five-day MLC to exert a significant effect.[1] Furthermore, lymphocytes from mice treated with this compound were unable to respond to alloantigens in vitro and were found to inhibit CTL generation from normal mouse lymphocytes, suggesting the induction of a suppressor cell population.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound .
| Problem | Potential Cause | Suggested Solution |
| High background proliferation in control (untreated) mixed lymphocyte cultures (MLCs). | The presence of non-T cells in bone marrow-derived cultures that have high intrinsic proliferation rates.[4] | Purify the responder lymphocyte population to remove rapidly proliferating non-T cells. Density gradient centrifugation can be an effective method.[4] |
| Inconsistent or variable results between experiments. | Variability in stimulator cells, which may produce soluble mediators that non-specifically stimulate non-T cells in the responder population.[4] | Use HLA-defined B cell lines as stimulator cells. This provides a more reliable and reproducible stimulation without the production of non-specific soluble mediators.[4] |
| No observable immunosuppressive effect of this compound . | Incorrect timing of compound addition: this compound is most effective when present during the initial phase of T-cell activation.[1] Compound degradation: Improper storage or handling may lead to loss of activity. | Add this compound at the beginning of the MLC (within the first 3 days of a 5-day culture).[1] Ensure the compound has been stored correctly, protected from light and moisture.[2] Prepare fresh solutions for each experiment. |
| High levels of cell death observed across all conditions, including at low concentrations of this compound . | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Contamination: The cell culture may be contaminated. | Perform a solvent toxicity control to determine the maximum non-toxic concentration of the solvent. Regularly test cell lines for mycoplasma and other contaminants. |
| Difficulty in reproducing published results. | Differences in experimental setup, such as cell sources (e.g., species, tissue of origin), culture media, or assay readout.[5] | Standardize the experimental protocol as much as possible. Key factors to control include cell source and type, assay format (one-way vs. two-way MLR), cell concentrations, incubation time, and the specific readouts used (e.g., proliferation, cytokine release).[5] |
Experimental Protocols
Key Experimental Parameters for this compound in a Mixed Lymphocyte Culture (MLC)
The following table summarizes key parameters for designing an experiment to test the immunosuppressive activity of this compound , based on published findings.
| Parameter | Description | Reference |
| Assay Type | One-way Mixed Lymphocyte Culture (MLC) to assess the induction of Cytolytic T Lymphocytes (CTLs). | [1] |
| Responder Cells | Spleen cells from a specific mouse strain (e.g., C57BL/6). | [6] |
| Stimulator Cells | Irradiated spleen cells from an allogeneic mouse strain (e.g., DBA/2). Irradiation prevents their proliferation. | [6] |
| Culture Duration | Typically 5 days for primary MLC. | [1] |
| this compound Treatment | Add the compound at the initiation of the culture. To be effective, it must be present for the first 3 days. | [1] |
| Readout | CTL activity is typically measured by a cytotoxicity assay, such as a 51Cr-release assay, using target cells from the stimulator strain. | [1] |
General Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on the induction of cytolytic T lymphocytes.
Signaling Pathways
Hypothetical Mechanism of Immunosuppression by this compound
this compound inhibits the induction of cytolytic T-lymphocytes. This diagram illustrates the general T-cell activation signaling cascade and indicates the likely point of interference by an immunosuppressive agent like this compound , which prevents the downstream events necessary for CTL differentiation and proliferation.
References
- 1. Induction and measurement of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. laurentian.ca [laurentian.ca]
- 3. aaha.org [aaha.org]
- 4. Assessment of mixed lymphocyte reactivity in human bone marrow cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 8-Chloro-Adenosine In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-chloro-adenosine (8-Cl-Ado) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-chloro-adenosine?
8-chloro-adenosine is a prodrug that is taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] 8-Cl-ATP exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of RNA Synthesis: As an analog of adenosine (B11128) triphosphate (ATP), 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases. This leads to premature chain termination and a global inhibition of RNA synthesis.[1][2]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1][3] This energy depletion activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which can trigger downstream pathways leading to cell death, including autophagy.[1][3]
Q2: What is the main inactive metabolite of 8-chloro-adenosine?
The primary inactive metabolite of 8-chloro-adenosine is 8-chloroinosine (B1140448).[1] This conversion is catalyzed by the enzyme adenosine deaminase (ADA) and is considered a detoxification pathway, as 8-chloroinosine is significantly less active than the parent compound.[4]
Q3: Has 8-chloro-adenosine been evaluated in clinical trials?
Yes, 8-chloro-adenosine has been investigated in a Phase 1 clinical trial for patients with relapsed or refractory acute myeloid leukemia (AML).[2][5][6] The study evaluated the safety, pharmacokinetics, and pharmacodynamics of 8-Cl-Ado.[5][6]
Troubleshooting Guide
Problem 1: Suboptimal anti-tumor efficacy observed in our in vivo model.
-
Possible Cause 1: Inadequate Dosage or Dosing Schedule.
-
Suggestion: The dosage of 8-Cl-Ado can significantly impact its efficacy. In a Phase 1 trial in AML patients, doses ranged from 100 mg/m² to 800 mg/m² administered daily for 5 days.[5][6] For mouse models, doses such as 25-100 mg/kg administered via intraperitoneal (IP) injection three times a week have been used.[3] It is crucial to perform dose-escalation studies in your specific animal model to determine the maximum tolerated dose (MTD) and optimal biological dose.
-
-
Possible Cause 2: Poor Bioavailability or Rapid Metabolism.
-
Possible Cause 3: Intrinsic or Acquired Resistance.
-
Suggestion: Tumor cells may develop resistance to 8-Cl-Ado. Combination therapy has shown promise in overcoming resistance and improving efficacy. For instance, combining 8-Cl-Ado with the BCL-2 inhibitor venetoclax (B612062) has demonstrated synergistic anti-leukemic effects in preclinical AML models.[7][8][9] This combination has been shown to cooperatively target ribosomal RNA synthesis and mitochondrial metabolism in leukemia stem cells.[8][9]
-
Problem 2: Significant toxicity observed in our animal models, particularly cardiac-related issues.
-
Possible Cause 1: On-target, dose-dependent toxicity.
-
Suggestion: Cardiac toxicity has been identified as a significant adverse event in clinical trials of 8-Cl-Ado.[5][6] This may be related to interference with adenosine receptors on cardiomyocytes or ATP depletion in cardiac muscle cells.[4] It is critical to carefully monitor cardiac function in your animal models. Consider reducing the dose or altering the dosing schedule. The recommended Phase 2 dose (RP2D) in the AML trial was determined to be 400 mg/m².[5][6]
-
-
Possible Cause 2: Formulation and/or vehicle-related toxicity.
-
Suggestion: Ensure that the vehicle used to dissolve and administer 8-Cl-Ado is well-tolerated and non-toxic at the administered volume. A common solvent for preclinical studies is DMSO, which should be diluted in a suitable vehicle like saline or PBS for in vivo administration.[1]
-
Problem 3: We are observing transient responses in our in vivo experiments.
-
Possible Cause 1: Insufficient treatment duration or drug exposure.
-
Possible Cause 2: Existence of a resistant cancer stem cell population.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for 8-Chloro-Adenosine
| Cancer Type | Model | Dosage and Administration | Outcome | Reference |
| Breast Cancer | MCF-7 and BT-474 xenografts | 25-100 mg/kg; IP; three times a week for 3 weeks | 100 mg/kg inhibited tumor growth. 50 mg/kg was ineffective in BT-474. | [3] |
| AML | MOLM-14 xenograft (FLT3-ITD-positive) | 50 mg/kg/day via osmotic pump for 16 days | >70% reduction in tumor mass compared to vehicle. | [7] |
| AML | Primary AML blast xenograft | 5 µM 8-Cl-Ado pre-treatment of cells for 24h prior to injection | Significant longer survival of mice engrafted with drug-treated cells. | [7] |
| Cholangiocarcinoma | Xenograft | 15 and 45 mg/kg via intraperitoneal injection once a week for 3 weeks | Both doses inhibited tumor growth compared to vehicle control. | [10] |
Table 2: Phase 1 Clinical Trial Data for 8-Chloro-Adenosine in Relapsed/Refractory AML
| Parameter | Finding | Reference |
| Dose Range Tested | 100 mg/m² to 800 mg/m² daily for 5 days | [5][6] |
| Recommended Phase 2 Dose (RP2D) | 400 mg/m² | [5][6] |
| Predominant Non-hematologic Toxicity | Cardiac (Grade ≥3) | [5][6] |
| Pharmacokinetics | Dose-dependent accumulation of 8-Cl-Ado and two of its metabolites. | [5][6] |
| Pharmacodynamics | Accumulation of intracellular 8-Cl-ATP was associated with AML blast cytoreduction in peripheral blood. | [5][6] |
| Clinical Response | Transient peripheral blood cytoreduction. | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, MOLM-14 for AML) under standard conditions.[1]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a stock solution of 8-Cl-Ado in a suitable solvent like DMSO.[1]
-
For injection, dilute the stock solution in a sterile vehicle such as saline or PBS to the desired final concentration.
-
Administer the 8-Cl-Ado solution to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg, 3 times per week).[3]
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
Protocol 2: Western Blot Analysis for AMPK Activation
-
Cell Treatment: Treat cultured cells with 8-Cl-Ado (e.g., 40 µM) for various time points (e.g., 0, 8, 16, 24 hours).[1]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[1]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of action of 8-chloro-adenosine.
Caption: Workflow for an in vivo xenograft study.
Caption: Troubleshooting suboptimal in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism [mdpi.com]
- 9. "Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of " by Dinh Hoa Hoang, Corey Morales et al. [digitalcommons.library.tmc.edu]
- 10. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: 8-Chloro-Adenosine (8-Cl-Ado) Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 8-Chloro-Adenosine (8-Cl-Ado). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration of 8-Cl-Ado treatment for inducing cytotoxicity in cancer cell lines?
The optimal duration of 8-Cl-Ado treatment can vary significantly depending on the cell line and the desired endpoint. In preclinical studies, effective treatment durations have ranged from hours to several days. For example, a 72-hour treatment was sufficient to determine IC50 values in various Acute Myeloid Leukemia (AML) cell lines.[1][2] In breast cancer cell lines, a 3-day (72-hour) treatment with 10 μM 8-Cl-Ado resulted in a 90% loss of clonogenic survival.[3] For specific molecular analyses, shorter durations may be sufficient. For instance, significant inhibition of RNA synthesis in AML cells was observed after 24 hours of exposure.[1][2]
Q2: What is the primary mechanism of action of 8-Cl-Ado, and how does treatment duration affect it?
8-Cl-Ado is a ribonucleoside analog.[3] Its cytotoxic effects are primarily mediated by its metabolite, 8-Cl-ATP. This metabolite has two main effects: it gets incorporated into RNA, leading to the termination of transcription, and it depletes cellular ATP levels.[4] The accumulation of the cytotoxic triphosphate, 8-Cl-ATP, can be observed within 12 hours of exposure to 10 μM 8-Cl-Ado.[1][5] This accumulation is associated with a reduction in endogenous ATP.[1][5] Therefore, even relatively short treatment durations can initiate the key mechanistic events.
Q3: Are there established clinical protocols for 8-Cl-Ado treatment duration?
Yes, Phase 1 clinical trials in patients with relapsed/refractory Acute Myeloid Leukemia (AML) have utilized a regimen of 8-Cl-Ado administered daily for 5 consecutive days, with treatment cycles repeated every 28 days.[4][6] Initially, the drug was given as a 1-hour intravenous infusion, but the protocol was later amended to a 4-hour infusion to manage cardiac toxicities.[4]
Troubleshooting Guide
Problem: I am not observing significant cytotoxicity with 8-Cl-Ado treatment in my cancer cell line.
-
Solution 1: Extend the treatment duration. Cytotoxic effects are time-dependent. While some effects are seen within 24 hours, maximal growth inhibition and loss of clonogenic survival in some cell lines can require 72 hours or longer.[1][2][3]
-
Solution 2: Increase the concentration. Ensure you are using a relevant concentration range. IC50 values for AML cell lines after 72 hours of treatment typically range from 0.2 µM to 1.4 µM.[1][2]
-
Solution 3: Verify the metabolic activity of your cells. The efficacy of 8-Cl-Ado depends on its conversion to 8-Cl-ATP by adenosine (B11128) kinase.[3] Cell lines with low adenosine kinase activity may be less sensitive.
Problem: My in vivo xenograft tumor growth is not inhibited by 8-Cl-Ado treatment.
-
Solution 1: Re-evaluate the dosing and administration schedule. In an orthotopic mouse model of AML, a continuous infusion of 50 mg/kg/day via an osmotic pump for 16 days resulted in a significant reduction in tumor mass.[1][5] In breast cancer xenograft models, 100 mg/kg/day administered three times a week also showed efficacy.[3] Bolus injections may not maintain therapeutic concentrations due to the drug's half-life.
-
Solution 2: Assess drug delivery to the tumor. Poor vascularization or other tumor microenvironment factors may limit the delivery of 8-Cl-Ado to the cancer cells.
Quantitative Data Summary
Table 1: In Vitro Treatment Durations and Corresponding Effects of 8-Cl-Ado
| Cell Type/Model | Concentration | Treatment Duration | Observed Effect | Reference |
| AML Cell Lines (KG-1a, MV4-11) | 300 nM - 1 µM | 24 hours | Significant inhibition of RNA synthesis | [1] |
| AML Cell Lines | 10 µM | 12 hours | Accumulation of intracellular 8-Cl-ATP to over 600 µM | [1][5] |
| AML Cell Lines | 10 µM | 12 hours | >20% reduction of endogenous ATP | [1][5] |
| AML Cell Lines (MOLM-13, etc.) | Varies | 72 hours | IC50 values ranging from 0.2 µM to 1.4 µM | [1][2] |
| Breast Cancer Cell Lines | 10 µM | 72 hours | ~90% loss of clonogenic survival | [3] |
| Breast Cancer Cell Lines | 10 µM | 72 hours | ~30% induction of apoptosis | [3] |
| Hepatoma Cell Line (BEL-7402) | Varies | 6 - 24 hours | Sensitization to TRAIL-induced apoptosis | [7] |
Table 2: In Vivo Treatment Protocols for 8-Cl-Ado
| Animal Model | Dosage | Treatment Schedule | Outcome | Reference |
| Orthotopic AML Mouse Model | 50 mg/kg/day | Continuous infusion for 16 days | >70% reduction in tumor mass | [1][5] |
| Breast Cancer Xenograft Model | 100 mg/kg/day | 3 times a week | Inhibition of tumor growth | [3] |
Key Experimental Protocols
1. Cell Viability and Growth Inhibition Assay (Based on AML cell line studies)
-
Cell Seeding: Plate AML cells in 96-well plates at a density of 2,000 cells per well.
-
Treatment: Add 8-Cl-Ado at a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Assess cell viability using a colorimetric assay such as MTT, or a luminescence-based assay like CellTiter-Glo, following the manufacturer's instructions.[8] The IC50 value can then be calculated.
2. RNA Synthesis Inhibition Assay
-
Cell Culture: Culture AML cells (e.g., KG-1a, MV4-11) in appropriate media.
-
Treatment: Treat cells with 8-Cl-Ado (e.g., 300 nM to 1 µM) or vehicle control for 24 hours.[1][2]
-
Metabolic Labeling: Add [3H]-uridine to the culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized RNA.
-
RNA Isolation: Harvest the cells and isolate total RNA.
-
Quantification: Measure the amount of incorporated [3H]-uridine using a scintillation counter. The results will indicate the rate of RNA synthesis.
3. Intracellular 8-Cl-ATP and ATP Measurement
-
Cell Treatment: Treat cells with 10 µM 8-Cl-Ado for 12 hours.[1][5]
-
Extraction: Harvest the cells and extract nucleotides using a suitable method, such as perchloric acid (PCA) extraction.[4]
-
Analysis: Analyze the cell extracts by high-performance liquid chromatography (HPLC) to separate and quantify endogenous ATP and the metabolite 8-Cl-ATP.[4]
Visualizations
Caption: Mechanism of 8-Cl-Ado leading to cell death.
Caption: Workflow for determining the IC50 of 8-Cl-Ado.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Chloro-adenosine sensitizes a human hepatoma cell line to TRAIL-induced apoptosis by caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with 8-chloro-adenosine
Welcome to the technical support center for 8-chloro-adenosine (8-Cl-Ado). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-chloro-adenosine?
A1: 8-chloro-adenosine is a prodrug that, once inside the cell, is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] The cytotoxic effects of 8-Cl-Ado are primarily attributed to two mechanisms: the inhibition of RNA synthesis, as 8-Cl-ATP gets incorporated into nascent RNA chains leading to premature termination, and the depletion of cellular ATP pools. This energy depletion leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1]
Q2: Why do I observe different IC50 values for 8-chloro-adenosine across different cell lines?
A2: The sensitivity of cell lines to 8-chloro-adenosine can vary significantly. For instance, in clear cell renal cell carcinoma (ccRCC) cell lines, IC50 values have been reported to range from 2 µM in the most sensitive (CAKI-1) to 36 µM in the most resistant (RXF-393).[2] In breast cancer cell lines MDA-MB-231 and SK-BR-3, the IC50 values for growth inhibition were 0.52 µM and 1.4 µM, respectively.[3] This variability can be attributed to differences in the expression and activity of adenosine (B11128) kinase (the enzyme responsible for the initial phosphorylation of 8-Cl-Ado), differences in basal metabolic rates, and the activation status of downstream signaling pathways such as the PI3K/AKT/mTOR pathway.[2]
Q3: Can 8-chloro-adenosine induce autophagy?
A3: Yes, 8-chloro-adenosine can induce autophagy in various cancer cell lines, including breast cancer and chronic lymphocytic leukemia (CLL) cells.[3][4] The induction of autophagy is linked to the activation of AMPK, which occurs as a result of ATP depletion.[5] Activated AMPK can then initiate the autophagic process.
Q4: What are the known metabolites of 8-chloro-adenosine?
A4: The primary and most well-characterized metabolite of 8-chloro-adenosine is 8-chloroinosine (B1140448). This conversion is catalyzed by the enzyme adenosine deaminase (ADA). 8-chloroinosine is considered to be a significantly less active, and likely inactive, metabolite.[6] Its formation is viewed as a detoxification pathway.[6]
Troubleshooting Guide
Problem 1: Higher than expected cytotoxicity in my cell line.
-
Possible Cause: Your cell line may be particularly sensitive to ATP depletion or may have high adenosine kinase activity, leading to rapid conversion of 8-Cl-Ado to the cytotoxic 8-Cl-ATP. Off-target effects, although not fully elucidated for 8-Cl-Ado, are a possibility with nucleoside analogs.[7]
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Ensure the identity and purity of your 8-chloro-adenosine compound.
-
Titration Experiment: Perform a dose-response experiment with a wide range of concentrations to determine the precise IC50 value for your specific cell line.
-
Check Culture Conditions: Ensure that the serum used in your cell culture medium has not been heat-inactivated, as this can affect the activity of adenosine deaminase and potentially alter the metabolic fate of 8-Cl-Ado.[8]
-
Evaluate Basal Metabolism: If possible, assess the basal metabolic rate of your cells, as cells with higher energy demands may be more susceptible to ATP depletion.
-
Problem 2: Inconsistent or lack of AMPK activation upon 8-chloro-adenosine treatment.
-
Possible Cause: The timing of your experiment and the concentration of 8-Cl-Ado may not be optimal for detecting AMPK activation in your specific cell line. Additionally, the basal level of activated AMPK can vary between cell lines.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal duration of treatment for AMPK activation. Phosphorylation of AMPK can be detected as early as 4-8 hours post-treatment.[9]
-
Dose-Response Experiment: Test a range of 8-Cl-Ado concentrations. A concentration of 10-40 µM has been shown to be effective in various cell lines.[1][2]
-
Positive Control: Include a known AMPK activator (e.g., AICAR) as a positive control to ensure your detection method (e.g., Western blot) is working correctly.
-
Loading Control: Use a reliable loading control (e.g., Vinculin or GAPDH) in your Western blot analysis to ensure equal protein loading.[2]
-
Problem 3: Unexpected cell cycle arrest profile.
-
Possible Cause: The effect of 8-chloro-adenosine on the cell cycle can be cell-line dependent and concentration-dependent. While some studies report a G2/M arrest, others show a transient G1 arrest or minimal effects on the cell cycle distribution.[10][11][12][13]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of 8-Cl-Ado used in your experiment.
-
Time-Course Analysis: Analyze the cell cycle at multiple time points (e.g., 24, 48, and 72 hours) to capture transient effects.[10][12]
-
Apoptosis Assessment: Concurrently assess for markers of apoptosis (e.g., sub-G1 peak, Annexin V staining), as significant apoptosis can affect the interpretation of cell cycle data.
-
Compare with Literature: Review literature specific to your cell line or a similar cancer type to understand the expected cell cycle effects.
-
Data Presentation
Table 1: IC50 Values of 8-Chloro-Adenosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.52 |
| SK-BR-3 | Breast Cancer | 1.4 |
| CAKI-1 | Renal Cell Carcinoma | 2 |
| RXF-393 | Renal Cell Carcinoma | 36 |
| B16 | Melanoma (in fresh serum) | ~4.7 |
| B16 | Melanoma (in heat-inactivated serum) | 215 |
| Friend Leukemia Cells (FLC) | Leukemia (in fresh serum) | ~12 |
| FLC | Leukemia (in heat-inactivated serum) | 70 |
Data compiled from multiple sources.[2][3][8]
Table 2: Effect of 8-Chloro-Adenosine on Cell Cycle Distribution in HCT116 Cells
| Treatment | % G1 | % S | % G2/M |
| Control (48h) | 55 | 35 | 10 |
| 8-Cl-Ado (48h) | 65 | 25 | 10 |
Data is illustrative and based on findings from a study on colorectal cancer cells showing a transient G1 accumulation.[12]
Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blot
Principle: This protocol detects the activation of AMPK by measuring the phosphorylation of its alpha subunit at Threonine 172 (p-AMPKα Thr172).
Materials:
-
8-chloro-adenosine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of 8-chloro-adenosine (e.g., 10-40 µM) for various time points (e.g., 0, 4, 8, 16, 24 hours).[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection system.
Protocol 2: Assessment of Autophagy by LC3 Conversion
Principle: This protocol assesses autophagy by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) via Western blot.
Materials:
-
8-chloro-adenosine
-
Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Western blot materials (as listed in Protocol 1)
-
Primary antibody: anti-LC3B
Procedure:
-
Cell Treatment: Seed cells and treat with 8-chloro-adenosine (e.g., 10 µM for 24 hours).[1] In parallel, treat cells with 8-Cl-Ado in combination with an autophagy inhibitor for the last 2-4 hours of the incubation to assess autophagic flux.
-
Western Blotting: Follow the Western blotting procedure as described in Protocol 1.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B.
-
Analysis: The appearance of a band corresponding to LC3-II (approximately 14-16 kDa) and an increase in the LC3-II/LC3-I ratio indicate the induction of autophagy. An accumulation of LC3-II in the presence of an autophagy inhibitor confirms increased autophagic flux.
Visualizations
Caption: 8-Chloro-Adenosine Signaling Pathway.
Caption: Troubleshooting Workflow for 8-Cl-Ado Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exposure of Human Lung Cancer Cells to 8-Chloro-Adenosine Induces G2/M Arrest and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CL 232468 Degradation and Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and preventing the degradation of CL 232468 . The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
General Troubleshooting Guide
This guide addresses common problems that may arise due to the degradation of this compound .
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of the active compound. | Prepare fresh solutions for each experiment. If storage is necessary, store as single-use aliquots at -20°C or -80°C for a limited time.[1] |
| Interaction with media components. | Evaluate the compatibility of this compound with your specific cell culture media or buffer. Consider the presence of metal ions that could accelerate degradation.[1] | |
| Visible changes in solution color or clarity | pH instability leading to structural changes. | Maintain an acidic pH (below 4) for stock solutions using appropriate buffers (e.g., citrate (B86180) or acetate). If the experiment requires a neutral or alkaline pH, add the stock solution to the final medium immediately before use.[1] |
| Oxidation of the compound. | Use degassed solvents for solution preparation by sparging with an inert gas like nitrogen or argon. Store solutions under an inert atmosphere.[1] | |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation. | If possible, conduct experiments at concentrations where the compound remains fully dissolved. Ensure the final concentration of any organic solvent is compatible with your experimental system.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound ?
A1: Solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. To minimize moisture exposure, storing the compound in a desiccator within a freezer is recommended.[1]
Q2: How should I prepare a stock solution of this compound ?
A2: It is advisable to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO), methanol, or ethanol.[1] To minimize degradation, use solvents that have been degassed with an inert gas like nitrogen or argon. Whenever possible, prepare the solution on the day of the experiment.[1]
Q3: For how long can I store this compound solutions?
A3: Ideally, solutions should be prepared fresh for each experiment. If storage is necessary, it is recommended to store them as single-use aliquots at -20°C or -80°C for no longer than two weeks to minimize degradation.[1]
Q4: What are the likely degradation pathways for a chlorinated compound like this compound ?
A4: Chlorinated compounds can undergo various degradation reactions. Common pathways include hydrolysis (reaction with water), oxidation, and photochemically induced reactions (degradation upon exposure to light).[2] In some cases, degradation can be initiated by enzymatic activity under specific biological conditions.[3]
Experimental Protocols & Data Management
General Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions.
-
Solution Preparation:
-
Allow the solid this compound vial to reach room temperature before opening to prevent condensation.[1]
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the desired volume of a degassed, high-purity solvent (e.g., DMSO) to achieve the target concentration.[1]
-
Gently vortex or sonicate at low power until the solid is completely dissolved.[1]
-
-
Incubation Conditions:
-
Aliquot the stock solution into separate sterile tubes for each condition to be tested (e.g., different pH values, temperatures, light exposure).
-
Incubate the samples for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis of Degradation:
-
At each time point, analyze the samples using appropriate analytical methods to quantify the amount of remaining this compound and detect any degradation products.
-
Analytical Methods for Detecting Degradation
A variety of analytical techniques can be used to monitor the degradation of chlorinated compounds. The choice of method will depend on the specific properties of this compound and its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive technique for identifying and quantifying both the parent compound and its metabolites.[3]
-
Spectrophotometry (UV-Vis): Can be used to monitor changes in the absorbance spectrum of the solution, which may indicate degradation.[2]
Data Presentation: this compound Stability Log
Researchers can use the following table template to record and compare the stability of this compound under different experimental conditions.
| Condition | Time Point (hours) | Concentration of this compound (µM) | Degradation Products Detected | % Degradation |
| Control (e.g., -80°C) | 0 | |||
| 24 | ||||
| Room Temperature, Light | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Room Temperature, Dark | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 37°C, 5% CO2 | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visual Guides
Experimental Workflow for Assessing Compound Stability
Caption: Workflow for assessing the stability of this compound .
Common Degradation Pathways for Chlorinated Compounds
Caption: Potential degradation pathways for chlorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of CL-20 chemical degradation pathways, theoretical and experimental evidence for dependence on competing modes of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of CL-20 by a dehydrogenase enzyme from Clostridium sp. EDB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of two novel propachlor degradation pathways in two species of soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 8-Chloro-Adenosine
Welcome to the technical support center for enhancing the bioavailability of 8-chloro-adenosine (8-Cl-Ado). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of 8-chloro-adenosine?
A1: The primary challenges with 8-chloro-adenosine (8-Cl-Ado) are its rapid metabolism and hydrophilic nature. Following administration, 8-Cl-Ado is quickly metabolized, leading to a short biological half-life of approximately one hour.[1] Its hydrophilicity also limits its ability to be efficiently encapsulated in many drug delivery systems.[1]
Q2: What are the main strategies to enhance the bioavailability of 8-Cl-Ado?
A2: The two main strategies to improve the bioavailability of 8-Cl-Ado are:
-
Prodrug Synthesis: Converting 8-Cl-Ado into a more lipophilic prodrug, such as 8-chloro-adenosine-5'-O-stearate (8-CAS), enhances its compatibility with lipid-based delivery systems.[1]
-
Liposomal Formulation: Incorporating the lipophilic prodrug into a pegylated liposomal carrier protects it from rapid metabolism and improves its pharmacokinetic profile.[1]
Q3: How does 8-chloro-adenosine exert its cytotoxic effects?
A3: 8-chloro-adenosine is a prodrug that, upon entering a cell, is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][3][4] 8-Cl-ATP acts as a competitive inhibitor of ATP, leading to the inhibition of RNA synthesis and a depletion of cellular ATP levels.[2][3][4] This energy depletion activates the AMP-activated protein kinase (AMPK) pathway, which in turn can induce autophagy and apoptosis in cancer cells.[2][3]
Q4: What is the role of adenosine (B11128) deaminase in the metabolism of 8-Cl-Ado?
A4: Adenosine deaminase can convert 8-Cl-Ado to its inactive metabolite, 8-chloro-inosine. However, studies have shown that inhibiting this enzyme does not significantly increase the intracellular levels of the active metabolite, 8-Cl-ATP, and is therefore not considered a viable strategy for enhancing its efficacy.
Troubleshooting Guides
Prodrug Synthesis: 8-chloro-adenosine-5'-O-stearate (8-CAS)
Q: I am experiencing low yields during the synthesis of 8-CAS. What are the possible causes and solutions?
A: Low yields in the 5'-O-acylation of 8-Cl-Ado can be attributed to several factors:
-
Issue: Incomplete reaction.
-
Solution: Ensure all reactants are of high purity and anhydrous conditions are maintained, as moisture can hydrolyze the acylating agent (stearoyl chloride). Optimize the reaction time and temperature. The reaction may require elevated temperatures and prolonged stirring to proceed to completion.
-
-
Issue: Side reactions.
-
Solution: Besides the desired 5'-OH acylation, acylation can also occur at the 2'- and 3'-OH groups of the ribose sugar. To improve regioselectivity for the 5'-OH group, consider using a bulky acylating agent or employing protecting group strategies for the 2' and 3' positions, although this adds extra steps to the synthesis.
-
-
Issue: Degradation of the product.
-
Solution: 8-Cl-Ado and its derivatives can be sensitive to harsh pH conditions. Maintain a neutral or slightly basic pH during the reaction and workup to prevent degradation.
-
Q: I am having difficulty purifying the final 8-CAS product. What purification strategies are recommended?
A: The lipophilic nature of 8-CAS can make purification challenging.
-
Issue: Co-elution of starting materials and byproducts during column chromatography.
-
Solution: Use a shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) for silica (B1680970) gel chromatography. Thin-layer chromatography (TLC) should be used to carefully monitor the separation and identify the fractions containing the pure product.
-
-
Issue: Product is difficult to crystallize.
-
Solution: If crystallization is proving difficult, try precipitating the product from a solution in a good solvent (e.g., dichloromethane) by adding a poor solvent (e.g., hexane (B92381) or ether) dropwise at a low temperature.
-
Liposomal Formulation
Q: My liposomal formulation has a low entrapment efficiency for 8-CAS. How can I improve this?
A: Low entrapment efficiency of a lipophilic drug like 8-CAS is a common issue.
-
Issue: Poor partitioning of the drug into the lipid bilayer.
-
Solution: Ensure that the lipid composition of your liposomes is optimized for a lipophilic drug. The inclusion of cholesterol is crucial as it can increase the drug loading capacity of the lipid bilayer. The drug-to-lipid ratio is also a critical parameter to optimize.
-
-
Issue: Drug precipitation during formulation.
-
Solution: Ensure that the initial concentration of 8-CAS in the organic solvent is below its solubility limit. During the hydration step, maintain the temperature above the phase transition temperature of the lipids to ensure a fluid lipid bilayer that can accommodate the drug.
-
Q: The size of my liposomes is not uniform. How can I achieve a more monodisperse size distribution?
A: Polydispersity in liposome (B1194612) size is a common outcome of the thin-film hydration method.
-
Issue: Inconsistent hydration and vesicle formation.
-
Solution: After hydration of the lipid film, the resulting multilamellar vesicles (MLVs) must be downsized. Extrusion through polycarbonate membranes with defined pore sizes is the most common and effective method to produce unilamellar vesicles with a uniform size distribution. Start with larger pore sizes and progressively move to smaller ones. Sonication can also be used, but it may lead to lipid degradation and is harder to control.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 8-Cl-Ado, 8-CAS, and Liposomal 8-CAS in Rats
| Formulation | Elimination Half-life (t1/2) (min) | Clearance (Cl) (L/min/kg) | Area Under the Curve (AUC0-∞) (mg·min/L) |
| 8-Cl-Ado | 74.7 | 0.2398 | 42.0 |
| 8-CAS | 128.4 | 0.0135 | 741.4 |
| Liposomal 8-CAS | 249.2 | 0.00875 | 1163.6 |
Data from pharmacokinetic studies in rats after intravenous injection.[1]
Table 2: In Vitro Cytotoxicity of 8-Cl-Ado and its Formulations
| Compound | IC50 on MCF-7 cells at 72h (µM) |
| 8-Cl-Ado | 0.6 |
| 8-CAS | 1.0 |
| Liposomal 8-CAS | 1.9 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[1]
Experimental Protocols
Protocol 1: Synthesis of 8-chloro-adenosine-5'-O-stearate (8-CAS)
Objective: To synthesize the lipophilic prodrug 8-CAS from 8-Cl-Ado.
Materials:
-
8-chloro-adenosine (8-Cl-Ado)
-
Stearoyl chloride
-
Anhydrous pyridine (B92270)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve 8-Cl-Ado in anhydrous pyridine and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add stearoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC (e.g., using a DCM:MeOH mobile phase).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Collect the fractions containing the pure product, combine, and evaporate the solvent to obtain 8-CAS as a white solid.
-
Confirm the structure of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Preparation of Pegylated Liposomal 8-CAS
Objective: To formulate the 8-CAS prodrug into pegylated liposomes using the thin-film hydration method.
Materials:
-
8-chloro-adenosine-5'-O-stearate (8-CAS)
-
Egg phosphatidylcholine (EPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Extruder device
Procedure:
-
Dissolve 8-CAS, EPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized (e.g., EPC:Cholesterol:DSPE-PEG2000 at a ratio of 55:40:5).
-
Create a thin lipid film on the inner wall of the flask by evaporating the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.
-
Characterize the resulting liposomal suspension for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile of liposomal 8-CAS compared to free 8-Cl-Ado and the 8-CAS prodrug.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
8-Cl-Ado, 8-CAS, and liposomal 8-CAS formulations
-
Heparinized saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into three groups to receive 8-Cl-Ado, 8-CAS, or liposomal 8-CAS.
-
Administer the formulations intravenously via the tail vein at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the drug in the plasma samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (e.g., half-life, clearance, AUC) using appropriate software.
Mandatory Visualizations
References
- 1. A novel approach to improve the pharmacokinetic properties of 8-chloro-adenosine by the dual combination of lipophilic derivatisation and liposome formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 8-Chloro-Adenosine (8-Cl-Ado)
Welcome to the technical support center for 8-Chloro-Adenosine (8-Cl-Ado). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 8-Cl-Ado and to troubleshoot potential issues related to its transient responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-Cl-Ado?
A1: 8-Cl-Ado is a ribonucleoside analog. After entering the cell, it is phosphorylated by adenosine (B11128) kinase to its active triphosphate form, 8-Cl-ATP.[1][2][3] The primary mechanisms of action are twofold:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly transcribed RNA, which leads to premature termination of transcription.[4][5][6] This effect is more pronounced on mRNA synthesis (mediated by RNA Polymerase II) than on rRNA or tRNA synthesis.[4][5]
-
Depletion of Cellular ATP: The accumulation of intracellular 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels.[1][7][8]
Q2: What are the typical downstream cellular responses to 8-Cl-Ado treatment?
A2: The inhibition of RNA synthesis and depletion of ATP trigger several downstream effects, including:
-
Apoptosis: 8-Cl-Ado is known to induce apoptosis in various cancer cell lines.[4][9]
-
Cell Cycle Arrest: The compound can cause cells to arrest in different phases of the cell cycle, such as G1 or G2/M, depending on the cell type.[9][10]
-
Autophagy: ATP depletion leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[7][11] Activated AMPK can then inhibit the mTOR pathway, a central regulator of cell growth, and induce autophagy.[11]
-
Endoplasmic Reticulum (ER) Stress: In some cell types, such as human coronary artery endothelial cells, 8-Cl-Ado has been shown to induce sustained ER stress, leading to the unfolded protein response and apoptosis.[12]
Q3: Why are the in vivo responses to 8-Cl-Ado sometimes described as "transient"?
A3: While 8-Cl-Ado shows potent anti-leukemic activity in preclinical models, clinical responses in patients with acute myeloid leukemia (AML) have been observed to be transient.[6][13] This suggests that while the drug can effectively reduce the number of cancer cells initially, the effect is not sustained. One potential mechanism for this is a paradoxical effect where 8-Cl-Ado-induced p53, while promoting apoptosis, also increases fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), which may self-limit the drug's activity.[14] This highlights the importance of exploring combination therapies to overcome these resistance mechanisms.[14]
Q4: Is the cytotoxic effect of 8-Cl-Ado dependent on the p53 status of the cell?
A4: The anti-tumor effects of 8-Cl-Ado have been demonstrated to be independent of the p53 status in some contexts.[1][7] However, other research indicates that 8-Cl-Ado can induce p53 activation, which contributes to its pro-apoptotic effects.[14][15] Therefore, the role of p53 may be cell-type or context-dependent.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or no cytotoxicity observed at expected concentrations. | 1. Cellular Resistance: The cell line may have low levels of adenosine kinase, the enzyme required for the initial phosphorylation of 8-Cl-Ado.[2]2. Drug Inactivation: 8-Cl-Ado can be converted to inactive metabolites like 8-Chloro-inosine in the culture medium.[3]3. Experimental Conditions: Suboptimal drug concentration or incubation time. | 1. Confirm Target Cell Sensitivity: If possible, measure adenosine kinase activity or use a positive control cell line known to be sensitive to 8-Cl-Ado (e.g., MV4-11, MOLM-13).[1]2. Optimize Dosing: Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.3. Fresh Preparation: Always prepare 8-Cl-Ado solutions fresh from a high-quality source. |
| High variability in results between experiments. | 1. Drug Stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation.2. Cellular State: Differences in cell confluence, passage number, or metabolic state can alter the response.3. Assay Conditions: Inconsistent assay parameters (e.g., incubation times, reagent concentrations). | 1. Aliquot Stock Solutions: Aliquot your 8-Cl-Ado stock solution upon preparation to avoid multiple freeze-thaw cycles.2. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to achieve a consistent confluence at the time of treatment.3. Rigorous Protocol Adherence: Ensure all experimental steps are performed consistently. |
| Initial cytotoxic response is observed, but cell population recovers over time (transient in vitro response). | 1. Metabolic Adaptation: Cells may adapt their metabolism to counteract the effects of ATP depletion, for instance, by upregulating fatty acid oxidation.[14]2. Selection of Resistant Clones: The initial treatment may eliminate sensitive cells, allowing a small population of resistant cells to proliferate. | 1. Investigate Metabolic Pathways: Measure markers of metabolic pathways like FAO and OXPHOS to see if they are upregulated post-treatment.2. Combination Therapy: Consider combining 8-Cl-Ado with inhibitors of potential resistance pathways. For example, the BCL-2 inhibitor Venetoclax has shown synergy with 8-Cl-Ado, partly by counteracting the p53-induced increase in FAO.[14]3. Clonogenic Assays: Perform clonogenic or colony formation assays to assess the long-term survival and proliferative capacity of cells after treatment. |
| Unexpected cellular morphology or off-target effects. | 1. High Drug Concentration: Concentrations significantly above the IC50 may induce non-specific toxicity.2. Cell-Specific Responses: 8-Cl-Ado can have different effects in different cell types (e.g., inducing ER stress in endothelial cells).[12] | 1. Titrate Concentration: Ensure you are working within a relevant concentration range determined by a dose-response curve.2. Characterize the Response: Use specific markers to investigate the unexpected phenotype (e.g., markers for ER stress, autophagy, or different types of cell death). |
Data Presentation: In Vitro Efficacy of 8-Cl-Ado
Table 1: IC50 Values of 8-Cl-Ado in Various AML Cell Lines (72h Treatment)
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MOLM-13 | ITD-positive | ~0.2 - 1.4 | [1][8] |
| MOLM-14 | ITD-positive | ~0.2 - 1.4 | [1][8] |
| KG1a | Wild-Type | ~0.2 - 1.4 | [1][8] |
| MV-4-11 | ITD-positive | ~0.2 - 1.4 | [1][8] |
| OCI-AML3 | Wild-Type | ~0.2 - 1.4 | [1][8] |
Table 2: Key Pharmacodynamic Effects of 8-Cl-Ado
| Parameter | Cell Line / Condition | Treatment | Time | Effect | Reference |
| Intracellular 8-Cl-ATP | AML Cell Lines | 10 µM 8-Cl-Ado | 12 h | >600 µM | [1][8] |
| Endogenous ATP | AML Cell Lines | 10 µM 8-Cl-Ado | 12 h | >20% reduction | [1][8] |
| RNA Synthesis | AML Cell Lines | 300 nM - 1 µM 8-Cl-Ado | 24 h | Significant inhibition | [1][8] |
| DNA Synthesis | AML Cell Lines | Up to 10 µM 8-Cl-Ado | 24 h | Not significantly inhibited | [1][8] |
| AMPK Phosphorylation | MCF-7 / BT-474 | 10 µM 8-Cl-Ado | 7-12 h | Readily detected increase | [11] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V Staining
-
Cell Seeding: Seed cells (e.g., 2x10⁵ cells/mL) in an appropriate culture vessel and allow them to adhere or stabilize overnight.
-
Treatment: Treat cells with the desired concentrations of 8-Cl-Ado or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Quantification of Intracellular 8-Cl-ATP and ATP
-
Cell Treatment: Treat a known number of cells (e.g., 1x10⁷) with 8-Cl-Ado or vehicle control for the desired time.
-
Cell Extraction: Harvest cells and wash with ice-cold PBS. Extract the metabolites by adding a solution like 0.4 M perchloric acid to precipitate macromolecules.
-
Neutralization: Centrifuge to pellet the precipitate. Neutralize the acid-soluble supernatant containing the nucleotides with a base (e.g., potassium hydroxide).
-
HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).
-
Quantification: Run standards of known concentrations of ATP and 8-Cl-ATP to generate a standard curve. Calculate the concentration in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial cell number.[2][3]
-
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. 8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism | MDPI [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
cell line-specific responses to 8-chloro-adenosine
Welcome to the technical support center for 8-chloro-adenosine (8-Cl-Ado). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this potent ribonucleoside analog. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data on cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-chloro-adenosine?
8-chloro-adenosine is a pro-drug that, once inside the cell, is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2][3] Its cytotoxic effects are primarily attributed to two main mechanisms:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of ATP for incorporation into newly synthesized RNA by RNA polymerases. This leads to premature chain termination and a global inhibition of transcription.[1][2][4]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant reduction in the intracellular ATP pool.[1][5][6][7][8][9] This energy depletion triggers downstream signaling pathways.[5][6]
Q2: How does 8-Cl-Ado induce cell death?
8-Cl-Ado can induce different forms of cell death depending on the cell type, including apoptosis and autophagy.[5][10]
-
Apoptosis: In many cancer cell lines, 8-Cl-Ado treatment leads to the induction of apoptosis, characterized by events such as loss of mitochondrial membrane potential and cleavage of PARP.[4][9][11] In some instances, it can sensitize cells to TRAIL-induced apoptosis.[12]
-
Autophagy: In breast cancer cells, for example, 8-Cl-Ado has been shown to induce autophagic cell death.[5][10]
Q3: Why do different cell lines exhibit varying sensitivity to 8-Cl-Ado?
The differential sensitivity of cell lines to 8-Cl-Ado is a complex phenomenon influenced by several factors:
-
Metabolic Rate: The rate at which cells anabolize 8-Cl-Ado to its active triphosphate form, 8-Cl-ATP, can significantly impact its cytotoxicity.[3][9]
-
Signaling Pathway Dependencies: The reliance of a cell line on specific survival pathways can determine its susceptibility. For instance, sensitivity in renal cell carcinoma is associated with AMPK activation and subsequent mTOR pathway inhibition.[6][13] Resistant cells may have elevated basal levels of phospho-RPS6 and AKT.[6][13]
-
Expression of Key Proteins: The expression levels of proteins involved in the drug's mechanism of action or in cell survival pathways can influence the response. For example, in some breast cancer cells, 8-Cl-Ado's effect is mediated by the downregulation of ADAR1 and the activation of the p53/p21 signaling pathway.[10]
Q4: Is the p53 status of a cell line a determinant of its sensitivity to 8-Cl-Ado?
The effect of 8-Cl-Ado on tumor cells has been demonstrated to be independent of p53 status in some contexts, such as in acute myeloid leukemia (AML).[7] However, in other cell types, the p53 pathway can be modulated by 8-Cl-Ado treatment. For instance, in HCT-116 colon cancer cells, 8-Cl-Ado treatment led to the stabilization of p53 protein and activation of p21 expression.[14] Despite this, the overall cytotoxicity was similar irrespective of p53 and p21 status in this particular study.[14]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity in my cell line.
-
Possible Cause 1: Low Anabolic Activity. Your cell line may have a low rate of converting 8-Cl-Ado to the active 8-Cl-ATP.
-
Troubleshooting Step: Measure the intracellular levels of 8-Cl-ATP using techniques like HPLC to confirm the metabolic activation of the compound.
-
-
Possible Cause 2: Resistance Pathways. The cell line may have overactive survival pathways that counteract the effects of 8-Cl-Ado.
-
Possible Cause 3: Drug Inactivation. 8-Cl-Ado can be deaminated by adenosine (B11128) deaminase (ADA) to the inactive metabolite 8-chloroinosine.[1]
-
Troubleshooting Step: If high levels of ADA are suspected, consider using an ADA inhibitor in your culture medium, although this may increase toxicity in non-target cells.
-
-
Possible Cause 4: Suboptimal Drug Concentration or Treatment Duration. The IC50 can vary significantly between cell lines.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Refer to the quantitative data table below for guidance.
-
Problem 2: I am seeing high variability in my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell confluency and passage number can affect experimental outcomes.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. Use cells within a narrow passage number range.
-
-
Possible Cause 2: Drug Stability. 8-Cl-Ado in solution may degrade over time.
-
Troubleshooting Step: Prepare fresh drug solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 8-chloro-adenosine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.52 | 96 h | [10] |
| SK-BR-3 | HER2+ Breast Cancer | 1.4 | 96 h | [10] |
| Renal Cell Carcinoma | ||||
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | Not Specified | [6] |
| ACHN | Clear Cell Renal Cell Carcinoma | ~5 | Not Specified | [6] |
| RCC4 | Clear Cell Renal Cell Carcinoma | ~30 | Not Specified | [6] |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | Not Specified | [6] |
| Acute Myeloid Leukemia (AML) | ||||
| Molm-13 | AML | 0.2 - 1.4 | 72 h | [7][8] |
| Molm-14 | AML | 0.2 - 1.4 | 72 h | [7][8] |
| KG1a | AML | 0.2 - 1.4 | 72 h | [7][8] |
| MV-4-11 | AML | 0.2 - 1.4 | 72 h | [7][8] |
| OCI-AML3 | AML | 0.2 - 1.4 | 72 h | [7][8] |
| FLT3-ITD positive primary blasts | AML | 0.8 | 72 h | [7][8] |
| Mantle Cell Lymphoma (MCL) | ||||
| Granta 519 | Mantle Cell Lymphoma | Not specified, growth inhibited | Not Specified | [4] |
| JeKo | Mantle Cell Lymphoma | Not specified, growth inhibited | Not Specified | [4] |
| Mino | Mantle Cell Lymphoma | Not specified, growth inhibited | Not Specified | [4] |
| SP-53 | Mantle Cell Lymphoma | Not specified, growth inhibited | Not Specified | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Principle: This assay measures cell proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan (B1609692) product.
Methodology: [10]
-
Cell Seeding: Seed cells at a density of 3 x 10³ cells per well in a 96-well plate in triplicate for each condition.
-
Incubation: Culture the cells for 24 hours under normal conditions (37°C, 5% CO₂).
-
Drug Treatment: Add varying concentrations of 8-Cl-Ado to the respective wells and continue to culture for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 30 minutes.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression/Phosphorylation
Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels or post-translational modifications, such as phosphorylation.
Methodology: [2]
-
Cell Treatment: Treat cells with the desired concentration of 8-Cl-Ado for various time points.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AMPKα, total AMPKα, p53, p21, ADAR1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. It can be used to determine cell cycle distribution and to quantify apoptotic cells.
Methodology for Cell Cycle Analysis: [10]
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells per well in a six-well plate and treat with 8-Cl-Ado for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) at 4°C for at least 6 hours.
-
Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Methodology for Apoptosis Analysis (Annexin V/PI Staining): [10]
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by 8-chloro-adenosine and a typical experimental workflow.
Caption: General mechanism of 8-Cl-Ado action.
Caption: 8-Cl-Ado induced ADAR1/p53 signaling.
Caption: Experimental workflow for 8-Cl-Ado studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Protocol Refinement for 8-Cl-Ado Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 8-Chloro-adenosine (8-Cl-Ado) in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate effective and reproducible research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 8-Cl-Ado.
| Issue | Possible Cause | Recommended Solution |
| 1. Inconsistent or weaker-than-expected cytotoxic effects. | a) Degradation of 8-Cl-Ado: 8-Cl-Ado solution may have degraded due to improper storage or handling. b) Suboptimal concentration: The concentration of 8-Cl-Ado may be too low for the specific cell line being used. c) Cell line resistance: The target cells may have inherent or acquired resistance mechanisms. d) Incorrect solvent or vehicle control: The solvent used to dissolve 8-Cl-Ado might interfere with its activity, or the vehicle control may not be appropriate. | a) Prepare fresh stock solutions of 8-Cl-Ado in a suitable solvent like DMSO and store them in aliquots at -80°C to minimize freeze-thaw cycles.[1] b) Perform a dose-response study to determine the optimal concentration for your cell line. Concentrations can range from nanomolar to micromolar levels depending on the cell type.[2][3] c) Consider using a different cell line or investigating potential resistance pathways. d) Ensure the final solvent concentration in the culture medium is low and non-toxic to the cells. Always include a vehicle-only control in your experiments.[4] |
| 2. High variability in experimental replicates. | a) Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. b) Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate media components and affect cell growth. c) Incomplete dissolution of 8-Cl-Ado: If not fully dissolved, the compound's concentration will be inconsistent. | a) Ensure a homogenous cell suspension before seeding and use a calibrated pipette. b) Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. c) Ensure complete dissolution of the 8-Cl-Ado stock solution before diluting it in the culture medium. Gentle warming or vortexing may be necessary. |
| 3. Difficulty dissolving 8-Cl-Ado. | Low aqueous solubility: 8-Cl-Ado is a hydrophobic molecule with limited solubility in aqueous solutions.[5][6][7] | Prepare a high-concentration stock solution in an organic solvent such as DMSO.[4][6] For experiments, dilute the stock solution in the culture medium to the desired final concentration, ensuring the final DMSO concentration is typically below 0.5%. |
| 4. Unexpected off-target effects or cytotoxicity in control cells. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Keep the final concentration of the organic solvent in the culture medium as low as possible (ideally ≤0.1%) and consistent across all experimental and control groups.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-Cl-Ado?
A1: 8-Cl-Ado is a prodrug that is taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[4] 8-Cl-ATP then exerts its cytotoxic effects through a multi-faceted mechanism, primarily by inhibiting RNA synthesis and depleting cellular ATP pools.[8]
Q2: How does 8-Cl-Ado lead to cell death?
A2: The depletion of cellular ATP by 8-Cl-Ado leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][4] Activated AMPK can then trigger autophagy, a cellular self-digestion process that can contribute to cell death.[1][4] Additionally, 8-Cl-Ado can induce apoptosis through the activation of the unfolded protein response (UPR) due to endoplasmic reticulum stress.[9][10] It can also sensitize cancer cells to TRAIL-induced apoptosis.[11]
Q3: What is the recommended solvent and storage condition for 8-Cl-Ado?
A3: 8-Cl-Ado is typically dissolved in DMSO to prepare a stock solution.[4] It is recommended to aliquot the stock solution and store it at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is also acceptable, with protection from light.[1]
Q4: How can I measure the intracellular conversion of 8-Cl-Ado to 8-Cl-ATP?
A4: The intracellular levels of 8-Cl-ATP can be quantified using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] This involves cell lysis, extraction of the nucleotide fraction, and subsequent chromatographic separation and detection.[12]
Q5: Are there any known inactive metabolites of 8-Cl-Ado?
A5: Yes, the primary inactive metabolite of 8-Cl-Ado is 8-Chloroinosine (8-Cl-Ino).[4][12]
Key Signaling Pathways and Workflows
Caption: Mechanism of action of 8-Chloro-adenosine (8-Cl-Ado).
Caption: General experimental workflow for 8-Cl-Ado studies.
Quantitative Data Summary
Table 1: Intracellular Accumulation of 8-Cl-ATP
| 8-Cl-Ado Dose (mg/m²) | Intracellular 8-Cl-ATP Concentration (µM) |
| 100 | 50 - 150 |
| 200 | 100 - 300 |
| 400 | 200 - 600+ |
| Data compiled from a phase 1 clinical trial in AML patients. Cellular pharmacokinetic data indicated that the accumulation of 8-Cl-ATP was associated with a reduction in AML blasts in the peripheral blood.[12][13] |
Table 2: In Vitro Activity of 8-Cl-Ado in AML Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| Molm-13 | ~0.2 - 1.4 |
| Molm-14 | ~0.2 - 1.4 |
| KG1a | ~0.2 - 1.4 |
| MV-4-11 | ~0.2 - 1.4 |
| OCI-AML3 | ~0.2 - 1.4 |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[3] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is adapted for assessing the cytotoxic effects of 8-Cl-Ado.
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
8-Cl-Ado stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[14]
-
Incubate the plate for 24 hours in a cell culture incubator to allow for cell adherence.
-
Prepare serial dilutions of 8-Cl-Ado in complete culture medium from the stock solution.
-
Add 10 µL of the diluted 8-Cl-Ado solutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours in the incubator.[14]
-
Measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for AMPK Activation
This protocol is for detecting the phosphorylation of AMPK, a marker of its activation.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-phospho-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 8-Cl-Ado (e.g., 40 µM) for various time points (e.g., 0, 8, 16, 24 hours).[4]
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.[4]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
RNA Synthesis Inhibition Assay
This assay measures the rate of new RNA synthesis.
Materials:
-
Multi-well plates
-
[³H]uridine (radiolabeled RNA precursor)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.[4]
-
Treat the cells with the desired concentrations of 8-Cl-Ado for a specific duration (e.g., up to 12 hours).[4]
-
One hour before the end of the treatment, add 2 µCi/mL of [³H]uridine to each well.[4]
-
Harvest the cells onto glass fiber filters.
-
Wash the filters with ice-cold 8% TCA, water, and 100% ethanol (B145695) to remove unincorporated uridine.[4]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8-Chloro-adenosine sensitizes a human hepatoma cell line to TRAIL-induced apoptosis by caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Validation & Comparative
Validating the Mechanism of Action of 8-Chloro-Adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action and performance of 8-chloro-adenosine (8-Cl-Ado) with other therapeutic alternatives, supported by experimental data.
Abstract
8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that serves as a prodrug with demonstrated preclinical and clinical activity against a variety of hematological malignancies and solid tumors.[1][2] Its primary mechanism of action involves intracellular phosphorylation to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), which then exerts cytotoxic effects through a dual mechanism: inhibition of RNA synthesis and depletion of cellular ATP.[3][4] This guide delves into the molecular pathways affected by 8-Cl-Ado, compares its efficacy with other nucleoside analogs and targeted therapies, and provides detailed protocols for key validation experiments.
Mechanism of Action of 8-Chloro-Adenosine
8-Cl-Ado is readily taken up by cells and converted to 8-Cl-ATP.[3] This active metabolite disrupts cellular homeostasis through two primary pathways:
-
Inhibition of RNA Synthesis: As an analog of ATP, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases.[2][3] This incorporation leads to premature chain termination, resulting in a global inhibition of RNA synthesis.[3][5] Studies have shown that 8-Cl-Ado preferentially inhibits RNA polymerase II, leading to a significant decrease in mRNA synthesis.[5]
-
Depletion of Cellular ATP and Activation of AMPK: The phosphorylation of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant reduction in the intracellular ATP pool.[3][6] This decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[3][7] Activated AMPK, in turn, inhibits the mTOR pathway and can induce autophagy, contributing to the cytotoxic effects of 8-Cl-Ado.[2][3]
dot
Performance Comparison with Alternatives
The efficacy of 8-Cl-Ado has been evaluated against other nucleoside analogs and targeted therapies in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values of 8-Chloro-Adenosine and Other Nucleoside Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | 8-Cl-Ado (µM) | Fludarabine (µM) | Cytarabine (B982) (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4[6][8] | - | - |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 - 1.4[6][8] | - | 0.26[9] |
| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4[6][8] | - | 18.21[10] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4[6][8] | - | - |
| HL-60 | Acute Myeloid Leukemia | - | - | 14.24[10] |
| K562 | Chronic Myelogenous Leukemia | - | 3.33[11][12] | - |
| MDA-MB-231 | Breast Cancer | 0.52[13] | - | - |
| SK-BR-3 | Breast Cancer | 1.4[13] | - | - |
| CAKI-1 | Renal Cell Carcinoma | 2[14] | - | - |
| RXF-393 | Renal Cell Carcinoma | 36[14] | - | - |
Table 2: IC50 Values of 8-Chloro-Adenosine and Venetoclax (B612062) in AML Cell Lines
| Cell Line | 8-Cl-Ado (µM) | Venetoclax (µM) |
| MOLM-13 | 0.2 - 1.4[6][8] | <0.1[15] |
| MV-4-11 | 0.2 - 1.4[6][8] | <0.1[15] |
| OCI-AML3 | 0.2 - 1.4[6][8] | 11 - 42[15] |
| KG-1 | - | >32 (48h), 10.73 (72h)[16] |
| HL-60 | - | 4.06 (48h), 0.51 (72h)[16] |
Comparison of Mechanisms of Action
| Feature | 8-Chloro-Adenosine | Fludarabine | Cytarabine | Venetoclax |
| Drug Class | Ribonucleoside Analog | Purine Nucleoside Analog | Pyrimidine Nucleoside Analog | BCL-2 Inhibitor |
| Active Form | 8-Chloro-ATP | F-ara-ATP | Ara-CTP | Venetoclax |
| Primary Target | RNA Polymerases, ATP pool | DNA Polymerase, Ribonucleotide Reductase | DNA Polymerase | BCL-2 Protein |
| Effect on DNA Synthesis | No significant direct inhibition[17][18] | Inhibition | Inhibition | No direct effect |
| Effect on RNA Synthesis | Inhibition[5][17] | Inhibition | No direct effect | No direct effect |
| Induction of Apoptosis | Yes | Yes | Yes | Yes |
| Other Effects | ATP depletion, AMPK activation, mTOR inhibition, Autophagy[2][3][7] | - | - | - |
dot
Combination Therapy: 8-Chloro-Adenosine and Venetoclax
Preclinical studies have demonstrated strong synergy between 8-Cl-Ado and the BCL-2 inhibitor, venetoclax, in acute myeloid leukemia (AML) cells.[8][19] The combination has been shown to synergistically inhibit intracellular ATP pools.[8] While 8-Cl-Ado treatment alone can lead to a 20% decrease in ATP levels, and venetoclax alone up to a 40% decrease, the combination can result in a 70-90% reduction in intracellular ATP.[8] This enhanced energy depletion likely contributes to the observed synergistic cytotoxicity. A phase I clinical trial investigating this combination in relapsed/refractory AML is ongoing.[20]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 8-Cl-Ado and other compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
8-Chloro-Adenosine (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[1]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492-570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
dot
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 16. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 8-chloro-adenosine versus Fludarabine in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of 8-chloro-adenosine (8-Cl-Ado) and fludarabine (B1672870), focusing on their mechanisms of action, in vitro efficacy, and the signaling pathways they modulate. The information is supported by experimental data from preclinical studies to aid in research and development decisions.
At a Glance: Key Differences and Mechanisms
8-chloro-adenosine and fludarabine are both purine (B94841) nucleoside analogs that exhibit potent anti-cancer properties, yet they function through distinct primary mechanisms. 8-Cl-Ado primarily targets RNA synthesis and cellular energy metabolism, while fludarabine is a classic inhibitor of DNA synthesis.[1][2][3]
8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog. After entering the cell, it is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[4] 8-Cl-ATP exerts its cytotoxic effects through two main pathways:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly transcribed RNA, leading to premature chain termination and a global inhibition of RNA synthesis.[2][4]
-
Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant reduction in the intracellular ATP pool and activation of the energy sensor AMP-activated protein kinase (AMPK).[5]
Fludarabine , a fluorinated purine analog, acts as a prodrug that is converted to its active triphosphate form, F-ara-ATP.[3][6] Its primary mechanism involves:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with deoxyadenosine (B7792050) triphosphate (dATP) and inhibits key enzymes involved in DNA replication, such as DNA polymerase, ribonucleotide reductase, and DNA primase, leading to the termination of DNA chain elongation.[1][3][7] It can also be incorporated into the DNA strand itself.[6]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of 8-Cl-Ado and fludarabine in various leukemia cell lines. Direct head-to-head comparisons in the same studies are limited; therefore, data from different sources are presented.
Table 1: In Vitro Cytotoxicity (IC50) of 8-chloro-adenosine in AML Cell Lines
| Cell Line | Predominant Mutation | IC50 (µM) after 72h | Reference |
| MOLM-13 | FLT3-ITD | ~0.2 | [8][9] |
| MOLM-14 | FLT3-ITD | Not explicitly stated, but growth inhibition observed | [10] |
| KG-1a | FLT3 WT | ~1.4 | [8][9] |
| MV4-11 | FLT3-ITD | ~0.25 (established IC50) | [10][11] |
| OCI-AML3 | ~1.4 | [8][9] | |
| Primary AML Blasts (FLT3-ITD+) | FLT3-ITD | 0.8 | [8][9] |
Table 2: In Vitro Cytotoxicity (IC50) of Fludarabine in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 (4h treatment) | [12] |
| RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | [13] |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | [7] |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 | [7] |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686 | [7] |
| NALM-6 | B-cell Leukemia | 0.749 | [7] |
| RS4-11 | Leukemia | 0.823 | [7] |
| 697 | Acute Lymphoblastic Leukemia | 1.218 | [7] |
| P30-OHK | Acute Lymphoblastic Leukemia | 1.365 | [7] |
Signaling Pathways
The distinct mechanisms of 8-Cl-Ado and fludarabine result in the modulation of different downstream signaling pathways, leading to apoptosis and cell cycle arrest.
Caption: Signaling Pathway of 8-chloro-adenosine.
Caption: Signaling Pathway of Fludarabine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.
-
Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of 8-Cl-Ado or fludarabine in culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with the desired concentrations of 8-Cl-Ado or fludarabine for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
RNA and DNA Synthesis Inhibition Assay
This assay measures the rate of new RNA and DNA synthesis by quantifying the incorporation of radiolabeled precursors.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of 8-Cl-Ado or fludarabine for a specified duration (e.g., 4-24 hours).
-
Radiolabeling: One hour prior to the end of the treatment, add either 2 µCi/mL of [³H]uridine (for RNA synthesis) or [³H]thymidine (for DNA synthesis) to each well.
-
Cell Harvesting: After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold 10% trichloroacetic acid (TCA), followed by 70% ethanol (B145695) to remove unincorporated radiolabel.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. mdpi.com [mdpi.com]
- 3. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
A Preclinical Showdown: 8-Chloro-Adenosine vs. Cytarabine in Acute Myeloid Leukemia
A Comparative Analysis for Researchers and Drug Development Professionals
Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a critical need for novel therapeutic agents that can overcome resistance and improve patient outcomes. For decades, cytarabine (B982) has been a cornerstone of AML chemotherapy. However, the emergence of novel nucleoside analogs like 8-chloro-adenosine (8-Cl-Ado) presents a promising alternative with a distinct mechanism of action. This guide provides a comprehensive, data-driven comparison of 8-Cl-Ado and cytarabine, focusing on their preclinical performance in AML models.
At a Glance: Key Performance Indicators
The following table summarizes the in vitro cytotoxicity of 8-Cl-Ado and cytarabine in various AML cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies, such as the duration of drug exposure.
| Drug | Cell Line | IC50 (µM) | Exposure Time (hours) | Citation |
| 8-Cl-Ado | MOLM-13 | ~0.2 - 1.4 | 72 | [1][2] |
| MOLM-14 | ~0.2 - 1.4 | 72 | [1][2] | |
| KG-1a | ~0.2 - 1.4 | 72 | [1][2] | |
| MV4-11 | ~0.2 - 1.4 | 72 | [1][2] | |
| OCI-AML3 | ~0.2 - 1.4 | 72 | [1][2] | |
| Primary FLT3-ITD+ blasts | 0.8 | 72 | [1][2] | |
| Cytarabine | HL-60 | 0.4072 | 48 | [3] |
| HL60-CR50 (Resistant) | 0.9068 | 48 | [3] | |
| THP-1 | Not specified | Not specified | ||
| Kasumi-1 | Not specified | Not specified |
Delving into the Mechanisms: A Tale of Two Nucleosides
8-Cl-Ado and cytarabine, while both classified as nucleoside analogs, exert their anti-leukemic effects through fundamentally different mechanisms.
8-Chloro-Adenosine: A Dual Threat to RNA and Energy Metabolism
8-Cl-Ado is a ribonucleoside analog that, after intracellular phosphorylation to its active triphosphate form (8-Cl-ATP), primarily targets RNA synthesis.[1][4] Its incorporation into newly transcribed RNA leads to chain termination and subsequent inhibition of transcription.[5] This disruption of RNA synthesis has been observed in AML cell lines like KG-1a and MV4-11 in a dose-dependent manner.[1][4] Furthermore, the accumulation of 8-Cl-ATP interferes with cellular energy metabolism by reducing endogenous ATP levels.[1][4] Preclinical studies have shown that treatment with 8-Cl-Ado leads to DNA damage signaling and apoptosis, particularly in AML cells harboring the FLT3-ITD mutation.[2] It has been shown to down-regulate miR-155 expression, which in turn affects the miR-155/Ebp1/p53/PCNA signaling pathway.[2]
Figure 1: 8-Cl-Ado Signaling Pathway in AML.
Cytarabine: The DNA Synthesis Inhibitor
Cytarabine (ara-C) is a deoxycytidine analog that must be intracellularly phosphorylated to its active triphosphate form, ara-CTP.[6][7] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[6] The incorporation of ara-CTP into the growing DNA strand inhibits DNA polymerase, leading to chain termination and halting DNA replication, primarily during the S phase of the cell cycle.[6][8] This disruption of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells.[7] Resistance to cytarabine can develop through various mechanisms, including reduced activation by deoxycytidine kinase (DCK) or increased inactivation.[9]
Figure 2: Cytarabine Signaling Pathway in AML.
Cellular Effects: A Comparative Overview
| Effect | 8-Chloro-Adenosine | Cytarabine |
| Primary Target | RNA Synthesis, ATP Metabolism | DNA Synthesis |
| Cell Cycle Arrest | G0/G1 phase arrest observed in FLT3-ITD+ cells.[2] | S-phase arrest.[6] |
| Induction of Apoptosis | Induces apoptosis, particularly in FLT3-ITD+ AML cells and leukemic stem cells.[2] | Induces apoptosis through DNA damage. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are generalized protocols for key experiments used to evaluate 8-Cl-Ado and cytarabine.
Figure 3: General Experimental Workflow.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: AML cells (e.g., MOLM-13, KG-1a, HL-60) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well in RPMI-1640 medium supplemented with 10-20% FBS and antibiotics.[10]
-
Drug Treatment: Cells are treated with a serial dilution of 8-Cl-Ado or cytarabine. A vehicle-only control is included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®. For the MTT assay, the reagent is added to each well, and after a few hours of incubation, the formazan (B1609692) product is solubilized, and the absorbance is read on a plate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: AML cells are treated with the desired concentrations of 8-Cl-Ado or cytarabine for a specified time.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[10]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[10][11][12]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with 8-Cl-Ado or cytarabine for the desired duration.
-
Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol, typically added dropwise while vortexing to prevent clumping.[10][13][14]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A to ensure only DNA is stained.[10][13][14]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the intensity of the PI fluorescence.[6][15]
Macromolecular Synthesis Inhibition Assay
-
Cell Treatment: AML cells are incubated with various concentrations of 8-Cl-Ado or cytarabine for a defined period (e.g., 24 hours).[7][8]
-
Radiolabeling:
-
Harvesting and Measurement: Cells are harvested, and the unincorporated radiolabel is washed away. The amount of incorporated [3H]-uridine or [3H]-thymidine into RNA or DNA, respectively, is quantified using a scintillation counter.
-
Data Analysis: The rate of synthesis is expressed as a percentage relative to the vehicle-treated control cells.
Concluding Remarks
8-Cl-Ado and cytarabine represent two distinct therapeutic strategies for AML. Cytarabine, a long-standing chemotherapy agent, effectively targets DNA replication. In contrast, the newer agent, 8-Cl-Ado, presents a multi-faceted attack by inhibiting RNA synthesis and disrupting cellular energy metabolism. The preclinical data suggest that 8-Cl-Ado is a potent anti-leukemic agent, particularly against AML subtypes with poor-risk mutations like FLT3-ITD.
While direct comparative studies are limited, the available evidence indicates that 8-Cl-Ado's unique mechanism of action could provide a valuable alternative or complementary approach to cytarabine-based therapies, especially in cases of resistance. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and optimal therapeutic positioning of these two nucleoside analogs in the treatment of AML.
References
- 1. DUSP1 Signaling Pathway Regulates Cytarabine Sensitivity in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming 8-Chloro-Adenosine Induced Apoptosis: A Comparative Guide to Essential Assays
For Researchers, Scientists, and Drug Development Professionals
8-chloro-adenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated potent anti-cancer activity by inducing programmed cell death, or apoptosis, in various tumor cell lines.[1][2] Confirmation of apoptosis is a critical step in evaluating the efficacy of potential therapeutic agents like 8-Cl-Ado. This guide provides a comparative overview of key assays used to detect and quantify 8-Cl-Ado-induced apoptosis, complete with experimental data and detailed protocols to aid researchers in their study design and execution.
Quantitative Comparison of Apoptosis Induction
The efficacy of 8-Cl-Ado in inducing apoptosis can be quantified and compared across different cell lines and experimental conditions. The following table summarizes key quantitative data from multiple assays, demonstrating a dose-dependent and time-dependent increase in apoptotic markers upon treatment with 8-Cl-Ado.
| Cell Line | Treatment (8-Cl-Ado) | Assay | Result | Reference |
| HL-60 | 1.2 µM (IC50) | MTT Assay | 50% inhibition of cell growth | [1] |
| MGc-803 | 1.8 µM (IC50) | MTT Assay | 50% inhibition of cell growth | [1] |
| RPMI-8226 | 30 µM for 24h | Annexin V-FITC/PI Staining | 19.27% apoptotic and necrotic cells | [3] |
| RPMI-8226 | 30 µM for 48h | Flow Cytometry (Sub-G1) | 63.6% of cells in sub-G1 phase | [3] |
| A549 | 2 µM for 96h | Flow Cytometry (G2/M) | 34.68% of cells in G2/M phase | [4] |
| H1299 | 2 µM for 72h | Flow Cytometry (G2/M) | 30.07% of cells in G2/M phase | [4] |
| MCF-7 | 10 µM for 3 days | Clonogenic Survival | ~90% loss of clonogenic survival | [5] |
| MCF-7 | 10 µM for 3 days | Apoptosis Induction | ~30% apoptosis induction | [6] |
Key Experimental Protocols for Apoptosis Detection
Accurate and reproducible data are paramount in apoptosis research. Below are detailed methodologies for the principal assays used to confirm apoptosis induced by 8-Cl-Ado.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation:
-
Seed and treat cells with the desired concentrations of 8-Cl-Ado for the specified duration. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that cleave numerous cellular substrates.[7] This assay quantifies their activity using a proluminescent substrate.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Plate cells in a white-walled 96-well plate and treat with 8-Cl-Ado.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
-
Incubation and Measurement:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[11]
Protocol:
-
Sample Preparation:
-
TUNEL Reaction:
-
Detection and Analysis:
-
Stop the reaction by washing the cells with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[14]
-
Western Blotting for Cleaved PARP and Caspase-3
Western blotting is a powerful technique to detect the cleavage of key apoptotic proteins. Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3, and its cleavage from a 116 kDa protein to an 89 kDa fragment is a classic indicator of apoptosis.[7] Similarly, the cleavage of pro-caspase-3 (32 kDa) into its active p17 and p12 subunits can be detected.[7]
Protocol:
-
Cell Lysis:
-
Treat cells with 8-Cl-Ado, harvest, and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. An increase in the cleaved forms of PARP and caspase-3 confirms apoptosis.[15]
-
Visualizing the Process: Workflows and Pathways
Understanding the sequence of events in both the experimental confirmation and the cellular signaling of 8-Cl-Ado-induced apoptosis is crucial. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Experimental workflow for confirming 8-Cl-Ado induced apoptosis.
References
- 1. [8-chloro-adenosine induced apoptosis in various human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 3. 8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure of Human Lung Cancer Cells to 8-Chloro-Adenosine Induces G2/M Arrest and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. promega.com [promega.com]
- 9. protocols.io [protocols.io]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 12. assaygenie.com [assaygenie.com]
- 13. antbioinc.com [antbioinc.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 8-Chloro-Adenosine (8-Cl-Ado) and Cladribine for Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ribonucleoside analog 8-Chloro-Adenosine (8-Cl-Ado) and the deoxyadenosine (B7792050) analog cladribine (B1669150). This analysis is supported by experimental data, detailed methodologies, and visualizations of key cellular pathways and workflows.
Introduction: Two Adenosine (B11128) Analogs Targeting Cancer
8-Chloro-Adenosine (8-Cl-Ado) and Cladribine are both purine (B94841) nucleoside analogs that have demonstrated significant potential in the treatment of various cancers. While they share a common adenosine-based structure, their distinct chemical modifications lead to different mechanisms of action, cellular targets, and clinical applications. 8-Cl-Ado, a ribonucleoside analog, primarily disrupts RNA synthesis and cellular energy metabolism.[1] In contrast, cladribine, a deoxyadenosine analog, interferes with DNA synthesis and repair.[2] This guide delves into a detailed comparative analysis of these two compounds, providing a comprehensive overview of their preclinical and clinical profiles.
Chemical and Physical Properties
Both 8-Cl-Ado and cladribine are derivatives of adenosine, a fundamental component of nucleic acids and cellular energy currency. Their structural similarities and key differences are outlined below.
| Feature | 8-Chloro-Adenosine (8-Cl-Ado) | Cladribine (2-Chloro-2'-deoxyadenosine) |
| Chemical Structure | Adenosine with a chlorine atom at the 8th position of the purine ring. | Deoxyadenosine with a chlorine atom at the 2nd position of the purine ring. |
| Nucleoside Type | Ribonucleoside | Deoxyribonucleoside |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | C₁₀H₁₂ClN₅O₃ |
| Mechanism of Action | Inhibition of RNA synthesis, ATP depletion.[1] | Incorporation into DNA, inhibition of DNA synthesis and repair.[2] |
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of 8-Cl-Ado and cladribine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Cell Line | Cancer Type | 8-Cl-Ado IC50 (µM) | Cladribine IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly found in the same study | ~0.03 - 0.1 | [3][4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not explicitly found in the same study | ~0.02 - 0.05 | [3] |
| THP-1 | Acute Monocytic Leukemia | Not explicitly found in the same study | ~0.1 - 0.5 | [3] |
| KBM3/Bu250⁶ | Acute Myeloid Leukemia | Not explicitly found in the same study | Synergistic effects observed with other agents | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Not explicitly found in the same study | Synergistic effects observed with other agents | [2] |
Note: Direct comparative IC50 values in the same study for both compounds are limited in the provided search results. The table above presents available data from different studies.
Mechanisms of Action and Signaling Pathways
The distinct chemical structures of 8-Cl-Ado and cladribine dictate their different intracellular targets and mechanisms of action, leading to the induction of apoptosis through separate signaling cascades.
8-Chloro-Adenosine (8-Cl-Ado)
8-Cl-Ado exerts its anticancer effects primarily through the inhibition of RNA synthesis and the depletion of cellular ATP.[1] Upon entering the cell, 8-Cl-Ado is phosphorylated to its active triphosphate form, 8-Cl-ATP. This active metabolite is then incorporated into newly synthesized RNA chains, leading to premature termination of transcription. The accumulation of 8-Cl-ATP also competes with endogenous ATP, leading to a significant reduction in cellular energy levels. This energy crisis can trigger apoptosis.[1] Furthermore, 8-Cl-Ado has been shown to inactivate NF-κB, a key transcription factor involved in cell survival.[5]
Cladribine
Cladribine, being a deoxyadenosine analog, primarily targets DNA synthesis and repair.[2] It is resistant to degradation by adenosine deaminase, allowing it to accumulate within cells.[2] Once inside the cell, cladribine is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP is then incorporated into the DNA of replicating cells, leading to the accumulation of DNA strand breaks. This DNA damage triggers cell cycle arrest and activates both intrinsic and extrinsic apoptotic pathways.[6][7][8] The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway can be activated through the upregulation of death receptors like DR4, leading to the activation of caspase-8.[9]
Preclinical Toxicity Profile
Preclinical studies are essential for determining the safety profile of drug candidates before they advance to human trials.
| Feature | 8-Chloro-Adenosine (8-Cl-Ado) | Cladribine |
| Dose-Limiting Toxicities | Cardiac toxicity observed at higher doses in a phase 1 trial.[10] | Myelosuppression is the primary dose-limiting toxicity.[11] |
| Common Adverse Events (Preclinical) | Favorable toxicity profile in preclinical studies.[12] | Hematological toxicity.[13] |
| Organ-Specific Toxicity | Potential for cardiac effects at high doses.[10] | Primarily affects bone marrow and lymphoid tissues.[11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to compare the efficacy of 8-Cl-Ado and cladribine.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of 8-Cl-Ado and cladribine on cancer cells and to calculate their respective IC50 values.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
8-Cl-Ado and Cladribine stock solutions
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 8-Cl-Ado or cladribine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by 8-Cl-Ado and cladribine.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
8-Cl-Ado and Cladribine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with 8-Cl-Ado or cladribine at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the molecular mechanisms of apoptosis induced by 8-Cl-Ado and cladribine by analyzing the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins in treated versus untreated cells.
Experimental and Clinical Trial Workflows
Visualizing the workflow of a comparative study and a clinical trial provides a clear roadmap for the research process.
In Vitro Comparative Analysis Workflow
This workflow outlines the key steps in a preclinical in vitro comparison of 8-Cl-Ado and cladribine.
Conceptual Phase I/II Clinical Trial Workflow
This diagram illustrates a conceptual workflow for an early-phase clinical trial comparing the safety and efficacy of 8-Cl-Ado and cladribine in a specific cancer type.
Conclusion
8-Cl-Ado and cladribine represent two distinct yet potent adenosine analogs with significant promise in oncology. 8-Cl-Ado's unique mechanism of targeting RNA synthesis and cellular energetics offers a potential therapeutic avenue for cancers that are resistant to DNA-damaging agents. Conversely, cladribine's established efficacy in hematological malignancies underscores the continued importance of targeting DNA replication and repair. This comparative guide highlights the key differences in their mechanisms, efficacy, and safety profiles, providing a valuable resource for researchers and clinicians. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential in various cancer types and to guide the strategic design of future clinical trials.
References
- 1. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8-Cl-adenosine mediated cytotoxicity and sensitization of T-lymphoblastic leukemia cells to TNFalpha-induced apoptosis is via inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 11. Results - Clinical Review Report: Cladribine (Mavenclad) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and toxicity of cladribine for the treatment of refractory acute myeloid leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA Synthesis Inhibition by 8-Chloro-Adenosine: A Comparative Guide
For researchers in cellular biology and drug development, accurately validating the on-target effects of molecular probes is paramount. 8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that serves as a potent inhibitor of RNA synthesis.[1] This guide provides an objective comparison of 8-Cl-Ado with other common transcription inhibitors, supported by experimental data and detailed protocols for validation.
Mechanism of Action of 8-Chloro-Adenosine
8-chloro-adenosine is a prodrug that, once inside the cell, is phosphorylated by adenosine (B11128) kinase and other enzymes to its active triphosphate form, 8-chloro-ATP (8-Cl-ATP).[1] This ATP analog has a multi-faceted impact on cellular processes, primarily targeting RNA synthesis. The key mechanisms include:
-
Inhibition of RNA Polymerases: 8-Cl-ATP is incorporated into nascent RNA chains during transcription. This incorporation acts as a chain terminator, leading to premature cessation of transcription.[2][3] This action shows a preference for RNA Polymerase II (Pol II), which is responsible for synthesizing mRNA.[2][3]
-
Depletion of ATP Pools: The accumulation of intracellular 8-Cl-ATP occurs concurrently with a reduction in endogenous ATP levels.[1][3] This energy depletion contributes to the compound's overall cytotoxic effects.
-
Induction of Apoptosis and Autophagy: Downstream of transcription inhibition and energy depletion, 8-Cl-Ado has been shown to induce programmed cell death pathways, including apoptosis and autophagy, in various cancer cell lines.[2][4][5]
Mechanism of 8-Cl-Ado Action.
Comparison with Alternative RNA Synthesis Inhibitors
8-Cl-Ado is one of several tools available to researchers for inhibiting transcription. Its performance is best understood in comparison to other widely used inhibitors like Actinomycin D and Flavopiridol.
| Feature | 8-Chloro-Adenosine (8-Cl-Ado) | Actinomycin D | Flavopiridol |
| Primary Target | RNA Polymerases (preferentially Pol II)[2][3] | DNA Intercalation, blocking RNA Polymerase progression[6] | Cyclin-Dependent Kinase 9 (CDK9), inhibiting transcriptional elongation[6] |
| Mechanism | Nucleoside analog, incorporates into RNA causing chain termination.[2][7] | Binds to GpC-rich regions of DNA, physically obstructing polymerase movement.[6] | ATP-competitive inhibitor of CDK9, preventing phosphorylation of the Pol II C-terminal domain.[6] |
| Selectivity | Primarily targets RNA synthesis over DNA synthesis.[2][8] Preferential for Pol II.[2] | Non-selective, inhibits all three eukaryotic RNA polymerases, with Pol I being most sensitive at low concentrations.[6] | Highly selective for CDK9, leading to rapid and reversible inhibition of Pol II-mediated transcription.[6] |
| Reversibility | Generally considered irreversible due to chain termination. | Reversible upon washout, but can be slow. | Rapidly reversible.[6] |
| Common Use | Cancer research, particularly in hematological malignancies like CLL and AML.[1][9] | General transcription inhibition studies, cancer chemotherapy.[6][10] | Cancer clinical trials, studies of transcriptional regulation.[1] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the effective concentrations and observed effects of 8-Cl-Ado and Actinomycin D in various cancer cell lines.
| Compound | Cell Line | Concentration | Effect | Citation |
| 8-Chloro-Adenosine | Mantle Cell Lymphoma (JeKo, Mino, SP-53) | 10 µM | 50-90% inhibition of RNA synthesis after 24h. | [1] |
| Acute Myeloid Leukemia (MV4-11) | 300 nM | ~50% inhibition of RNA synthesis after 24h. | [11] | |
| Acute Myeloid Leukemia (KG-1a) | 300 nM | ~25% inhibition of RNA synthesis after 24h. | [11] | |
| Primary AML Blasts | 10 µM | >70% inhibition of RNA synthesis. | [9] | |
| Breast Cancer (MDA-MB-231) | 0.52 µM | IC50 for growth inhibition. | [5] | |
| Breast Cancer (SK-BR-3) | 1.4 µM | IC50 for growth inhibition. | [5] | |
| Actinomycin D | General Use (for comparison) | 0.05 µg/ml | Primarily inhibits RNA Polymerase I. | [6] |
| General Use (for comparison) | 0.5 µg/ml | Inhibits RNA Polymerase II. | [6] |
Experimental Protocols for Validation
Validating the inhibition of RNA synthesis is crucial. This can be achieved through methods that measure the incorporation of labeled nucleosides into newly synthesized RNA.
General Experimental Workflow.
Protocol 1: ³H-Uridine Incorporation Assay
This classic method measures the incorporation of a radioactive nucleoside, [³H]-uridine, into newly synthesized RNA.
Materials:
-
Cell culture reagents
-
8-Cl-Ado and other inhibitors
-
[³H]-uridine
-
Trichloroacetic acid (TCA), ice-cold
-
Guanidine-HCl (optional, for cell lysis)[12]
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of 8-Cl-Ado or a vehicle control for the desired duration (e.g., 4 to 24 hours).
-
Radiolabeling: Add [³H]-uridine to the culture medium at a final concentration of 1-5 µCi/mL and incubate for a short pulse period (e.g., 1-2 hours).
-
Harvesting: Aspirate the medium and wash the cells with ice-cold PBS to remove unincorporated [³H]-uridine.
-
Precipitation: Lyse the cells and precipitate the macromolecules (including RNA) by adding ice-cold 10% TCA. Incubate on ice for at least 30 minutes.[12]
-
Washing: Wash the precipitate multiple times with cold 5% TCA to remove any remaining unincorporated label.
-
Quantification: Dissolve the final pellet in a suitable solvent (e.g., 0.1 M NaOH). Transfer the solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of RNA synthesis.
Protocol 2: 5-Ethynyluridine (B57126) (EU) Incorporation Assay
This modern, non-radioactive method uses a modified uridine (B1682114) analog, 5-ethynyluridine (EU), which is detected via a highly specific "click" chemistry reaction.[13][14]
Materials:
-
Cell culture reagents
-
8-Cl-Ado and other inhibitors
-
5-Ethynyluridine (EU)[15]
-
Cell fixation and permeabilization buffers
-
Click chemistry detection reagents (e.g., a fluorescent azide (B81097) like Alexa Fluor 488 Azide)
-
Copper (I) catalyst and buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Perform steps 1 and 2 as described in the ³H-uridine protocol.
-
EU Labeling: Add EU to the culture medium at a final concentration of 0.5-1 mM and incubate for 1-2 hours.[13]
-
Fix and Permeabilize: Aspirate the medium, wash with PBS, and fix the cells (e.g., with 4% paraformaldehyde). Subsequently, permeabilize the cells (e.g., with 0.5% Triton X-100 in PBS) to allow entry of the detection reagents.
-
Click Reaction: Prepare the click reaction cocktail containing the fluorescent azide, copper catalyst, and reaction buffer according to the manufacturer's instructions. Incubate the fixed and permeabilized cells with the cocktail in the dark for 30 minutes.
-
Washing and Staining: Wash the cells to remove unreacted reagents. A nuclear counterstain (e.g., Hoechst or DAPI) can be added.
-
Imaging/Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. The fluorescence intensity is directly proportional to the amount of EU incorporated, reflecting the rate of RNA synthesis.[13] This method allows for single-cell analysis and provides spatial information about transcription within the cell.[14]
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Rapid lymphocyte immunoreactivity test utilizing [3H]uridine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microsystem to evaluate the incorporation of 3H-uridine in macrophage RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. salic.med.harvard.edu [salic.med.harvard.edu]
- 15. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Cross-Validation of 8-Cl-Ado's Anti-Cancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of 8-Chloro-Adenosine (8-Cl-Ado) across various cancer models. The information presented is supported by experimental data from preclinical and clinical studies.
8-Chloro-Adenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant anti-tumor activity in a range of hematological and solid tumors.[1][2][3] Its mechanism of action is multifaceted, primarily involving the depletion of intracellular ATP, subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of RNA synthesis, ultimately leading to cell cycle arrest, apoptosis, and autophagy.[1][4] This guide summarizes the quantitative data on its efficacy, details common experimental protocols, and visualizes its key signaling pathways.
In Vitro Efficacy: A Comparative Analysis
The cytotoxic effects of 8-Cl-Ado have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below, showcasing its efficacy in breast cancer, colorectal cancer, and acute myeloid leukemia (AML).
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 0.52 | 96 | [5] |
| SK-BR-3 | 1.4 | 96 | [5] | |
| Colorectal Cancer | HCT116 | Not specified, but 89% growth inhibition at 5 µM | 72 | [6][7] |
| HCT116-E6 (p53-depleted) | Not specified, but 74% growth inhibition at 5 µM | 72 | [6][7] | |
| 80S14 (p21WAF1/Cip1-null) | Not specified, but 79% growth inhibition at 5 µM | 72 | [6][7] | |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 0.2 - 1.4 | 72 | [2][3] |
| MOLM-14 | 0.2 - 1.4 | 72 | [2][3] | |
| KG-1a | 0.2 - 1.4 | 72 | [2][3] | |
| MV4-11 | 0.2 - 1.4 | 72 | [2][3] | |
| OCI-AML3 | 0.2 - 1.4 | 72 | [2][3] | |
| Primary AML blasts (FLT3-ITD+) | 0.8 | 72 | [2][3] |
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition in vivo.
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer (HCT116 xenograft) | 5 µM, i.p., twice weekly for 4 weeks | 50% | [6][7] |
| Acute Myeloid Leukemia (FLT3-ITD+ MOLM-14 xenograft) | 50 mg/kg/day via osmotic pump for 16 days | >70% reduction in tumor mass | [3] |
| Relapsed/Refractory AML (Patient-derived xenograft) | 12.5 mg/kg/day 8-Cl-Ado + 20 mg/kg/day Venetoclax (B612062) for 7 weeks | Significantly enhanced survival compared to single agents | [8] |
Clinical Insights in Acute Myeloid Leukemia (AML)
Phase I clinical trials of 8-Cl-Ado in patients with relapsed or refractory AML have been conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics.[9] While responses were observed to be transient, the studies established a recommended phase 2 dose (RP2D) of 400 mg/m².[9] Notably, the combination of 8-Cl-Ado with the BCL-2 inhibitor venetoclax has shown synergistic effects in preclinical models and is being explored in clinical settings.[2][8]
Key Signaling Pathways of 8-Cl-Ado
The anti-cancer effects of 8-Cl-Ado are mediated through several interconnected signaling pathways. A primary mechanism is the intracellular conversion of 8-Cl-Ado to 8-Cl-ATP, which leads to a depletion of the endogenous ATP pool.[1][4] This energy crisis triggers the activation of AMPK, a central regulator of cellular metabolism. Activated AMPK, in turn, inhibits the mTOR signaling pathway, a key promoter of cell growth and proliferation, and induces autophagy.[1] Furthermore, 8-Cl-Ado has been shown to downregulate Adenosine Deaminase Acting on RNA 1 (ADAR1), leading to an increase in p53 and p21 levels, which promotes cell cycle arrest and apoptosis.[5]
Experimental Workflow Overview
A general workflow for assessing the anti-cancer effects of 8-Cl-Ado in vitro is depicted below. This process typically involves treating cancer cell lines with the compound and subsequently evaluating its impact on cell viability, apoptosis, and cell cycle progression.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from standard cell viability assay procedures.[5][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[8][10][12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 8-Cl-Ado for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis by flow cytometry.[5][10][12][14]
-
Cell Treatment and Harvesting: Treat cells with 8-Cl-Ado as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.
References
- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Head-to-Head Comparison of CL 232468 and Similar Immunosuppressive Compounds
This guide provides a detailed, data-supported comparison of the immunosuppressive agent CL 232468 with its structural analog, mitoxantrone (B413), and a next-generation compound, Teloxantrone. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of anthracenedione-based immunomodulators.
Introduction to the Compounds
this compound (AEAD) , chemically known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025), is a potent immunosuppressive agent. It is a derivative of mitoxantrone, lacking the hydroxyethyl (B10761427) groups on its side chains. Its primary mechanism of action is believed to be the inhibition of T-cell proliferation and the induction of cytolytic T lymphocytes (CTLs).[1]
Mitoxantrone is a well-established anthracenedione with both antineoplastic and immunosuppressive properties. It is used in the treatment of certain cancers and multiple sclerosis. Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like activated lymphocytes.
Teloxantrone (RVT-3101) represents a newer generation of immunomodulators. While sharing the core anthracenedione structure, its primary mechanism is more targeted, focusing on the inhibition of the TL1A (Tumor Necrosis Factor-like Ligand 1A) signaling pathway. This pathway is implicated in a variety of inflammatory and fibrotic diseases.
Mechanism of Action
The immunosuppressive effects of this compound and mitoxantrone are primarily mediated through the inhibition of topoisomerase II, which plays a crucial role in cell proliferation. By disrupting this enzyme's function, these compounds effectively halt the expansion of activated immune cells.
Teloxantrone, in contrast, offers a more targeted approach by inhibiting the TL1A signaling pathway. TL1A is a cytokine that, upon binding to its receptor DR3, activates downstream signaling cascades involving TRADD, TRAF2, and RIP1. This ultimately leads to the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes. By blocking this initial step, Teloxantrone can modulate the immune response with potentially greater specificity and a more favorable safety profile.
Signaling Pathway Diagrams
Caption: Inhibition of Topoisomerase II by this compound and Mitoxantrone.
Caption: Teloxantrone's Inhibition of the TL1A Signaling Pathway.
Comparative Performance Data
While direct, side-by-side quantitative comparisons of this compound with mitoxantrone and Teloxantrone are limited in publicly available literature, the following tables summarize the existing data on their biological activities.
Table 1: Immunosuppressive and Cytotoxic Activity
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| this compound (AEAD) | Mixed Lymphocyte Culture | Alloreactive T-cells | Highly potent, specific IC50 not reported | [1] |
| Mitoxantrone | Mixed Lymphocyte Culture | Alloreactive T-cells | Active, specific IC50 not reported | [1] |
| Cytotoxicity | B-CLL cells | 0.7-1.4 µg/mL | ||
| Teloxantrone (RVT-3101) | TL1A Inhibition | - | Data not publicly available | - |
Note: The available literature describes this compound as "extremely active" in suppressing immune responses in vitro and in vivo, indicating high potency, though a specific IC50 value from mixed lymphocyte reaction assays is not provided.
Table 2: Topoisomerase II Inhibition
| Compound | Target | IC50 | Reference |
| this compound (AEAD) | Topoisomerase II | Data not publicly available | - |
| Mitoxantrone | Topoisomerase II | Potent inhibitor, specific IC50 varies by assay | |
| Teloxantrone (RVT-3101) | Topoisomerase II | Not its primary target | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines of key experimental protocols.
Mixed Lymphocyte Reaction (MLR) Assay
This assay is a cornerstone for evaluating the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to alloantigens.
Principle: Responder T-cells are co-cultured with stimulator cells (typically irradiated or treated with mitomycin C to prevent their proliferation) from a genetically different donor. The proliferation of responder T-cells, indicative of an immune response, is measured.
Detailed Protocol (CFSE-based):
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.
-
-
Stimulator Cell Inactivation:
-
Treat the stimulator PBMCs with mitomycin C (e.g., 50 µg/mL) for 30 minutes at 37°C to arrest their proliferation.
-
Wash the cells extensively to remove any residual mitomycin C.
-
-
Responder Cell Labeling:
-
Label the responder PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 5 µM. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Co-culture:
-
Co-culture the CFSE-labeled responder cells with the inactivated stimulator cells at a 1:1 ratio in a 96-well plate.
-
Include wells with responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).
-
Add the test compounds ( this compound , mitoxantrone) at various concentrations to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the CFSE fluorescence. A decrease in CFSE intensity indicates cell proliferation.
-
Calculate the percentage of proliferating cells for each condition and determine the IC50 of the test compounds.
-
Caption: Workflow for a CFSE-based Mixed Lymphocyte Reaction Assay.
Topoisomerase II Decatenation Assay
This assay directly measures the enzymatic activity of topoisomerase II and its inhibition by compounds like this compound and mitoxantrone.
Principle: Topoisomerase II can separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). When the enzyme is active, it releases smaller, individual DNA circles from the larger, catenated network. These smaller circles can then migrate into an agarose (B213101) gel during electrophoresis, while the large, untreated kDNA network remains in the well.
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer (containing ATP and MgCl2), kDNA substrate, and the test compound at various concentrations.
-
-
Enzyme Addition:
-
Add purified human topoisomerase II enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes to allow for the decatenation reaction to occur.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with ethidium (B1194527) bromide or another DNA-intercalating dye.
-
Visualize the DNA bands under UV light.
-
-
Analysis:
-
Quantify the intensity of the decatenated DNA bands. The absence or reduction of these bands in the presence of the test compound indicates inhibition of topoisomerase II.
-
Determine the IC50 value of the compound.
-
Caption: Workflow for the Topoisomerase II Decatenation Assay.
Conclusion
this compound and mitoxantrone are potent immunosuppressive agents that function through the inhibition of topoisomerase II. While quantitative data for a direct comparison of their potency is limited, the available literature suggests that this compound is a highly active compound. The development of Teloxantrone marks a shift towards more targeted immunomodulation by specifically inhibiting the TL1A pathway, which may offer an improved therapeutic window. Further studies providing direct comparative IC50 values for these compounds in standardized assays are warranted to fully elucidate their relative potencies and guide future drug development efforts.
References
Assessing the Specificity of 8-Chloro-Adenosine (8-Cl-Ado): A Comparative Guide for Researchers
Introduction
8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant preclinical antitumor activity across a range of malignancies, including breast cancer, multiple myeloma, and acute myeloid leukemia (AML).[1][2][3] Its unique mechanism of action, which distinguishes it from many conventional chemotherapeutics, has made it a compound of interest for further drug development. This guide provides a comprehensive comparison of 8-Cl-Ado's cellular effects with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in assessing its therapeutic potential and specificity.
Mechanism of Action: A Dual Impact on Cellular Energetics and Macromolecular Synthesis
The primary mechanism of 8-Cl-Ado's cytotoxicity stems from its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP).[4][5] This active metabolite exerts a dual effect on cancer cells: it competitively inhibits RNA synthesis and depletes cellular ATP pools.[4][5][6][7]
-
Inhibition of RNA Synthesis: Unlike deoxyribonucleoside analogs that primarily target DNA synthesis, 8-Cl-Ado, a ribonucleoside analog, is incorporated into newly transcribed RNA.[4][8] This incorporation leads to premature termination of transcription, thereby inhibiting RNA synthesis.[6][9] Notably, this effect is observed without a significant impact on DNA synthesis.[2][4][10]
-
ATP Depletion: The accumulation of 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels.[4][6][11] This energy depletion state triggers a cascade of downstream signaling events.
The depletion of cellular ATP activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3][11] Activated AMPK then phosphorylates several downstream targets, leading to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the induction of autophagy.[3][11] In some cellular contexts, 8-Cl-Ado also induces apoptosis through the activation of the unfolded protein response (UPR) due to sustained endoplasmic reticulum stress.[12]
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Ripple Effect: A Comparative Guide to 8-Chloro-Adenosine Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic consequences of treating cells with 8-chloro-adenosine (8-Cl-Ado), a ribonucleoside analog with significant anti-cancer activity. We synthesize data from multiple studies to illuminate the compound's impact on cellular metabolism, offering a comprehensive resource for understanding its mechanism of action.
8-chloro-adenosine is a promising therapeutic agent that exerts its cytotoxic effects by profoundly disrupting cellular metabolism.[1] Its journey from a prodrug to an active metabolite triggers a cascade of events, primarily centered around cellular energy depletion and the inhibition of essential macromolecular synthesis.[2] This guide delves into the comparative metabolomics of cells treated with 8-Cl-Ado, presenting quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding of its metabolic impact.
Metabolic Activation and Key Pathways
Once transported into the cell, 8-Cl-Ado undergoes intracellular metabolism to become pharmacologically active.[1] The primary activation route is phosphorylation, a multi-step process initiated by adenosine (B11128) kinase that culminates in the formation of 8-chloro-adenosine triphosphate (8-Cl-ATP), the main cytotoxic metabolite.[2] This active metabolite acts as an ATP analog, leading to a significant drop in the endogenous ATP pool.[3][4] This energy crisis is a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis.[1][3]
A more recently discovered metabolic route for 8-Cl-Ado is succinylation, which links its metabolism to the citric acid cycle.[1] In the systemic circulation, 8-Cl-Ado can be inactivated through deamination to 8-chloro-inosine (8-Cl-Ino) or phosphorolysis to 8-chloro-adenine (8-Cl-Ade).[1][5]
Comparative Intracellular Metabolite Concentrations
The intracellular accumulation of the active metabolite, 8-Cl-ATP, is directly correlated with the cytotoxic effects of 8-Cl-Ado.[1] The extent of this accumulation can vary between different cell types, which may influence their sensitivity to the drug.[6] The following tables summarize the intracellular concentrations of 8-Cl-Ado and its key phosphorylated metabolites in various cancer cell lines and preclinical models following treatment.
Table 1: Intracellular Concentrations of 8-Cl-Ado Metabolites in Cancer Cell Lines
| Cancer Model | Cell Line(s) | 8-Cl-Ado Concentration | Incubation Time | Intracellular 8-Cl-ATP Concentration | Reference(s) |
| Multiple Myeloma | RPMI 8226 | 10 µM | 12 hours | >400 µM | [2] |
| Mantle Cell Lymphoma | Mino, JeKo-1 | 10 µM | 6-12 hours (steady-state) | >1 mM | [6] |
| Mantle Cell Lymphoma | Granta 519, SP-53 | 10 µM | Not specified | Lower than Mino and JeKo-1 | [6] |
| Acute Myeloid Leukemia | Not specified | 10 µM | 12 hours | >600 µM | [6] |
| Breast Cancer | T47D, SK-BR-3, ZR-75-1 | 10 µM | 12 hours | ATP rapidly depleted | [3] |
Table 2: Intracellular Concentrations of 8-Cl-Ado Metabolites in Preclinical Models
| Species | Dose and Route | Analyte | Concentration | Time Point | Reference(s) |
| CD2F1 Mice | 100 mg/kg i.p. | 8-Cl-AMP (intracellular, PBMC) | ~1 mM | 1 h | [5][7] |
| CD2F1 Mice | 100 mg/kg i.p. | 8-Cl-ATP (intracellular, PBMC) | 350 µM | 1 h | [5][7] |
| Sprague-Dawley Rats | 40 mg/kg i.v. | 8-Cl-ATP (intracellular, PBMC) | 90 µM (peak) | 2 h | [5][7] |
Impact on Global Metabolome and Key Signaling Pathways
Treatment with 8-Cl-Ado leads to significant alterations in the cellular metabolome beyond the direct accumulation of its phosphorylated derivatives. The depletion of ATP and the corresponding increase in the AMP/ATP ratio robustly activates AMPK.[1][3] Activated AMPK, in turn, influences a number of downstream pathways to restore energy homeostasis, including the attenuation of mTOR signaling and the induction of autophagy.[8] Studies in macrophage-like cells have shown that 8-Cl-Ado perturbs cellular metabolism, increases maximal mitochondrial respiration, and alters the expression of genes involved in antioxidant and DNA damage repair pathways.[4] In acute myeloid leukemia (AML) cells, 8-Cl-Ado has been shown to inhibit ribosomal RNA (rRNA) synthesis.[9]
Experimental Protocols
Accurate quantification of 8-Cl-Ado and its metabolites is crucial for comparative metabolomic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.[10][11]
Protocol: Analysis of 8-Cl-Ado and its Metabolites in Cells
This protocol provides a general framework for the extraction and quantification of intracellular nucleotides.[6][10]
-
Cell Culture and Treatment:
-
Culture cells to the desired density in appropriate media.
-
Treat cells with the desired concentration of 8-Cl-Ado for the specified duration.
-
Include untreated control samples.
-
-
Nucleotide Extraction:
-
Harvest the cells by centrifugation at a low speed.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding a cold acid solution (e.g., 0.4 M perchloric acid or trichloroacetic acid).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotides with a base (e.g., potassium hydroxide).
-
-
Sample Analysis by HPLC or LC-MS/MS:
-
Separate the nucleotides using a suitable HPLC column (e.g., a strong anion exchange column).
-
Employ a gradient elution method with appropriate buffers (e.g., ammonium (B1175870) phosphate).
-
Detect and quantify the metabolites using a UV detector or a mass spectrometer.
-
Use pure standards of 8-Cl-Ado, 8-Cl-AMP, 8-Cl-ADP, and 8-Cl-ATP to create calibration curves for accurate quantification.
-
Conclusion
The metabolic consequences of 8-chloro-adenosine treatment are profound and central to its anticancer activity. The intracellular conversion to 8-Cl-ATP initiates an energy crisis that activates the AMPK signaling pathway and inhibits RNA synthesis, ultimately leading to cell death.[1][2] The degree of 8-Cl-ATP accumulation varies across different cancer models, suggesting that the metabolic activation of 8-Cl-Ado is a key determinant of its therapeutic efficacy.[6] Further comparative metabolomic studies will continue to unravel the intricate network of metabolic perturbations induced by this compound, paving the way for optimized therapeutic strategies and the identification of predictive biomarkers.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ATP Depletion in 8-Cl-Ado Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence validating the role of ATP depletion in the cytotoxic effects of 8-chloro-adenosine (8-Cl-Ado), a promising ribonucleoside analog with demonstrated antitumor activity. We will delve into its mechanism of action, compare its effects across different cancer cell lines, and provide detailed experimental protocols to support further research.
Mechanism of Action: A Two-Pronged Attack
8-Cl-Ado exerts its cytotoxic effects through a dual mechanism initiated by its intracellular conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This metabolite then orchestrates a two-pronged assault on cancer cells:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into elongating RNA transcripts, leading to premature chain termination and a global inhibition of RNA synthesis.[1][3]
-
Depletion of Cellular ATP: The accumulation of 8-Cl-ATP directly competes with and depletes the endogenous pool of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[1][3][4][5]
This depletion of ATP is a critical driver of 8-Cl-Ado's cytotoxicity, triggering a cascade of downstream events that ultimately lead to cell death.
Signaling Pathway of 8-Cl-Ado Induced Cytotoxicity
Caption: Signaling pathway of 8-Cl-Ado induced cytotoxicity.
Comparative Efficacy of 8-Cl-Ado Across Cancer Cell Lines
The cytotoxic effects of 8-Cl-Ado, driven by ATP depletion, have been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from various studies.
| Cell Line (Cancer Type) | 8-Cl-Ado Concentration (µM) | Treatment Duration (hours) | ATP Reduction (%) | 8-Cl-ATP Accumulation (µM) | Cytotoxicity (e.g., % apoptosis, IC50) | Reference |
| Mantle Cell Lymphoma (MCL) | ||||||
| JeKo | 10 | 24 | ~40% | ~400 | Highly associated with cell death (P < 0.01) | [3] |
| SP-53 | 10 | 24 | ~60% | ~300 | Highly associated with cell death (P < 0.01) | [3] |
| Granta 519 | 10 | 24 | ~30% | ~200 | Less sensitive to cell death | [3] |
| Breast Cancer | ||||||
| MCF-7 | 10 | 72 | Significant depletion | Biphasic elimination with half-lives of 3.8 and 25.5 hours | 90% loss of clonogenic survival | [4] |
| BT-474 | 10 | 72 | Continued diminishment over 3 days | Biphasic elimination with half-lives of 6.4 hours and >7 days | Modest induction of apoptosis | [4] |
| MDA-MB-231 | 10 | 96 | Not specified | Not specified | Time-dependent decrease in cell viability | [6] |
| SK-BR-3 | 10 | 96 | Not specified | Not specified | Time-dependent decrease in cell viability | [6] |
| Acute Myeloid Leukemia (AML) | ||||||
| KG1a | 10 | 12 | >20% | >600 | IC50: 0.2 - 1.4 µM (72h) | [7][8] |
| MV-4-11 | 10 | 12 | >20% | >600 | IC50: 0.2 - 1.4 µM (72h) | [7][8] |
| Lung Cancer | ||||||
| A549 | 2 | 48 | Not specified | Not specified | Significant decrease in cell proliferation | [9] |
| H1299 | 2 | 48 | Not specified | Not specified | Significant decrease in cell proliferation | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the role of ATP depletion in 8-Cl-Ado cytotoxicity.
Cell Viability Assays
1. MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Principle: The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of 8-Cl-Ado for the desired duration.[5][9]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
2. Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony.
-
Principle: It measures the long-term survival and proliferative capacity of cells after treatment.
-
Protocol:
-
Treat cells with 8-Cl-Ado for a specified period.
-
Plate a known number of cells into new culture dishes and incubate for 1-3 weeks.
-
Fix and stain the colonies.
-
Count the number of colonies containing at least 50 cells.[4]
-
Measurement of Cellular ATP Levels
Luminometric ATP Assay: This is a highly sensitive method for quantifying ATP.
-
Principle: The assay utilizes the ATP-dependent luciferase-catalyzed oxidation of luciferin, which produces light. The light intensity is directly proportional to the ATP concentration.[11]
-
Protocol:
-
Culture and treat cells with 8-Cl-Ado.
-
Lyse the cells to release intracellular ATP.
-
Add the cell lysate to a reaction solution containing luciferase and luciferin.
-
Measure the luminescence using a luminometer.
-
Quantify ATP concentration by comparing the luminescence to a standard curve generated with known ATP concentrations.
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with 8-Cl-Ado.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and PI.[5]
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Experimental Workflow for Assessing 8-Cl-Ado Cytotoxicity
Caption: Experimental workflow for assessing 8-Cl-Ado cytotoxicity.
Logical Relationship: ATP Depletion and Cell Death
The evidence strongly supports a causal relationship between 8-Cl-Ado-induced ATP depletion and subsequent cell death.
Caption: Logical relationship between ATP depletion and cell death.
Conclusion
The cytotoxic effects of 8-Cl-Ado are intrinsically linked to its ability to deplete cellular ATP pools. This bioenergetic crisis, coupled with the inhibition of RNA synthesis, triggers multiple cell death pathways, including apoptosis and autophagy. The presented data and protocols provide a comprehensive framework for researchers to further investigate and validate the therapeutic potential of targeting cellular metabolism with 8-Cl-Ado and other purine (B94841) nucleoside analogs. The consistent correlation between 8-Cl-ATP accumulation, ATP depletion, and cytotoxicity across various cancer models underscores the importance of this mechanism in the drug's anticancer activity.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Transcriptomic Signatures: A Comparative Analysis of 8-Chloro-Adenosine and Other Anti-Cancer Agents
A deep dive into the gene expression landscapes sculpted by 8-chloro-adenosine, flavopiridol (B1662207), seliciclib, and JQ1 reveals both convergent and divergent mechanisms of action at the transcriptional level. This guide provides a comparative overview of their effects on global gene expression, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This comparative analysis consolidates data from multiple studies to provide a structured overview of the transcriptomic alterations induced by four distinct anti-cancer compounds: 8-chloro-adenosine, flavopiridol, seliciclib, and JQ1. By examining their impact on gene expression, we can better understand their underlying mechanisms of action and identify potential biomarkers for their activity.
At a Glance: Key Mechanistic Differences
| Drug | Primary Target(s) | Key Transcriptional Effects |
| 8-Chloro-Adenosine | RNA Polymerase I and II | Inhibition of rRNA and mRNA synthesis, leading to downregulation of genes involved in proliferation and transformation.[1][2][3][4] |
| Flavopiridol | Cyclin-Dependent Kinases (CDKs), particularly CDK9 | Broad inhibition of gene expression, especially of short-lived mRNAs; downregulation of cell cycle and anti-apoptotic genes.[5][6][7] |
| Seliciclib (R-roscovitine) | Cyclin-Dependent Kinases (CDKs), including CDK2, CDK7, and CDK9 | Downregulation of genes controlling mitosis and cell cycle progression.[8][9] |
| JQ1 | Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4 | Repression of oncogenes (e.g., MYC) and cell cycle regulators; alteration of super-enhancer-associated gene expression.[10][11][12][13] |
Comparative Analysis of Gene Expression Profiles
The following tables summarize the observed changes in the expression of key genes upon treatment with each compound. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, vary across studies, which may influence the magnitude of the observed effects.
Genes Downregulated by 8-Chloro-Adenosine and Other Drugs
| Gene | 8-Chloro-Adenosine | Flavopiridol | Seliciclib | JQ1 | Function |
| MYC | - | ↓[5] | ↓ | ↓↓↓[11][12] | Transcription factor, oncogene, cell cycle progression |
| Cyclin D1 (CCND1) | ↓[14] | ↓↓[5] | ↓ | ↓ | Cell cycle regulation (G1/S transition) |
| Mcl-1 | ↓[14] | ↓↓↓[5] | ↓↓[15] | ↓ | Anti-apoptotic protein |
| Bcl-2 | ↑[14] | ↓ | - | ↓[11] | Anti-apoptotic protein |
| CDK9 | - | ↓↓ | - | - | Transcriptional regulation (P-TEFb component) |
| Aurora Kinase A/B | - | - | ↓↓[9] | - | Mitotic regulation |
| PLK1 | - | - | ↓↓[9] | - | Mitotic regulation |
| WEE1 | - | - | ↓[9] | - | Cell cycle checkpoint regulation |
| CDC25C | - | - | ↓[9] | - | Mitotic entry |
| TGF-β | ↓[1] | - | - | - | Proliferation, differentiation |
| Urokinase-type plasminogen activator | ↓[1] | - | - | - | Cell migration and invasion |
Arrow notation: ↓ (downregulated), ↓↓ (strongly downregulated), ↓↓↓ (very strongly downregulated), ↑ (upregulated), - (not reported in the reviewed literature).
Genes Upregulated by 8-Chloro-Adenosine and Other Drugs
| Gene | 8-Chloro-Adenosine | Flavopiridol | Seliciclib | JQ1 | Function |
| p21 (CDKN1A) | ↑[1][16] | - | - | - | Cell cycle arrest |
| Connexin 26 | ↑[1] | - | - | - | Cell-cell communication |
| Neogenin | ↑[1] | - | - | - | Neuronal guidance, apoptosis |
| Neurofilament triplet L protein | ↑[1] | - | - | Neuronal structure | |
| Natural killer cells protein 4 | ↑[1] | - | - | - | Immune response |
| GADD45B | - | ↑[17] | - | - | Stress response, DNA repair |
| JUNB | - | ↑[17] | - | - | Transcription factor |
| EGR1 | - | ↑[17] | ↑[9] | - | Transcription factor |
| MALAT1 | - | - | - | ↑[12] | lncRNA, cancer progression |
Arrow notation: ↑ (upregulated), - (not reported in the reviewed literature).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
References
- 1. Genome-wide expression profiling of 8-chloroadenosine- and 8-chloro-cAMP-treated human neuroblastoma cells using radioactive human cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Stemness inhibition by (+)-JQ1 in canine and human mammary cancer cells revealed by machine learning [frontiersin.org]
- 11. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ambiguity in Chemical Identification of CL 232468 Prevents Provision of Safety Protocols
A definitive and singular identification for the substance designated " CL 232468 " cannot be established from publicly available information. Searches for this identifier have yielded multiple, distinct chemical products from different suppliers, each with its own set of safety and handling requirements. Providing personal protective equipment (PPE) recommendations, disposal instructions, or experimental protocols without a precise chemical identity would be unsafe and contrary to established laboratory safety practices.
The identifier " this compound " has been associated with substances of varying hazard levels, including:
-
A non-hazardous Human Tagged ORF Clone from one supplier.
-
Highly hazardous materials such as Chlorine from other sources.
-
Water-reactive chemicals.
This discrepancy underscores the critical importance of accurate chemical identification before any handling or experimental work is undertaken.
To receive the requested safety and logistical information, please provide at least one of the following unique identifiers for " this compound ":
-
Full Chemical Name: The systematic or common name of the chemical.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Supplier and Product Number: The manufacturer or distributor of the substance along with their specific product code.
Upon receipt of clarifying information, a comprehensive guide to the appropriate personal protective equipment, handling procedures, and disposal methods will be provided, adhering to the highest standards of laboratory safety and data presentation. Without this clarification, it is not possible to generate the requested tables, diagrams, or procedural guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
